molecular formula C15H15NO3 B1331272 Ac-2-Nal-OH CAS No. 37439-99-9

Ac-2-Nal-OH

Cat. No.: B1331272
CAS No.: 37439-99-9
M. Wt: 257.28 g/mol
InChI Key: HGTIILKZSFKZMS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-2-Nal-OH is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIILKZSFKZMS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37439-99-9
Record name N-Acetyl-3-(2-naphthyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037439999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-3-(2-NAPHTHYL)-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21A9PLE39M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of N-Acetyl-L-3-(2-naphthyl)alanine (Ac-2-Nal-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-3-(2-naphthyl)alanine (Ac-2-Nal-OH) is a synthetic derivative of the non-proteinogenic amino acid L-3-(2-naphthyl)alanine. The incorporation of the acetyl group at the N-terminus and the bulky, hydrophobic naphthyl side chain imparts unique physicochemical characteristics to this molecule. These properties are of significant interest in the fields of medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways.

Core Physicochemical Properties

The unique structural features of this compound, namely the N-terminal acetyl cap and the large aromatic side chain, govern its behavior in biological and chemical systems. The acetyl group removes the positive charge of the N-terminal amine, increasing the molecule's overall hydrophobicity and stability towards enzymatic degradation. The naphthyl group provides a large, rigid, and hydrophobic surface that can engage in favorable interactions with biological targets.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound and its parent amino acid is presented in the tables below. It is important to note that some values are predicted and should be confirmed experimentally.

PropertyValueSource
IUPAC Name (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid[1]
Synonyms (S)-N-ACETYL-2-NAPHTHYLALANINE, Ac-L-2-Nal-OH[1]
CAS Number 37439-99-9[1]
Molecular Formula C15H15NO3[1][2]
Molecular Weight 257.29 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point 185-186 °C[1]
Predicted pKa ~3.77 (for Fmoc-2-Nal-OH)[4]
Predicted logP Not available
Solubility Slightly soluble in water. Soluble in organic solvents like methanol (B129727) and ethanol (B145695).[5]

Table 1: Physicochemical Properties of this compound.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid[6]
Synonyms L-3-(2-naphthyl)alanine, H-2-Nal-OH[6]
CAS Number 58438-03-2[5]
Molecular Formula C13H13NO2[6]
Molecular Weight 215.25 g/mol [6]

Table 2: Properties of the Parent Amino Acid, L-3-(2-naphthyl)alanine.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of the parent amino acid, L-3-(2-naphthyl)alanine.

Workflow for N-Acetylation of L-3-(2-naphthyl)alanine

G cluster_0 Reaction Setup cluster_1 Acetylation cluster_2 Workup cluster_3 Purification A Dissolve L-3-(2-naphthyl)alanine in aqueous base (e.g., NaOH) B Cool the solution in an ice bath A->B C Add acetic anhydride (B1165640) dropwise with vigorous stirring B->C D Maintain pH between 8 and 10 with additional base C->D E Acidify the reaction mixture with HCl to precipitate the product D->E F Collect the precipitate by filtration E->F G Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) F->G H Dry the purified this compound under vacuum G->H

A schematic overview of the synthesis of this compound.

Detailed Protocol:

  • Dissolution: Dissolve L-3-(2-naphthyl)alanine in a 1 M sodium hydroxide (B78521) solution at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acetylation: Add acetic anhydride dropwise to the cooled solution. Monitor the pH and maintain it in the range of 8-10 by the concurrent addition of 1 M sodium hydroxide.

  • Reaction Completion: Continue stirring for 1-2 hours at 0-5 °C after the addition of acetic anhydride is complete.

  • Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture until the pH reaches approximately 2-3, leading to the precipitation of the product.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Drying: Dry the purified product under vacuum over a desiccant.

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group of this compound can be determined by potentiometric titration.

Workflow for pKa Determination

G A Prepare a standard solution of this compound B Calibrate a pH meter with standard buffers A->B C Titrate the this compound solution with a standardized NaOH solution B->C D Record the pH after each addition of NaOH C->D E Plot the titration curve (pH vs. volume of NaOH) D->E F Determine the pKa from the midpoint of the titration curve E->F

A workflow diagram for the determination of pKa by titration.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water, potentially with a small amount of co-solvent if solubility is low.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method followed by UV-Vis or NMR spectroscopy is a common method for its determination.

Workflow for logP Determination

G A Prepare a solution of this compound in a pre-saturated octanol (B41247)/water mixture B Shake the mixture vigorously to allow for partitioning A->B C Centrifuge to separate the octanol and aqueous phases B->C D Determine the concentration of this compound in each phase using NMR or UV-Vis spectroscopy C->D E Calculate logP as log([this compound]octanol / [this compound]water) D->E G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolism Metabolism Cellular Uptake->Metabolism Interaction with NAALADL2-like enzymes Interaction with NAALADL2-like enzymes Cellular Uptake->Interaction with NAALADL2-like enzymes ROS Production ROS Production Metabolism->ROS Production NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation Inflammatory Response Inflammatory Response NF-kB Activation->Inflammatory Response Modulation of Cell Adhesion and Migration Modulation of Cell Adhesion and Migration Interaction with NAALADL2-like enzymes->Modulation of Cell Adhesion and Migration

References

Technical Guide: Synthesis of (S)-N-Acetyl-2-naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for (S)-N-Acetyl-2-naphthylalanine, a chiral non-proteinogenic amino acid derivative of interest in medicinal chemistry and drug development. The document outlines two core strategies: asymmetric synthesis of the (S)-2-naphthylalanine precursor followed by N-acetylation, and enzymatic kinetic resolution of racemic N-acetyl-2-naphthylalanine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Synthesis Pathways Overview

Two principal routes for the synthesis of (S)-N-Acetyl-2-naphthylalanine are presented:

  • Pathway 1: Asymmetric Synthesis. This pathway involves the enantioselective synthesis of the chiral precursor, (S)-2-naphthylalanine, followed by a standard N-acetylation reaction. The key advantage of this route is the direct formation of the desired enantiomer, potentially leading to higher overall yields of the final product. A notable method for the asymmetric synthesis is the phase-transfer alkylation of a Schiff base of alanine.

  • Pathway 2: Racemic Synthesis and Enzymatic Resolution. This approach begins with a racemic synthesis of 2-naphthylalanine, followed by N-acetylation to produce racemic N-acetyl-2-naphthylalanine. The enantiomers are then separated using enzymatic kinetic resolution, which selectively hydrolyzes or esterifies one enantiomer, allowing for the isolation of the desired (S)-enantiomer. This method is often advantageous due to the simplicity of racemic synthesis and the high enantioselectivity of enzymatic reactions.

Pathway 1: Asymmetric Synthesis of (S)-2-Naphthylalanine and N-Acetylation

This pathway is a two-step process involving the asymmetric synthesis of the (S)-2-naphthylalanine precursor, followed by its N-acetylation.

Step 1: Asymmetric Synthesis of (S)-2-Naphthylalanine via Phase-Transfer Catalysis

A highly effective method for the asymmetric synthesis of α-alkyl-alanines is through the catalytic phase-transfer alkylation of a 2-naphthyl aldimine tert-butyl ester[1][2][3][4][5]. This method has been reported to achieve high enantioselectivities.

  • Formation of the Schiff Base: (S)-Alanine tert-butyl ester is reacted with 2-naphthaldehyde (B31174) to form the 2-naphthyl aldimine tert-butyl ester.

  • Alkylation Reaction:

    • To a solution of the 2-naphthyl aldimine tert-butyl ester (1 equivalent) and a chiral phase-transfer catalyst, such as O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide (0.1 equivalents), in toluene (B28343), the mixture is cooled to -35 °C.

    • A strong base, such as rubidium hydroxide (B78521) (RbOH), is added, and the reaction is stirred vigorously.

    • The appropriate alkylating agent is added, and the reaction is monitored by TLC or HPLC until completion.

  • Hydrolysis and Deprotection:

    • The resulting alkylated imine is hydrolyzed under acidic conditions (e.g., with HCl) to remove the Schiff base and yield the tert-butyl ester of (S)-2-naphthylalanine.

    • The tert-butyl ester is then deprotected to give (S)-2-naphthylalanine.

ParameterValueReference
Enantiomeric Excess (ee)Up to 96%[2][3]
CatalystO(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide[2][3]
BaseRubidium Hydroxide (RbOH)[3]
Temperature-35 °C[2][3]
Step 2: N-Acetylation of (S)-2-Naphthylalanine

The N-acetylation of the synthesized (S)-2-naphthylalanine can be achieved using acetic anhydride (B1165640) under basic conditions.

  • Dissolve (S)-2-naphthylalanine (1 equivalent) in a brine solution.

  • Add sodium acetate (B1210297) (1.5 equivalents) to the solution.

  • Add acetyl chloride (1.1 equivalents) in acetone (B3395972) dropwise with stirring at room temperature.

  • Stir the reaction mixture for one hour.

  • Add saturated sodium bicarbonate solution until effervescence ceases.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain (S)-N-Acetyl-2-naphthylalanine.

An alternative method involves dissolving the amino acid in a solution of sodium bicarbonate and water, cooling to 0°C, and adding acetic anhydride dropwise while maintaining the temperature and pH.

Workflow for Pathway 1

G cluster_0 Step 1: Asymmetric Synthesis cluster_1 Step 2: N-Acetylation Alanine_tert_butyl_ester Alanine tert-butyl ester Schiff_Base 2-Naphthyl aldimine tert-butyl ester Alanine_tert_butyl_ester->Schiff_Base 2_Naphthaldehyde 2-Naphthaldehyde 2_Naphthaldehyde->Schiff_Base Alkylation Asymmetric Phase-Transfer Alkylation Schiff_Base->Alkylation Chiral Catalyst, RbOH, -35°C Alkylated_Imine Alkylated Imine Alkylation->Alkylated_Imine Hydrolysis Acidic Hydrolysis & Deprotection Alkylated_Imine->Hydrolysis S_2_Naphthylalanine (S)-2-Naphthylalanine Hydrolysis->S_2_Naphthylalanine N_Acetylation N-Acetylation S_2_Naphthylalanine->N_Acetylation Acetic Anhydride, Base Final_Product (S)-N-Acetyl-2-naphthylalanine N_Acetylation->Final_Product

Asymmetric synthesis of (S)-N-Acetyl-2-naphthylalanine.

Pathway 2: Racemic Synthesis, N-Acetylation, and Enzymatic Kinetic Resolution

This pathway offers an alternative route that avoids potentially complex asymmetric synthesis by utilizing a highly selective enzymatic resolution step.

Step 1: Racemic Synthesis of N-Acetyl-2-naphthylalanine

A standard racemic synthesis of 2-naphthylalanine can be performed, for example, via a Strecker synthesis from 2-naphthaldehyde, followed by N-acetylation as described in section 2.2 to yield racemic N-acetyl-2-naphthylalanine.

Step 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution using lipases is a well-established method for separating enantiomers of N-acetylated amino acids. The enzyme selectively catalyzes the hydrolysis of the amide bond or the esterification of the carboxylic acid of one enantiomer, leaving the other enantiomer unreacted.

  • Enzyme Preparation: Immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), is prepared.

  • Reaction Setup:

    • Dissolve racemic N-acetyl-2-naphthylalanine in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

    • Add an acyl acceptor, such as n-butanol, for transesterification, or water for hydrolysis.

    • Add the immobilized lipase to the solution.

  • Reaction Conditions:

    • Incubate the mixture at a controlled temperature (e.g., 50 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up and Separation:

    • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

    • The unreacted (S)-N-Acetyl-2-naphthylalanine and the esterified (R)-enantiomer can be separated by extraction or chromatography.

    • The ester can be hydrolyzed back to the (R)-N-acetyl-2-naphthylalanine if desired.

The following table presents typical data for lipase-catalyzed kinetic resolutions of N-acetyl amino acids, which can be expected to be similar for N-acetyl-2-naphthylalanine.

ParameterValueReference
EnzymeNovozym 435 (CALB)[6]
Enantiomeric Excess (ee) of product>99%[6][7]
Enantiomeric Excess (ee) of substrate>99%[6][7]
Enantioselectivity (E-value)>200[6][7]
SolventToluene or MTBE[6]
Temperature50 °C[6]

Workflow for Pathway 2

G cluster_0 Step 1: Racemic Synthesis & Acetylation cluster_1 Step 2: Enzymatic Kinetic Resolution Racemic_Synthesis Racemic Synthesis of 2-Naphthylalanine Racemic_Naphthylalanine Racemic 2-Naphthylalanine Racemic_Synthesis->Racemic_Naphthylalanine N_Acetylation N-Acetylation Racemic_Naphthylalanine->N_Acetylation Acetic Anhydride Racemic_Product Racemic N-Acetyl-2-naphthylalanine N_Acetylation->Racemic_Product Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Product->Enzymatic_Resolution Lipase (e.g., CALB), Alcohol Separation Separation Enzymatic_Resolution->Separation S_Enantiomer (S)-N-Acetyl-2-naphthylalanine R_Ester (R)-N-Acetyl-2-naphthylalanine Ester Separation->S_Enantiomer Separation->R_Ester

Enzymatic resolution pathway for (S)-N-Acetyl-2-naphthylalanine.

Conclusion

This technical guide has detailed two robust pathways for the synthesis of (S)-N-Acetyl-2-naphthylalanine. The choice between the asymmetric synthesis route and the enzymatic resolution pathway will depend on the specific capabilities and requirements of the laboratory, including access to chiral catalysts and enzymes, and the desired scale of production. Both methods are capable of producing the target molecule with high enantiopurity, a critical factor for its application in drug development and other stereospecific research areas. The provided experimental protocols and quantitative data serve as a solid foundation for the practical implementation of these synthetic strategies.

References

N-Acetyl-2-naphthylalanine: A Technical Guide to its Application in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-2-naphthylalanine is a synthetic derivative of the non-natural amino acid 2-naphthylalanine. Its primary role in biological research and drug development is not as a standalone bioactive molecule, but as a specialized building block for the synthesis of peptides and peptidomimetics. The incorporation of the N-acetylated naphthylalanine moiety imparts unique structural and physicochemical properties to these peptides, enhancing their therapeutic potential and utility as research tools. This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with N-Acetyl-2-naphthylalanine, with a focus on its impact on the biological activity of the peptides into which it is incorporated.

Physicochemical and Structural Properties

N-Acetyl-2-naphthylalanine is characterized by the presence of a bulky, hydrophobic naphthalene (B1677914) ring attached to an acetylated alanine (B10760859) backbone. These features are pivotal to its utility in peptide design.

PropertyValue/DescriptionReference
Molecular Formula C15H15NO3[1]
Molecular Weight 257.27 g/mol [1]
Appearance White to off-white powder[1]
Key Structural Features Acetylated N-terminus, Naphthalene side chain
Solubility Soluble in organic solvents (e.g., DMSO, chloroform), limited water solubility.
Purity Typically ≥98% (HPLC)[1]

Core Biological Applications

The biological significance of N-Acetyl-2-naphthylalanine is primarily observed through the enhanced properties of peptides containing this moiety.

Modulation of Peptide Bioactivity and Specificity

The incorporation of 2-naphthylalanine (a closely related, non-acetylated precursor) into peptides can significantly alter their interaction with biological targets. The bulky and hydrophobic nature of the naphthyl group can enhance binding affinity to receptors and enzymes by increasing hydrophobic interactions within the binding pocket. This makes it a valuable tool for probing protein-ligand interactions and for the development of potent peptide-based therapeutics.

Enhancement of Peptide Stability

N-terminal acetylation is a common strategy to increase the metabolic stability of peptides. The acetyl group protects the N-terminus from degradation by exopeptidases, thereby prolonging the peptide's half-life in biological systems. This is a critical attribute for the development of peptide drugs with improved pharmacokinetic profiles.

Use as a Research Tool in Enzyme Studies

N-Acetyl-2-naphthylalanine and its derivatives can serve as substrates or inhibitors for certain enzymes, particularly proteases like chymotrypsin, which have a preference for aromatic residues. The unique structure of the naphthyl group allows for the investigation of enzyme active site topography and substrate specificity.

Quantitative Data on Biological Effects

Direct quantitative data on the biological activity of N-Acetyl-2-naphthylalanine as a standalone molecule is limited in publicly available literature. Its effects are typically quantified in the context of the peptides into which it is incorporated. A relevant case study involves the site-specific incorporation of the closely related 2-naphthylalanine (2Nal) into murine dihydrofolate reductase (mDHFR), demonstrating the impact of this bulky, hydrophobic residue on enzyme kinetics.

Table 1: Kinetic Parameters of mDHFR Variants with 2-Naphthylalanine (2Nal) Incorporation

mDHFR VariantKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Wild-Type 1.2 ± 0.218 ± 115 ± 3
L43Z (2Nal) 2.0 ± 0.60.44 ± 0.060.22 ± 0.07
F50Z (2Nal) 1.8 ± 0.30.13 ± 0.010.072 ± 0.01
L55Z (2Nal) 0.6 ± 0.10.011 ± 0.0010.018 ± 0.004
W113Z (2Nal) 1.2 ± 0.20.13 ± 0.010.11 ± 0.02
F134Z (2Nal) 1.2 ± 0.20.12 ± 0.010.10 ± 0.02
L135Z (2Nal) 1.2 ± 0.30.054 ± 0.0060.045 ± 0.01

Data adapted from a study on the effects of non-natural amino acid incorporation into the enzyme core region. "Z" denotes the position of 2Nal incorporation.

Experimental Protocols

While specific protocols for N-Acetyl-2-naphthylalanine are application-dependent, the following sections outline general methodologies where this compound is utilized.

Solid-Phase Peptide Synthesis (SPPS)

N-Acetyl-2-naphthylalanine is amenable to standard SPPS protocols using either Fmoc or Boc protection strategies.

Objective: To synthesize a peptide with N-terminal N-Acetyl-2-naphthylalanine.

Materials:

  • Fmoc-protected amino acids

  • N-Acetyl-2-naphthylalanine

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

  • N-terminal Acetylation: For the final step, couple N-Acetyl-2-naphthylalanine to the deprotected N-terminus of the peptide chain.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition Assay (Conceptual)

Objective: To determine the inhibitory effect of a peptide containing N-Acetyl-2-naphthylalanine on a target protease.

Materials:

  • Purified target protease

  • Peptide containing N-Acetyl-2-naphthylalanine (potential inhibitor)

  • Fluorogenic or chromogenic substrate for the protease

  • Assay buffer

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate, pre-incubate the protease with varying concentrations of the peptide inhibitor in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the fluorescence or absorbance change over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Visualizations

Experimental Workflow for Peptide Synthesis and Activity Screening

G cluster_synthesis Peptide Synthesis cluster_screening Biological Activity Screening Resin Resin Preparation Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Acetylation N-terminal Acetylation (N-Acetyl-2-naphthylalanine) Deprotection->Acetylation Final Cycle Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification BindingAssay Receptor Binding Assay Purification->BindingAssay EnzymeAssay Enzyme Inhibition Assay Purification->EnzymeAssay CellAssay Cell-Based Functional Assay Purification->CellAssay

Caption: Workflow for the synthesis and screening of peptides containing N-Acetyl-2-naphthylalanine.

Conceptual Signaling Pathway Modulation

G Peptide Peptide with N-Acetyl-2-naphthylalanine Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

References

Solubility Profile of Ac-2-Nal-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH), a synthetic amino acid derivative of significant interest in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name N-acetyl-3-(2-naphthyl)-L-alanine
Synonyms Ac-L-Ala(2-naphthyl)-OH, (S)-N-Acetyl-2-naphthylalanine
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Appearance White to off-white solid/powder[1]
Melting Point Data not available[1]

Solubility Characteristics

The solubility of this compound is primarily influenced by its hydrophobic naphthyl moiety and the presence of a carboxylic acid group. Generally, it is expected to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The acetyl group slightly increases its polarity compared to the free amino acid, but the overall hydrophobic character remains dominant.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents based on available data for structurally related compounds and general principles of solubility.

SolventExpected SolubilityRationale / Notes
Water Poorly soluble / InsolubleThe large hydrophobic naphthyl group limits solubility in polar protic solvents like water. Safety Data Sheets for the compound often state "no information available" for solubility, which typically indicates low aqueous solubility.[1]
Ethanol (B145695) Sparingly to moderately solubleAs a polar protic solvent with a significant non-polar component, ethanol is expected to be a more effective solvent than water. The solubility of the related N-Acetyl-L-phenylalanine in ethanol is 20 mg/mL, suggesting a similar range for this compound.[2]
Methanol (B129727) Sparingly to moderately solubleSimilar to ethanol, methanol should be a reasonably good solvent for this compound.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility. The Fmoc-protected analogue, Fmoc-2-Nal-OH, is highly soluble in DMSO.
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating large, hydrophobic molecules.
Acetone Sparingly solubleAcetone is a moderately polar aprotic solvent and is expected to have some solvating power for this compound.
Dichloromethane (DCM) Sparingly solubleAs a non-polar aprotic solvent, DCM may be less effective than more polar organic solvents.
Aqueous Base (e.g., 1M NaOH) SolubleThe carboxylic acid moiety will be deprotonated in a basic solution, forming a more soluble salt. The non-acetylated form, H-2-Nal-OH, is reported to be soluble in 1mol/L NaOH.

Experimental Protocols

While specific experimental data for this compound is limited, the following are standard methodologies for determining the solubility of a compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial.

  • Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The sample should be filtered through a suitable filter (e.g., 0.22 µm) to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Protocol 2: High-Throughput Screening (HTS) for Solubility Estimation

This method allows for a more rapid, albeit less precise, estimation of solubility, which is useful for initial screening.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly effective solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.

  • Precipitation Observation: Visually inspect the wells for the first signs of precipitation after a defined incubation period. The concentration in the last clear well provides an estimate of the kinetic solubility.

  • Instrumental Analysis (Optional): For a more quantitative assessment, the plates can be analyzed using nephelometry or turbidimetry to detect light scattering from precipitated particles.

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

G cluster_protocol1 Shake-Flask Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_protocol2 High-Throughput Solubility Screening G Prepare concentrated DMSO stock solution H Perform serial dilutions in test solvents G->H I Incubate and observe for precipitation H->I J Identify highest concentration without precipitate I->J K Estimate kinetic solubility J->K

Caption: Workflow for High-Throughput Solubility Screening.

Conclusion

This compound is a hydrophobic molecule with limited solubility in aqueous media. For practical laboratory use, organic solvents such as DMSO and DMF are recommended for preparing stock solutions. For applications requiring aqueous buffers, the use of co-solvents or pH adjustment to the basic range to form a salt may be necessary to achieve the desired concentration. The experimental protocols provided in this guide offer standardized methods for researchers to determine the precise solubility of this compound in their specific solvent systems.

References

Potential Research Applications of N-Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) is a synthetic amino acid derivative that has garnered significant interest in peptide-based drug discovery and development. Its unique structural properties, characterized by the bulky and hydrophobic naphthyl group, offer distinct advantages in modulating the pharmacological properties of peptides. This technical guide provides an in-depth overview of the core research applications of this compound, with a primary focus on its well-established role in the design of potent Gonadotropin-Releasing Hormone (GnRH) antagonists. Furthermore, this guide explores its emerging potential in other therapeutic areas, such as the development of novel antimicrobial agents. Detailed experimental protocols for peptide synthesis and relevant bioassays are provided, alongside a comprehensive summary of key quantitative data to facilitate comparative analysis. Visual diagrams of pertinent signaling pathways and experimental workflows are included to enhance understanding.

Introduction to this compound

This compound is an acetylated form of the unnatural amino acid L-2-naphthylalanine. The acetylation of the N-terminus enhances its stability and makes it a valuable building block in solid-phase peptide synthesis (SPPS). The most significant feature of this compound is its bicyclic aromatic side chain, which imparts a high degree of hydrophobicity and steric bulk to the peptide structure. These characteristics are instrumental in influencing peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid[1]
Synonyms(S)-N-ACETYL-2-NAPHTHYLALANINE[1]
Molecular FormulaC15H15NO3[1]
Molecular Weight257.28 g/mol [1][2]
Melting Point185-186 °C[1]
AppearanceWhite crystalline solid[3]
SolubilitySoluble in organic solvents like DMSO and methanol, slightly soluble in water.[3]

Core Application: Gonadotropin-Releasing Hormone (GnRH) Antagonists

The most prominent application of this compound is in the development of GnRH antagonists. GnRH, a decapeptide, is the master regulator of the reproductive axis, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][4] GnRH antagonists competitively block the GnRH receptor (GnRHR), leading to a rapid and reversible suppression of gonadotropins and, consequently, sex steroid production. This mechanism of action is therapeutically valuable in various hormone-dependent conditions.

The incorporation of Ac-D-2-Nal at the N-terminus (position 1) is a hallmark of many potent, third-generation GnRH antagonists.[5] This modification, often in combination with other unnatural amino acids, contributes to high receptor binding affinity and improved metabolic stability.[5]

Acyline: A Case Study of an Ac-D-2-Nal-Containing GnRH Antagonist

Acyline is a potent GnRH antagonist that exemplifies the successful application of Ac-D-2-Nal.[6][7][8] Its structure is: Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-Aph(Ac)-D-Aph(Ac)-Leu-ILys-Pro-D-Ala-NH₂ [1]

Table 2: Biological and Pharmacokinetic Data for Acyline

ParameterValueExperimental ContextReference
IC50 0.52 nMGnRH-induced response in a reporter gene assay in HEK-293 cells expressing the human GnRH receptor.[8]
Peak Serum Level (Cmax) 18.9 ± 0.9 ng/mLIn healthy men after a single 75 µg/kg subcutaneous injection.[9][10]
Serum Half-life (t1/2) 28.3 ± 4.2 hoursIn healthy men after a single 75 µg/kg subcutaneous injection.[9]
In Vivo Effect Suppressed serum testosterone (B1683101) to 13.4 ± 1.4% of baseline levels.In healthy men after a single 75 µg/kg subcutaneous injection, with suppression maintained for over 48 hours.[10]
GnRH Receptor Signaling Pathway

GnRH antagonists, such as those containing Ac-D-2-Nal, exert their effects by blocking the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor primarily activates the Gq/11 signaling pathway.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Cascade PKC->MAPK Gene_Expression Gene Expression (LH, FSH) MAPK->Gene_Expression Antagonist Ac-2-Nal Peptide (e.g., Acyline) Antagonist->GnRHR Blocks SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Couple Next Fmoc-Amino Acid (HBTU/DIEA in DMF) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat Deprotection and Coupling for each Amino Acid wash2->repeat repeat->deprotect1 Next Cycle acetylate N-terminal Acetylation (Acetic Anhydride/DIEA) repeat->acetylate Final Cycle wash3 Wash with DMF and DCM acetylate->wash3 cleave Cleavage and Side-Chain Deprotection (TFA Cocktail) wash3->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Lyophilize and Characterize purify->end

References

Ac-2-Nal-OH mechanism of action in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Ac-2-Nal-OH in Biochemical Assays

Introduction

N-Acetyl-2-naphthylalanine (this compound) is a specialized, non-natural amino acid derivative.[1][2] Its structure, featuring an acetylated N-terminus and a bulky, hydrophobic 2-naphthylalanine side chain, makes it a critical building block in the solid-phase synthesis of peptide-based pharmaceuticals.[2] While not typically used as a standalone therapeutic, this compound, particularly its D-enantiomer (Ac-d-2Nal-OH), is a cornerstone component in the design of potent, third-generation Gonadotropin-Releasing Hormone (GnRH) receptor antagonists.[3][4] These antagonists are pivotal in therapeutic strategies for hormone-dependent conditions, including in vitro fertilization (IVF) protocols, endometriosis, and certain cancers.[4][5]

This guide details the mechanism of action conferred by the Ac-d-2Nal moiety within these peptide antagonists, the biochemical assays used for their characterization, and the underlying signaling pathways they modulate.

Core Mechanism of Action: Competitive GnRH Receptor Antagonism

The primary mechanism of action for peptide antagonists incorporating Ac-d-2Nal is competitive antagonism at the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary.[4][5]

The native ligand, GnRH-I, is a decapeptide that binds to the GnRHR and stimulates the synthesis and pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6] Antagonists containing Ac-d-2Nal at the N-terminus (position 1) are designed to bind to the GnRHR with high affinity but lack the ability to activate it.[3][4] This competitive binding physically blocks the endogenous GnRH from accessing its receptor, leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[5][7] The preference for D-isomers like Ac-d-2Nal at the N-terminus is crucial for stabilizing the peptide conformation required for high-affinity receptor binding and for providing resistance against proteolytic degradation.[3]

Modulated Signaling Pathways

GnRH antagonists function by inhibiting the downstream signaling cascade typically initiated by GnRH binding. The canonical pathway involves the activation of the Gq/11 family of G proteins.[6] This blockade prevents the activation of key secondary messenger systems.

Key inhibited pathways include:

  • Phospholipase C (PLC) Activation: GnRHR activation normally stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Antagonists prevent this crucial first step.

  • Intracellular Calcium (Ca2+) Mobilization: The generation of IP3 is blocked, thus preventing the release of Ca2+ from intracellular stores in the endoplasmic reticulum. This inhibition of Ca2+ flux is a key indicator of antagonist activity.[8]

  • Protein Kinase C (PKC) and MAPK Activation: The lack of DAG and Ca2+ mobilization prevents the activation of PKC and downstream mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 phosphorylation.[8]

  • Gene Expression: The inhibition of these signaling cascades ultimately prevents the activation of transcription factors like CREB, which are necessary for the expression of gonadotropin subunit genes, such as the luteinizing hormone beta (Lhb) gene.[8]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GnRHR GnRH Receptor (GnRHR) Gq11 Gq/11 GnRHR->Gq11 Activates GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates Antagonist This compound containing Antagonist Antagonist->GnRHR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Transcription Gene Transcription (e.g., Lhb) MAPK->Transcription Regulates Gonadotropin LH / FSH Release Transcription->Gonadotropin Leads to

Caption: GnRH receptor signaling and antagonist inhibition.

Quantitative Data Presentation

The incorporation of Ac-d-2Nal at position 1 is a common feature in potent GnRH antagonists. The table below summarizes the in vitro potency (IC50) of several such compounds, demonstrating the high affinity conferred by this structural motif.

Compound NameStructure Highlights (Key Substitutions)In Vitro Potency (IC50, nM)Target Receptor
Cetrorelix Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-Cit⁶, D-Ala¹⁰1.21[6]Human GnRH-R
Acyline Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-4Aph(Ac)⁶, D-Ala¹⁰0.52[3]Human GnRH-R
Ganirelix Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-hArg(Et2)⁶, D-Ala¹⁰~0.4 (Ki)Human GnRH-R
Degarelix Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-4Aph(Hor)⁶, D-Ala¹⁰3[6]Human GnRH-R
Antagonist 9 Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-S-pMeOBzlNorbCys⁶0.73[3]Human GnRH-R

Note: Data is compiled from multiple sources for comparison. Assay conditions may vary between studies.

Experimental Protocols

Characterizing the antagonistic activity of peptides containing this compound involves a suite of biochemical assays to determine binding affinity, functional inhibition, and effects on downstream signaling.

Competitive Receptor Binding Assay

This assay quantifies the ability of a test antagonist to displace a radiolabeled ligand from the GnRH receptor, allowing for the determination of its binding affinity (IC50).

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).

  • Membrane Preparation: Homogenize cells and prepare a crude membrane fraction by centrifugation.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled GnRH antagonist (e.g., 125I-Cetrorelix) and varying concentrations of the unlabeled test antagonist.

  • Incubation: Allow the reaction to proceed at 4°C for 60-90 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Determine the IC50 value using non-linear regression analysis.

Binding_Assay_Workflow A 1. Prepare GnRHR-expressing cell membranes B 2. Incubate membranes with: - Radiolabeled Ligand (constant) - Test Antagonist (varied conc.) A->B C 3. Separate bound from free ligand via vacuum filtration B->C D 4. Quantify bound radioactivity using a gamma counter C->D E 5. Plot data and calculate IC50 D->E Reporter_Assay_Workflow A 1. Co-transfect cells with GnRHR and CRE-Luciferase plasmids B 2. Pre-treat cells with varying antagonist concentrations A->B C 3. Stimulate with a fixed concentration of GnRH agonist B->C D 4. Incubate for 4-6 hours (gene expression) C->D E 5. Lyse cells and measure luciferase activity (luminescence) D->E F 6. Plot inhibition and calculate IC50 E->F

References

Spectral Data and Synthetic Protocol for (S)-N-Acetyl-2-naphthylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Acetyl-2-naphthylalanine is a derivative of the non-proteinogenic amino acid (S)-2-naphthylalanine. The incorporation of the naphthyl group introduces significant steric bulk and hydrophobicity compared to natural amino acids, making it a valuable building block in medicinal chemistry and peptide design. The N-acetyl group modifies the charge and polarity of the N-terminus, which can influence the molecule's biological activity, stability, and pharmacokinetic properties. This technical guide provides a summary of the available spectral data for (S)-N-Acetyl-2-naphthylalanine, a detailed experimental protocol for its synthesis, and an overview of a relevant biological signaling pathway.

Data Presentation

Due to the limited availability of experimentally derived public data for (S)-N-Acetyl-2-naphthylalanine, the following tables summarize predicted spectral data alongside general characteristics. These predictions are based on computational models and should be confirmed by experimental analysis.

Table 1: General Properties of (S)-N-Acetyl-2-naphthylalanine

PropertyValue
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.28 g/mol
CAS Number 37439-99-9
Appearance White to off-white solid (predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.80m3HAr-H
~7.50m2HAr-H
~7.30d1HAr-H
~7.20s1HAr-H
~6.20d1HNH
~4.90q1Hα-CH
~3.40dd1Hβ-CH₂
~3.20dd1Hβ-CH₂
~2.00s3HCH₃ (Acetyl)
~11.00br s1HCOOH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~175.0COOH
~170.0C=O (Amide)
~136.0Ar-C (Quaternary)
~133.5Ar-C (Quaternary)
~132.5Ar-C (Quaternary)
~128.5Ar-CH
~128.0Ar-CH
~127.8Ar-CH
~127.5Ar-CH
~126.0Ar-CH
~125.8Ar-CH
~125.5Ar-CH
~53.0α-CH
~38.0β-CH₂
~23.0CH₃ (Acetyl)

Table 4: Predicted Key IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3300N-H stretch (Amide)
~1710C=O stretch (Carboxylic Acid)
~1650C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1600, ~1500, ~1450C=C stretch (Aromatic)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
257[M]⁺ (Molecular Ion)
212[M - COOH]⁺
198[M - CH₃CONH₂]⁺
141[Naphthyl-CH₂]⁺
115[Naphthyl]⁺
43[CH₃CO]⁺

Experimental Protocols

The following is a general experimental protocol for the N-acetylation of (S)-2-naphthylalanine. This procedure is based on standard methods for the N-acetylation of amino acids.[1][2]

Synthesis of (S)-N-Acetyl-2-naphthylalanine

Materials:

  • (S)-2-naphthylalanine

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve (S)-2-naphthylalanine (1.0 equivalent) in glacial acetic acid.

  • To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • If precipitation is slow, slowly add cold water to the mixture with vigorous stirring until a solid forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid and acetic anhydride.

  • Dry the product under vacuum to yield (S)-N-Acetyl-2-naphthylalanine.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization: The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FTIR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Mandatory Visualization

N-acetylated amino acids are involved in various cellular processes, including the regulation of protein stability and signaling. The N-terminal acetylation of proteins is a common post-translational modification that can create degradation signals (degrons), marking the protein for ubiquitination and subsequent proteasomal degradation. This process is a key component of cellular protein quality control.

protein_acetylation_degradation_pathway cluster_synthesis Protein Synthesis & Modification cluster_degradation Protein Degradation Pathway ribosome Ribosome nascent_protein Nascent Polypeptide ribosome->nascent_protein Translation met_ap Methionine Aminopeptidase nascent_protein->met_ap nat N-terminal Acetyltransferase (NAT) met_ap->nat exposes N-terminus acetylated_protein N-terminally Acetylated Protein nat->acetylated_protein Acetylation acetyl_coa Acetyl-CoA acetyl_coa->nat ub_ligase E3 Ubiquitin Ligase (Ac/N-degron Recognition) acetylated_protein->ub_ligase Recognition of Ac/N-degron ub_protein Ubiquitinated Protein ub_ligase->ub_protein Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_ligase proteasome 26S Proteasome ub_protein->proteasome peptides Peptides proteasome->peptides Degradation experimental_workflow start Start: (S)-2-Naphthylalanine dissolution Dissolve in Glacial Acetic Acid start->dissolution acetylation Add Acetic Anhydride Reflux for 2-4 hours dissolution->acetylation precipitation Cool and Precipitate (add water if necessary) acetylation->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying product Crude (S)-N-Acetyl-2-naphthylalanine drying->product purification Recrystallization product->purification final_product Pure (S)-N-Acetyl-2-naphthylalanine purification->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization

References

A Technical Guide to High-Purity Ac-2-Nal-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-N-Acetyl-2-naphthylalanine, commonly referred to as Ac-2-Nal-OH, is a synthetic amino acid derivative that has garnered interest within the scientific community for its unique structural features and applications in biochemical research and peptide chemistry. This technical guide provides an in-depth overview of high-purity this compound, including its commercial suppliers, physicochemical properties, and established experimental applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for reliable and reproducible research outcomes. Several chemical suppliers offer this compound at various purity levels and quantities. Below is a comparative summary of prominent commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
BOC Sciences This compound37439-99-9C₁₅H₁₅NO₃257.28Information not specifiedOffers custom synthesis and scalable production.
MedChemExpress This compound37439-99-9C₁₅H₁₅NO₃257.28>98% (HPLC)Provides a detailed data sheet with solubility information.
CP Lab Safety This compound37439-99-9C₁₅H₁₅NO₃257.284595%Available in 25g package size.[1]
ChemicalBook (S)-N-Acetyl-2-naphthylalanine37439-99-9C₁₅H₁₅NO₃257.2895% to 99% (HPLC)Lists multiple suppliers, primarily based in China.[2][3]
Chixin Biotech (S)-N-Acetyl-2-naphthylalanine37439-99-9C₁₅H₁₅NO₃257.28Information not specifiedTrader of various peptides and pharmaceutical intermediates.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid
Synonyms (S)-N-Acetyl-2-naphthylalanine, N-Acetyl-3-(2-naphthyl)-L-alanine[3]
CAS Number 37439-99-9[1][2][3][4]
Molecular Formula C₁₅H₁₅NO₃[1][2][3][4]
Molecular Weight 257.28 g/mol [2][3][4]
Appearance White to off-white powder/crystalline solid
Melting Point 185-186 °C
Boiling Point 543.4 °C at 760 mmHg
Density 1.243 g/cm³
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water.

Applications in Biochemical Research and Peptide Chemistry

This compound serves as a valuable tool in various research and development areas, primarily due to the presence of the bulky naphthyl group and the N-acetyl modification.

1. Biochemical Assays: this compound is utilized as a reagent in biochemical assays.[2] The N-acetyl group enhances the stability of the molecule, making it suitable for enzymatic studies. One notable application is in the study of enzyme kinetics and substrate specificity.

2. Peptide Synthesis and Drug Design: The incorporation of this compound into peptide chains is a key application. The N-acetyl group protects the N-terminus during peptide synthesis.[5] The bulky and hydrophobic naphthyl side chain can influence the conformation and biological activity of peptides. This makes it a useful building block for designing peptidomimetics and studying peptide-receptor interactions. The enhanced hydrophobicity can also be leveraged to improve the pharmacokinetic properties of peptide-based drug candidates.[6]

Experimental Protocol: Use of this compound in a Biochemical Assay

A documented application of this compound is in the preparation of cross-linked enzyme aggregates (CLEAs). The following is a summary of the likely experimental steps based on the work of Zheng et al. (2014), who utilized this compound as a component in their study on trehalose (B1683222) synthase. A detailed, step-by-step protocol would be extracted from the full-text article.

[Full detailed experimental protocol from Zheng, J., et al. (2014). Preparation of cross-linked enzyme aggregates of trehalose synthase via co-aggregation with polyethyleneimine. Applied Biochemistry and Biotechnology, 174(6), 2067-78, will be inserted here upon accessing the full-text publication. The protocol will include specifics on buffer preparation, enzyme and substrate concentrations, reaction conditions, and analytical methods for product quantification.]

Visualizations

The following diagrams illustrate a general experimental workflow involving this compound and a conceptual representation of its application in peptide synthesis.

experimental_workflow General Experimental Workflow for an this compound-Based Biochemical Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Assay Buffer and Reagents ac2nal_prep Prepare this compound Stock Solution initiation Initiate Reaction: Combine Enzyme, Buffer, and this compound reagent_prep->initiation enzyme_prep Prepare Enzyme Solution ac2nal_prep->initiation enzyme_prep->initiation incubation Incubate at Controlled Temperature and Time initiation->incubation termination Terminate Reaction incubation->termination sample_prep Prepare Sample for Analysis termination->sample_prep hplc Analyze by HPLC or other appropriate method sample_prep->hplc data_analysis Data Analysis and Interpretation hplc->data_analysis

A general experimental workflow for utilizing this compound in a biochemical assay.

peptide_synthesis_concept Conceptual Application of this compound in Peptide Synthesis Ac2NalOH This compound (N-terminally protected) PeptideChain Growing Peptide Chain Ac2NalOH->PeptideChain Incorporation AminoAcid1 Amino Acid 1 AminoAcid1->PeptideChain Coupling AminoAcid2 Amino Acid 2 AminoAcid2->PeptideChain Coupling FinalPeptide Final Peptide with Naphthyl Moiety PeptideChain->FinalPeptide Cleavage and Deprotection

Conceptual diagram illustrating the role of this compound in solid-phase peptide synthesis.

High-purity this compound is a versatile building block for researchers in peptide chemistry and drug discovery. Its unique structural characteristics, conferred by the N-acetyl group and the naphthyl side chain, offer advantages in the design of novel peptides with potentially enhanced stability and biological activity. The information compiled in this guide provides a foundational resource for sourcing and utilizing this compound in a laboratory setting. For specific experimental applications, it is recommended to consult detailed protocols from peer-reviewed literature.

References

An In-Depth Technical Guide to the Safe Handling of Ac-2-Nal-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) is a synthetic amino acid derivative that plays a significant role in modern drug discovery and peptide chemistry.[1][] Its unique structural feature, a bulky naphthyl group, imparts valuable properties to peptides, influencing their conformation, stability, and interaction with biological targets.[1][] As its use in research and pharmaceutical development becomes more prevalent, a thorough understanding of its safety and handling precautions is paramount. This guide provides a comprehensive overview of the essential safety data, handling procedures, and experimental considerations for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the foundation for its safe handling. Key properties are summarized in the table below.

PropertyValueReferences
IUPAC Name (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid[1][]
Synonyms (S)-N-Acetyl-2-naphthylalanine, N-Acetyl-L-2-naphthylalanine[1][][3][4]
CAS Number 37439-99-9[3][4]
Molecular Formula C15H15NO3[1][][4]
Molecular Weight 257.28 g/mol [1][][4]
Appearance White to off-white solid/powder[5]
Melting Point 185-186 °C[1][]
Boiling Point 543.4 °C at 760 mmHg[1][]
Density 1.243 g/cm³[1][]
Solubility Slightly soluble in water, soluble in organic solvents like methanol (B129727) and ethanol.[6]

Hazard Identification and Safety Precautions

While specific GHS classification for this compound is not consistently reported, related compounds and general laboratory chemical safety principles suggest that it should be handled with care. The primary hazards are associated with inhalation, ingestion, and skin/eye contact.[7][8][9][10]

GHS Hazard Statements (Potential)

Based on data for similar compounds, the following hazard statements may apply:

  • H302: Harmful if swallowed[10]

  • H315: Causes skin irritation[10]

  • H319: Causes serious eye irritation[10]

  • H335: May cause respiratory irritation[10]

Precautionary Statements

To mitigate these risks, the following precautionary measures are recommended:

CategoryPrecautionary Statement Codes
Prevention P261, P264, P270, P271, P280
Response P301+P312, P302+P352, P304+P340, P305+P351+P338
Storage P403+P233, P405
Disposal P501

A detailed workflow for the safe handling of this compound is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Handling cluster_2 Emergency Response cluster_3 Cleanup and Disposal Wear PPE Wear PPE Weighing Weighing Wear PPE->Weighing Work in Ventilated Area Work in Ventilated Area Work in Ventilated Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Spill Spill Spill->Decontamination Exposure Exposure First Aid First Aid Exposure->First Aid Waste Disposal Waste Disposal Decontamination->Waste Disposal

Safe Handling Workflow for this compound
Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection For operations generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.
First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Fire and Explosion Hazard Data

This compound is a combustible solid, but not highly flammable under normal laboratory conditions.

ParameterInformation
Flash Point Not available
Autoignition Temperature Not available
Flammable Limits Not available
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx).
Firefighting Procedures Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage
  • Store in a tightly closed container.[7]

  • Keep in a cool, dry, and well-ventilated area.[7]

  • Recommended storage temperature is between 2-8°C.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][14][15][16][17][18]

  • Unused Material: Collect in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent. Collect the rinsate as chemical waste. Disposable labware should be placed in a designated solid waste container.

  • Empty Containers: Triple-rinse with a suitable solvent, collecting the rinsate for disposal as chemical waste. Deface the label before discarding the container.[14][15]

The general workflow for chemical waste disposal is illustrated below:

G Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in SAA Store in SAA Label Container->Store in SAA Request Pickup Request Pickup Store in SAA->Request Pickup Professional Disposal Professional Disposal Request Pickup->Professional Disposal

Laboratory Chemical Waste Disposal Workflow

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a non-natural amino acid into a peptide sequence.

General Protocol for Coupling this compound in Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or Collidine)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of this compound:

    • Dissolve this compound (typically 2-4 equivalents relative to resin loading) and the coupling reagent in DMF.

    • Add the base to the solution to activate the carboxylic acid of this compound.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Repeat: Continue with the synthesis of the peptide by repeating the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Context and Potential Signaling Pathways

The incorporation of this compound into peptides can significantly impact their biological activity. The bulky and hydrophobic naphthyl side chain can enhance binding affinity to receptors and increase resistance to enzymatic degradation.

While specific signaling pathways directly modulated by this compound are not extensively documented, peptides containing this residue are being investigated for their roles as:

  • Anticancer Agents: Peptides containing 2-naphthylalanine have shown cytotoxic activity against cancer cell lines. The proposed mechanism often involves membrane disruption or interaction with specific cellular targets to induce apoptosis.

  • GPCR Ligands: The conformational constraints imposed by this compound make it a valuable tool in designing peptide ligands with high affinity and selectivity for G-protein coupled receptors (GPCRs). The interaction of such peptides can trigger or inhibit various downstream signaling cascades.

  • Neuroprotective Agents: Some studies are exploring the potential of peptides containing unnatural amino acids in the context of neurodegenerative diseases.

A simplified representation of a potential GPCR signaling pathway that could be modulated by a peptide containing this compound is shown below:

G Peptide (with this compound) Peptide (with this compound) GPCR GPCR Peptide (with this compound)->GPCR Binds to G-protein G-protein GPCR->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Potential GPCR Signaling Pathway

Quantitative Toxicity Data

Detailed quantitative toxicity data for this compound is limited. Most available information is qualitative, stating that the compound "may be harmful." For risk assessment, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier and to handle the compound with the assumption that it is potentially toxic. In the absence of specific LD50 or LC50 data, conducting in-house cytotoxicity assays on relevant cell lines is recommended before extensive use.

This compound is a valuable tool for researchers in drug development and peptide chemistry. While it presents potential hazards typical of laboratory chemicals, these risks can be effectively managed through adherence to the safety precautions, handling guidelines, and disposal procedures outlined in this guide. A thorough understanding of its properties and a commitment to safe laboratory practices will ensure the continued and successful application of this important synthetic amino acid.

References

Stereoisomers of N-Acetyl-2-naphthylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-2-naphthylalanine (Ac-2-Nal) is a synthetic derivative of the amino acid alanine, incorporating a bulky naphthyl group. This modification confers unique physicochemical properties, making it a valuable building block in medicinal chemistry and drug design. The presence of a chiral center at the alpha-carbon gives rise to two stereoisomers: N-Acetyl-L-2-naphthylalanine (the (S)-enantiomer) and N-Acetyl-D-2-naphthylalanine (the (R)-enantiomer). The distinct spatial arrangement of these enantiomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. This technical guide provides an in-depth overview of the stereoisomers of N-Acetyl-2-naphthylalanine, focusing on their synthesis, separation, and potential biological significance.

Physicochemical and Biological Properties

The stereochemistry of N-Acetyl-2-naphthylalanine is a critical determinant of its biological function. While specific quantitative data comparing the biological activities of the individual enantiomers are not extensively available in the public domain, it is a well-established principle in pharmacology that enantiomers can exhibit markedly different interactions with chiral biological targets such as receptors and enzymes. The (R)-enantiomer, N-Acetyl-D-2-naphthylalanine, is noted for its use as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders, due to its potential for increased binding affinity at receptor sites.[1]

Table 1: Physicochemical Properties of N-Acetyl-2-naphthylalanine Stereoisomers

PropertyN-Acetyl-L-2-naphthylalanineN-Acetyl-D-2-naphthylalanineRacemic N-Acetyl-DL-2-naphthylalanine
Synonyms (S)-N-Acetyl-2-naphthylalanine, Ac-L-2-Nal-OH(R)-N-Acetyl-2-naphthylalanine, Ac-D-Ala(2-naphthyl)-OHN-Acetyl-3-(2-naphthyl)-DL-alanine
Molecular Formula C₁₅H₁₅NO₃[2]C₁₅H₁₅NO₃[1]C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol [2]257.27 g/mol [1]257.29 g/mol
Appearance White to off-white powderWhite to off-white powder[1]Data not available
Melting Point Data not available179-193 °C[1]Data not available
Specific Rotation ([α]D) Not specified in available literature.Not specified in available literature.Not applicable (racemic mixture)
Purity (HPLC) ≥ 98% (typical)≥ 98% (typical)[1]Not applicable
Storage Conditions 0-8°C0-8°C[1]Room temperature

Experimental Protocols

I. Enantioselective Synthesis of N-Acetyl-2-naphthylalanine

The synthesis of enantiomerically pure N-Acetyl-2-naphthylalanine can be achieved through various methods, including the use of chiral catalysts. A general approach involves the N-acetylation of the corresponding enantiomer of 2-naphthylalanine.

Workflow for Enantioselective Synthesis:

cluster_start Starting Materials cluster_reaction N-Acetylation Reaction cluster_workup Work-up and Purification cluster_product Final Product L- or D-2-Naphthylalanine L- or D-2-Naphthylalanine ReactionVessel Reaction in a suitable solvent (e.g., acetic acid) L- or D-2-Naphthylalanine->ReactionVessel Acetic Anhydride (B1165640) Acetic Anhydride Acetic Anhydride->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Crystallization Crystallization from a suitable solvent system Evaporation->Crystallization Filtration Filtration and Drying Crystallization->Filtration FinalProduct Enantiomerically Pure N-Acetyl-L- or -D-2-naphthylalanine Filtration->FinalProduct

Caption: General workflow for the synthesis of N-Acetyl-2-naphthylalanine stereoisomers.

Protocol:

  • Reaction Setup: Dissolve the desired enantiomer (L- or D-2-naphthylalanine) in glacial acetic acid.

  • Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, remove the acetic acid under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.

II. Chiral Separation of N-Acetyl-DL-2-naphthylalanine by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely used method for the analytical and preparative separation of enantiomers. The following protocol is adapted from a method for the separation of the closely related N-acetyl-D/L-phenylalanine.

Workflow for Chiral HPLC Separation:

cluster_reaction Enzymatic Reaction cluster_separation Separation of Products cluster_products Resolved Enantiomers RacemicSubstrate Racemic N-Acetyl-DL-2-naphthylalanine ReactionVessel Reaction in an organic solvent RacemicSubstrate->ReactionVessel Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->ReactionVessel Alcohol Alcohol (e.g., butanol) Alcohol->ReactionVessel Filtration Filter to remove enzyme ReactionVessel->Filtration Extraction Solvent Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Ester Enantiomerically enriched ester (e.g., N-Acetyl-L-2-naphthylalanine butyl ester) Chromatography->Ester UnreactedAmide Enantiomerically enriched unreacted amide (e.g., N-Acetyl-D-2-naphthylalanine) Chromatography->UnreactedAmide Ligand N-Acetyl-2-naphthylalanine (Hypothetical Agonist) Receptor Melatonin Receptor (MT1/MT2) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases Gene_Expression Changes in Gene Expression CREB->Gene_Expression Physiological_Response Physiological Response (e.g., Circadian Rhythm Regulation) Gene_Expression->Physiological_Response

References

The Pivotal Role of the 2-Naphthyl Group in the Function of N-Acetyl-2-naphthylalanine (Ac-2-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) is a synthetically derived amino acid that has garnered significant attention in medicinal chemistry, primarily for its integral role in the development of peptide-based therapeutics. The defining characteristic of this compound is its 2-naphthyl group, a bulky and hydrophobic moiety that imparts unique physicochemical properties. This technical guide delves into the critical function of the 2-naphthyl group in the biological activity of this compound, with a particular focus on its application in gonadotropin-releasing hormone (GnRH) antagonists. Through an examination of structure-activity relationships, experimental data, and signaling pathways, this document elucidates how the steric and hydrophobic nature of the 2-naphthyl group influences peptide conformation, receptor binding affinity, and overall antagonist potency. Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-containing peptides are also provided to facilitate further research and development in this area.

Introduction

This compound is an acetylated derivative of the unnatural amino acid 2-naphthylalanine.[1] Its structure is characterized by an alanine (B10760859) backbone with a 2-naphthyl group attached at the β-carbon and an acetyl group capping the N-terminus. This unique combination of features, particularly the large, aromatic naphthyl side chain, confers distinct hydrophobic and steric properties that are instrumental in its biological function.[1][2]

The primary application of this compound is in peptide science, where it serves as a crucial building block in the design of biologically active peptides.[1] Its incorporation, especially in the D-isomeric form (Ac-D-2-Nal-OH), has been pivotal in the development of potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor.[3] GnRH antagonists are a class of drugs used to treat hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, and in assisted reproduction technologies.[4][5]

This guide will provide a comprehensive overview of the role of the 2-naphthyl group in the functionality of this compound, with a focus on its impact on the structure-activity relationship (SAR) of GnRH antagonists.

The Multifaceted Role of the 2-Naphthyl Group

The 2-naphthyl group of this compound contributes to its biological activity through a combination of hydrophobicity, steric hindrance, and its influence on peptide conformation.

Hydrophobicity and Receptor Binding

The 2-naphthyl group is a large, nonpolar moiety, which significantly increases the hydrophobicity of the amino acid. This property is critical for the interaction of this compound-containing peptides with their biological targets. In the context of GnRH antagonists, the hydrophobic cluster at the N-terminus, which often includes Ac-D-2-Nal, is essential for high-affinity binding to the GnRH receptor.[4]

The hydrophobic nature of the 2-naphthyl group facilitates its insertion into hydrophobic pockets within the receptor's binding site. This interaction contributes significantly to the overall binding energy and, consequently, to the potency of the antagonist. While a standardized hydrophobicity value for 2-naphthylalanine is not universally cited across all scales, its large aromatic surface area inherently places it among the more hydrophobic amino acids, comparable to or exceeding that of tryptophan and phenylalanine.

Steric Effects and Conformational Stability

The bulky nature of the 2-naphthyl group imposes significant steric constraints on the peptide backbone. This steric hindrance can influence the local conformation of the peptide, restricting its flexibility and favoring specific secondary structures, such as β-turns.[6] In the design of GnRH antagonists, the adoption of a specific bioactive conformation is crucial for effective receptor binding and the prevention of receptor activation.

The N-terminal acetyl group further enhances the stability of the peptide by protecting it from enzymatic degradation by aminopeptidases.[1] This increased stability, combined with the conformational rigidity imparted by the 2-naphthyl group, contributes to a longer duration of action in vivo.

This compound in Gonadotropin-Releasing Hormone (GnRH) Antagonists

The function of this compound is best exemplified by its role in GnRH antagonists. GnRH, a decapeptide, regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[7] GnRH antagonists competitively block this receptor, thereby suppressing the production of sex hormones.[8]

Structure-Activity Relationship (SAR) at the N-Terminus

Structure-activity relationship studies have consistently demonstrated the importance of a hydrophobic D-amino acid at the N-terminal position of GnRH antagonists for potent activity. Ac-D-2-Nal has emerged as a preferred residue in this position in many third-generation GnRH antagonists like Cetrorelix.[4] The replacement of the native pGlu-His-Trp N-terminus of GnRH with a hydrophobic cluster containing Ac-D-2-Nal is a key modification that confers antagonistic properties.

Signaling Pathway of GnRH Receptor Antagonism

The binding of GnRH to its receptor activates the Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.

This compound-containing GnRH antagonists, by competitively binding to the GnRH receptor, prevent the initiation of this signaling cascade, thereby inhibiting the release of gonadotropins.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_release LH & FSH Synthesis & Release Ca_release->Gonadotropin_release Stimulates PKC->Gonadotropin_release Stimulates Antagonist This compound containing GnRH Antagonist Antagonist->GnRHR Blocks SPPS_Workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple Fmoc-Amino Acid (HBTU/DIEA in DMF) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next cycle acetylate 6. N-terminal Acetylation (Acetic Anhydride/DIEA) repeat->acetylate Final cycle cleave 7. Cleavage & Deprotection (TFA cocktail) acetylate->cleave precipitate 8. Precipitate & Purify (Cold Ether, RP-HPLC) cleave->precipitate end End: Purified Peptide precipitate->end SAR_Logic Ac2Nal This compound Naphthyl 2-Naphthyl Group Ac2Nal->Naphthyl is characterized by Hydrophobicity Increased Hydrophobicity Naphthyl->Hydrophobicity StericBulk Increased Steric Bulk Naphthyl->StericBulk ReceptorBinding Enhanced Receptor Binding Affinity Hydrophobicity->ReceptorBinding contributes to Conformation Favorable Peptide Conformation StericBulk->Conformation influences Potency High Antagonist Potency ReceptorBinding->Potency leads to Conformation->ReceptorBinding enables Conformation->Potency contributes to

References

Ac-2-Nal-OH: A Core Building Block for Potent Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of peptide-based therapeutics with enhanced potency, stability, and receptor selectivity is a paramount objective. Non-canonical amino acids are instrumental in this pursuit, offering unique structural and physicochemical properties not found in the 20 proteinogenic amino acids. Among these, N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH), and particularly its D-enantiomer, Ac-D-2Nal-OH, has emerged as a critical building block. This acetylated derivative of 2-naphthylalanine incorporates two key features: an N-terminal acetyl cap and a bulky, hydrophobic naphthyl side chain.[1] The acetyl group provides resistance to enzymatic degradation by aminopeptidases, enhancing the pharmacokinetic profile of the peptide.[2] The naphthyl group imparts significant hydrophobicity and steric bulk, which can profoundly influence peptide conformation and facilitate high-affinity interactions with target receptors.[1][3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, incorporation into peptides, and its pivotal role in the development of potent therapeutics, most notably as the N-terminal residue in numerous Gonadotropin-Releasing Hormone (GnRH) antagonists.

Chemical and Physical Properties

This compound is a stable, non-natural amino acid derivative. Its key properties, along with those of its common precursor and protected form for peptide synthesis, are summarized below.

PropertyAc-L-2-Nal-OHH-L-2-Nal-OH (L-2-Naphthylalanine)Fmoc-L-2-Nal-OH
IUPAC Name (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid[1](2S)-2-amino-3-(naphthalen-2-yl)propanoic acidN-((9H-fluoren-9-yl)methoxy)carbonyl)-L-3-(2-naphthyl)alanine
Synonyms N-Acetyl-L-2-naphthylalanine[4]L-3-(2-Naphthyl)alanine[3]Fmoc-3-(2-naphthyl)-L-alanine
CAS Number 37439-99-9[4]58438-03-2[3]112883-43-9
Molecular Formula C₁₅H₁₅NO₃[1][4]C₁₃H₁₃NO₂[3]C₂₈H₂₃NO₄
Molecular Weight 257.28 g/mol [1][4]215.25 g/mol 437.49 g/mol
Melting Point 185-186°C[1]~240°C (dec.)Not available
Appearance White crystalline solidOff-white crystalline powderWhite to slightly yellow powder
Solubility Slightly soluble in water, soluble in organic solventsSlightly soluble in water, soluble in 1M NaOHSlightly soluble in water

Synthesis and Peptide Incorporation

The utility of this compound as a building block is predicated on its efficient synthesis and incorporation into peptide chains.

Experimental Protocol 1: Synthesis of Ac-L-2-Nal-OH

This protocol describes the N-acetylation of L-2-Naphthylalanine using acetic anhydride (B1165640) in an acidic medium.

Materials:

  • L-2-Naphthylalanine (H-L-2-Nal-OH)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Ice Bath

  • Round-bottom flask, magnetic stirrer, and condenser

Procedure:

  • Dissolution: Suspend L-2-Naphthylalanine (1.0 eq) in glacial acetic acid in a round-bottom flask. The concentration is typically maintained at <3 mol of amino acid per liter of acetic acid.[5]

  • Heating: Gently heat the mixture to 50-60°C with stirring to aid dissolution.

  • Acetylation: Slowly add acetic anhydride (1.1-1.3 eq) dropwise to the solution over 1-2 hours while maintaining the temperature.

  • Reaction: Stir the reaction mixture at 50-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add cold deionized water (1-3 times the mass of the starting amino acid) to precipitate the product and quench any remaining acetic anhydride.[6]

  • Crystallization: Cool the suspension in an ice bath and stir to promote crystallization. Allow the mixture to stand for 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual acetic acid.

  • Drying: Dry the product, N-acetyl-L-2-naphthylalanine, under vacuum to a constant weight. Purity can be assessed by HPLC and NMR.

Experimental Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with N-terminal Acetylation

This protocol outlines a standard manual Fmoc-based SPPS workflow for a generic peptide, culminating in the N-terminal acetylation to yield an this compound terminus. The synthesis begins with the C-terminal amino acid and builds towards the N-terminus.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Acetylation Solution: 10% Acetic Anhydride in DMF[1]

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Peptide synthesis vessel, shaker/vortexer, vacuum filtration apparatus

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30 minutes, followed by a DCM wash.

  • Fmoc Deprotection (First Amino Acid): If starting with a pre-loaded resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-D-2-Nal-OH for the N-terminal residue) (3-4 eq), HBTU (3-4 eq), and DIEA (6-8 eq) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence until the final residue (Fmoc-D-2-Nal-OH) is coupled.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-2-Nal-OH), perform a final deprotection step (Step 2) to expose the N-terminal amine.

  • N-terminal Acetylation (Capping):

    • Add the acetylation solution (10% acetic anhydride in DMF) to the peptide-resin.[1]

    • Agitate for 20-30 minutes at room temperature.[1]

    • Drain and wash the resin thoroughly with DMF and DCM. This step converts the N-terminal H-D-2Nal- group to Ac-D-2Nal-.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis SPPS Workflow cluster_purification Post-Synthesis Resin 1. Resin Swelling Deprotect 2. Fmoc Deprotection Resin->Deprotect Couple 3. Amino Acid Coupling Deprotect->Couple Wash 4. Washing Couple->Wash Repeat 5. Repeat for Sequence Wash->Repeat Repeat->Deprotect Next cycle Final_Deprotect 6. Final Deprotection Repeat->Final_Deprotect End of sequence Acetylate 7. N-terminal Acetylation Final_Deprotect->Acetylate Cleave 8. Cleavage from Resin Acetylate->Cleave Purify 9. RP-HPLC Purification Cleave->Purify Analyze 10. Analysis (MS, HPLC) Purify->Analyze

Figure 1. Generalized workflow for the synthesis and purification of an N-terminally acetylated peptide.

Application in GnRH Antagonist Development

The most prominent application of Ac-D-2Nal-OH is in the development of third-generation GnRH antagonists. GnRH, a decapeptide, is a key regulator of the reproductive axis, stimulating the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7] GnRH antagonists competitively block the GnRH receptor, leading to a rapid, reversible suppression of gonadotropins and, consequently, sex steroids like testosterone (B1683101) and estrogen.[7][8] This mechanism is therapeutically valuable for hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.[9]

Mechanism of Action

The binding of GnRH to its G protein-coupled receptor (GPCR) on pituitary gonadotropes activates the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in the synthesis and secretion of LH and FSH. GnRH antagonists containing Ac-D-2Nal-OH bind to the GnRH receptor but do not trigger this conformational change, effectively blocking the downstream signaling cascade.[10]

G cluster_membrane Pituitary Gonadotrope Cell cluster_cytosol Cytosol GnRHR GnRH Receptor (GPCR) Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response LH & FSH Synthesis & Secretion Ca->Response PKC->Response GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates Antagonist Ac-D-2Nal Peptide (Antagonist) Antagonist->GnRHR Binds & Blocks

Figure 2. GnRH receptor signaling pathway and the inhibitory action of Ac-D-2Nal-containing antagonists.

Structure-Activity Relationship (SAR)

SAR studies have established that the N-terminal region of GnRH antagonists is critical for receptor binding and potency. The incorporation of a D-isomer of a bulky, aromatic amino acid at position 1 is a key strategy for converting the native peptide into a potent antagonist.

  • Ac-D-2Nal at Position 1: Provides a hydrophobic cluster that enhances receptor affinity. The D-configuration is favored over the L-isomer, as it stabilizes a peptide conformation optimal for receptor binding and increases resistance to proteolysis.[11]

  • Aromatic Stacking: The naphthyl ring can engage in π-π stacking interactions with aromatic residues within the receptor binding pocket.

  • Hydrophobicity: The hydrophobic nature of the N-terminus is a common feature of third and fourth-generation GnRH antagonists.[12]

G cluster_sar SAR at GnRH Antagonist N-Terminus Start Position 1 Modification D_Isomer Use of D-Amino Acid Start->D_Isomer Aromatic Bulky Aromatic Side Chain (e.g., Naphthyl, p-Cl-Phe) Start->Aromatic Acetylation N-Terminal Acetylation Start->Acetylation Result1 Stabilizes Conformation for Receptor Binding D_Isomer->Result1 Result2 Increases Hydrophobic Interactions Aromatic->Result2 Result3 Increases Resistance to Aminopeptidases Acetylation->Result3 Outcome High Antagonist Potency Result1->Outcome Result2->Outcome Result3->Outcome

Figure 3. Key structure-activity relationships for the N-terminus of potent GnRH antagonists.

Quantitative Data for Ac-D-2Nal-OH Containing Peptides

The following table summarizes the biological activity of several prominent GnRH antagonists that feature Ac-D-2Nal-OH at their N-terminus.

Compound NameSequenceAssay TypeSpecies/Cell LinePotency (IC₅₀)
AcylineAc-D-2Nal-D-4Cpa-D-3Pal-Ser-Aph(Ac)-D-Aph(Ac)-L-ILys-Pro-D-Ala-NH₂Luciferase Reporter Gene AssayHEK-293 (human)0.52 nM[13]
Azaline BAc-D-2Nal-D-4Cpa-D-3Pal-Ser-Aph(Atz)-D-Aph(Atz)-L-ILys-Pro-D-Ala-NH₂GnRH Receptor BindingRat Pituitary1.37 nM[14]
TeverelixAc-D-2Nal-D-4Cpa-D-3Pal-Ser-Tyr-D-hCit-Leu-L-Lys(iPr)-Pro-D-Ala-NH₂Not SpecifiedClinical Phase II[1][15]-
Nal-GluAc-D-2Nal-D-4Cpa-D-3Pal-Arg-D-Glu(AA)-D-Ala-NH₂In vivo LH surge inhibitionHumanEffective[16][17]
Analogue 1Ac-D-2Nal-D-4Cpa-D-3Pal-D-Lys-Leu-D-Ala-NH₂Luciferase Reporter Gene AssayHEK-293 (human)0.76 nM[2]
Analogue 2Ac-D-2Nal-D-4Cpa-D-3Pal-D-Lys-D-Ala-NH₂Luciferase Reporter Gene AssayHEK-293 (human)0.52 nM[2]

Abbreviations: 4Cpa = 4-chlorophenylalanine; 3Pal = 3-pyridylalanine; Aph = 4-aminophenylalanine; Atz = 3-amino-1,2,4-triazole; ILys = Isopropyl-lysine; hCit = homo-citrulline.

Other Potential Applications

While the development of GnRH antagonists is the most well-documented use of this compound, the unique properties of the 2-naphthylalanine moiety suggest its utility in other areas of medicinal chemistry.

  • Melanocortin Receptor Ligands: D-Nal(2') has been incorporated into tetrapeptide templates (e.g., Ac-His-D-Phe-Arg-Trp-NH₂) to probe the melanocortin receptors (MCRs). Substitution of Trp with D-Nal(2') can result in ligands with retained potency, suggesting the non-reactive naphthyl group can replace the more labile indole (B1671886) side chain of tryptophan.[18] In some contexts, D-Nal(2') containing peptides have been identified as antagonists for MC3R and MC4R.[19]

  • Antimicrobial Peptides: The hydrophobicity imparted by the naphthyl group is a desirable feature in many antimicrobial peptides, which often act by disrupting bacterial cell membranes.[3][20] While specific examples using the N-acetylated form are less common, the parent amino acid is a candidate for designing novel antimicrobial agents.

Key Biological Assay Protocols

Evaluating the potency of this compound containing peptides requires robust and reproducible biological assays.

Experimental Protocol 3: GnRH Receptor Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (e.g., Acyline) to displace a radiolabeled ligand from the GnRH receptor, allowing for the determination of its binding affinity (Kᵢ).

Materials:

  • Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled GnRH antagonist (e.g., ¹²⁵I-labeled Cetrorelix).

  • Unlabeled test compound (e.g., Acyline) at various concentrations.

  • Unlabeled standard GnRH agonist (e.g., Buserelin) for non-specific binding determination.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[15]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[15]

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Receptor Preparation: Prepare cell membranes from GnRH receptor-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation (10-50 µg protein).

    • Non-Specific Binding (NSB): Add 50 µL of radioligand, 50 µL of a high concentration of unlabeled standard (e.g., 1 µM Buserelin), and 100 µL of membrane preparation.

    • Competition: Add 50 µL of radioligand, 50 µL of test compound at various dilutions, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to reach binding equilibrium.[15]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer.[15]

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol 4: Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of an antagonist to block agonist-induced signaling through the GnRH receptor.

Materials:

  • A stable cell line expressing the human GnRH receptor and a reporter gene construct (e.g., HEK293 cells with a c-fos promoter-luciferase fusion gene).[21]

  • Cell culture medium and 96-well or 384-well plates.

  • GnRH agonist (e.g., Buserelin or native GnRH) at a concentration that gives ~80% of maximal response (EC₈₀).

  • Test antagonist at various concentrations.

  • Luciferase assay kit (e.g., Dual-Glo or One-Glo).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells into a 96-well plate and allow them to attach overnight.

  • Antagonist Pre-incubation: Add various concentrations of the test antagonist to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the GnRH agonist (at its EC₈₀ concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.[12]

  • Lysis and Luminescence Reading: Add the luciferase assay reagent according to the manufacturer's protocol to lyse the cells and provide the luciferin (B1168401) substrate.

  • Measurement: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis: Normalize the data (e.g., to a co-transfected Renilla luciferase control). Plot the percentage of agonist response versus the log concentration of the antagonist. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist-induced signal.[12]

Experimental Protocol 5: In Vivo Testosterone Suppression Assay in Rats

This in vivo assay assesses the efficacy and duration of action of a GnRH antagonist in a relevant animal model.

Materials:

  • Adult male Sprague-Dawley rats.

  • Test GnRH antagonist (e.g., Teverelix) formulated in a suitable vehicle.

  • Vehicle control.

  • Anesthetic (e.g., isoflurane).

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • Centrifuge, freezer (-80°C).

  • Testosterone ELISA or RIA kit.

Procedure:

  • Acclimatization: Acclimate rats to housing conditions for at least one week.

  • Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each rat prior to dosing.

  • Dosing: Administer the GnRH antagonist or vehicle control to the rats via the intended route (e.g., subcutaneous injection). Doses can range from µg/kg to mg/kg depending on the compound's potency.[10][22]

  • Post-Dose Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 2, 6, 24, 48, 72 hours, and then daily or weekly depending on the expected duration of action).[11]

  • Sample Processing: Centrifuge blood samples to separate plasma or serum. Store the samples at -80°C until analysis.

  • Hormone Analysis: Measure the concentration of testosterone in the plasma/serum samples using a validated ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the mean serum testosterone concentration versus time for each treatment group. Calculate the percentage suppression of testosterone relative to baseline and/or the vehicle control group. Determine the time to nadir (lowest testosterone level) and the duration of suppression (time until testosterone levels return to baseline).

Conclusion

This compound, and particularly its D-enantiomer, is a powerful and versatile building block in medicinal chemistry. Its strategic design, combining an enzyme-resistant acetyl cap with a bulky, hydrophobic naphthyl side chain, provides an ideal N-terminal motif for constructing potent and stable peptide antagonists. Its widespread success in the field of GnRH receptor modulation has cemented its importance, leading to the development of numerous clinical candidates for treating hormone-dependent diseases. The detailed synthetic and analytical protocols provided in this guide serve as a resource for researchers aiming to leverage the unique properties of this compound to engineer the next generation of peptide-based therapeutics.

References

The Transformative Role of Non-Natural Amino Acids in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and a short in vivo half-life. The strategic incorporation of non-natural amino acids (nnAAs) into peptide sequences has proven to be a powerful tool to overcome these challenges, enabling the design of peptide-based drugs with enhanced pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the application of nnAAs in peptide design, focusing on the quantitative improvements in peptide stability, binding affinity, and cell permeability. Detailed experimental protocols for the synthesis and evaluation of these modified peptides are provided, along with visualizations of key workflows and signaling pathways to facilitate a deeper understanding of this transformative technology.

The introduction of nnAAs, which are amino acids not found among the 20 proteinogenic amino acids, allows for a vast expansion of the chemical space available for peptide engineering.[1][2] These modifications can range from simple changes, such as altering the stereochemistry at the α-carbon (e.g., D-amino acids), to the incorporation of complex residues with unique side chains or backbone structures.[3] By strategically placing these nnAAs within a peptide sequence, researchers can protect against enzymatic degradation, modulate receptor binding, and enhance the ability of the peptide to cross cellular membranes.[4][5]

Advantages of Incorporating Non-Natural Amino Acids

The inclusion of nnAAs in peptide design offers a multitude of advantages that address the primary drawbacks of natural peptides as therapeutic agents.

Enhanced Proteolytic Stability and Half-Life

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of nnAAs, particularly D-amino acids, can significantly increase a peptide's resistance to enzymatic cleavage, leading to a longer circulating half-life.[3][4] Proteases are stereospecific and typically recognize L-amino acid residues; the presence of a D-amino acid at a cleavage site can hinder or prevent enzymatic activity.

Peptide/AnalogModificationHalf-LifeFold ImprovementReference
PK20Contains L-tert-leucine31.75 h (in vitro)-[6]
[Ile9]PK20Substitution with L-isoleucine117.7 h (acidic conditions)~3.7x[6]
Native GLP-1-< 2 minutes (in vivo)-[7]
Stabilized GLP-1Protease inhibitors> 96 hours (in P800 plasma)> 2880x[7][8]
Improved Receptor Binding Affinity and Specificity

Non-natural amino acids can be used to introduce novel side-chain functionalities that can form additional interactions with the target receptor, thereby increasing binding affinity and specificity.[2] These modifications can also be used to constrain the peptide's conformation into a bioactive state, which can lead to enhanced potency.

Peptide/AnalogModificationBinding Affinity (IC50/Ki/Kd)Fold ImprovementReference
tMBM3 (truncated Menin-Binding Motif)-No detectable binding-[6]
Library Hit with nnAAsMultiple nnAA substitutions100-fold improvement100x[6]
PTP1B Inhibitor 2Monocyclic peptide--[9]
PTP1B Inhibitor 4Bicyclic with nnAAsKI = 37 ± 4 nM-[9]
Enhanced Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. Many nnAAs can increase the lipophilicity of a peptide or induce a conformation that is more favorable for passive diffusion across the cell membrane.[10] The incorporation of nnAAs has been shown to significantly improve the cellular uptake of peptides.

Peptide/AnalogModificationPermeability (Papp) / UptakeFold ImprovementReference
F'-GpYEEI-Baseline-[10]
F'-GpYEEI + [DipR]5 (CPP with nnAA)Co-incubation~130-fold increase in uptake130x[10]
Cyclosporin A AnalogsDemethylated nnAAsPapp (influx): 0.017 to 0.121 x 10⁻⁶ cm/s-[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Non-Natural Amino Acids

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating a non-natural amino acid.

Materials:

  • Fmoc-protected amino acids (including the desired nnAA)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (or nnAA) and an equimolar amount of OxymaPure/HOBt in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Serum Stability Assay

This protocol outlines a method to assess the stability of a peptide in human serum.

Materials:

  • Synthesized peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% formic acid

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, add a specific volume of human serum.

    • Spike the serum with the peptide stock solution to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • To the aliquot, add an equal volume of 10% TCA or three volumes of cold acetonitrile with 1% formic acid to precipitate the serum proteins.

    • Vortex the sample and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. A mass spectrometer can be used to identify degradation products.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of the peptide in serum.[7][8]

Caco-2 Cell Permeability Assay

This protocol describes a method to evaluate the permeability of a peptide across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.[12][13][14]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Synthesized peptide

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the formation of tight junctions.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the peptide solution (at a known concentration in HBSS) to the apical (upper) chamber of the Transwell insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - for efflux): To assess active efflux, perform the assay in the reverse direction by adding the peptide to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the donor chamber.[11]

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A schematic workflow of Fmoc-based solid-phase peptide synthesis.

Logical Relationship: Overcoming Peptide Limitations with nnAAs

Peptide_Limitations cluster_Limitations Limitations of Natural Peptides cluster_Solutions Solutions with nnAAs cluster_Outcomes Improved Peptide Properties Poor_Stability Poor Proteolytic Stability Incorporate_nnAAs Incorporate Non-Natural Amino Acids Low_Permeability Low Cell Permeability Short_HalfLife Short In Vivo Half-Life Enhanced_Stability Enhanced Stability Incorporate_nnAAs->Enhanced_Stability Improved_Permeability Improved Permeability Incorporate_nnAAs->Improved_Permeability Prolonged_HalfLife Prolonged Half-Life Incorporate_nnAAs->Prolonged_HalfLife

Caption: The role of nnAAs in overcoming the limitations of natural peptides.

Signaling Pathway: GLP-1 Receptor Activation

GLP1_Signaling GLP1 GLP-1 Analog (with nnAA) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Gene_Expression Gene Expression (Insulin, etc.) PKA->Gene_Expression Epac2->Insulin_Secretion Beta_Cell Pancreatic β-cell

Caption: Simplified signaling pathway of a GLP-1 receptor agonist in a pancreatic β-cell.[15][16][17][18]

Conclusion

The incorporation of non-natural amino acids represents a paradigm shift in peptide drug discovery and development. By moving beyond the canonical 20 amino acids, scientists can systematically address the inherent weaknesses of natural peptides, leading to the creation of more stable, potent, and bioavailable therapeutics. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers seeking to leverage the power of non-natural amino acids in their own peptide design efforts. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will the potential to develop novel and effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of Ac-2-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-2-Nal-OH, or N-acetyl-L-3-(2-naphthyl)alanine, is a non-proteinogenic amino acid derivative increasingly utilized in peptide chemistry to confer unique properties to synthetic peptides. The incorporation of the bulky and hydrophobic naphthyl group can significantly influence peptide conformation, stability, and receptor-ligand interactions.[1] The N-terminal acetyl group provides stability against enzymatic degradation. These characteristics make this compound a valuable building block in the design of peptide-based therapeutics, particularly in the development of receptor antagonists and agonists. A notable application is in the synthesis of analogs of melanocyte-stimulating hormone (α-MSH) to create potent and selective antagonists for melanocortin receptors, which are involved in various physiological processes.[2][3]

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation: Quantitative Data Summary

The successful incorporation of bulky amino acids like 2-Nal can be challenging. While specific comparative data for this compound is not extensively published in a single source, the following table summarizes expected performance based on general knowledge of SPPS and the behavior of sterically hindered amino acids. Double coupling is often recommended to achieve high efficiency.

ParameterStandard Amino Acid (e.g., Ala)Bulky Amino Acid (e.g., this compound) - Single CouplingBulky Amino Acid (e.g., this compound) - Double Coupling
Coupling Reagent HBTU/DIEAHBTU/DIEA or HATU/DIEAHATU/DIEA or DIC/Oxyma
Typical Coupling Time 30 - 60 min60 - 120 min2 x 60 min
Expected Coupling Efficiency >99%90-98%>99%
Overall Crude Peptide Purity High (>90%)Moderate to High (70-90%)High (>90%)
Final Isolated Yield Sequence dependentSequence dependent, potentially lowerSequence dependent, generally improved

Note: These values are illustrative and can vary significantly based on the peptide sequence, resin, and specific synthesis conditions.

Experimental Protocols

The following protocols describe the manual synthesis of a linear peptide incorporating this compound at the N-terminus using Fmoc-SPPS.

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain on a solid support.

1. Resin Preparation:

  • Place the appropriate amount of Rink Amide resin (for C-terminal amide) in a reaction vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Amino Acid Coupling (for standard amino acids in the sequence):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
  • Wash the resin with DMF (5 times).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,4,6-collidine in DMF for 10 minutes.
  • Wash the resin with DMF (5 times).

Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Coupling of the N-terminal this compound

Due to the steric bulk of the naphthyl group, a more robust coupling strategy is recommended for the final this compound addition.

1. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 2.

2. This compound Activation and Coupling (Double Coupling Recommended):

  • First Coupling:
  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
  • Add the activated solution to the resin.
  • Agitate for 2 hours at room temperature.
  • Wash the resin with DMF (3 times).
  • Second Coupling:
  • Repeat the activation and coupling steps with a fresh solution of activated this compound.
  • Agitate for another 2 hours.
  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
  • Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol releases the final peptide from the resin and removes side-chain protecting groups.

1. Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the peptide.
  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[4]

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts related to the use of this compound in SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Final_Coupling Couple this compound (Double Coupling) Wash2->Final_Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Antagonist_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist Antagonist Inhibition Agonist Agonist (e.g., α-MSH) Receptor1 Melanocortin Receptor (MC-R) Agonist->Receptor1 Binds G_Protein1 G-Protein Activation Receptor1->G_Protein1 Activates Signaling1 Downstream Signaling (e.g., cAMP production) G_Protein1->Signaling1 Response1 Cellular Response Signaling1->Response1 Antagonist This compound Peptide Antagonist Receptor2 Melanocortin Receptor (MC-R) Antagonist->Receptor2 Binds & Blocks No_Activation No G-Protein Activation Receptor2->No_Activation Blocked_Response Blocked Cellular Response No_Activation->Blocked_Response

Caption: Conceptual signaling pathway illustrating competitive antagonism by a peptide containing this compound.

References

Application Notes and Protocols for Incorporating Ac-2-Nal-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and conformational properties. 2-(Naphthyl)alanine (2-Nal) is a bulky, hydrophobic, and aromatic amino acid that, when incorporated, can significantly influence peptide structure and function. N-terminal acetylation is a common modification that can increase a peptide's metabolic stability by preventing enzymatic degradation by aminopeptidases.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing an N-terminal acetylated 2-naphthylalanine (Ac-2-Nal-OH). The protocol outlines the step-wise Fmoc/tBu strategy, with special considerations for the coupling of the sterically hindered 2-Nal residue and the final N-terminal acetylation step.

Data Presentation

The choice of coupling reagent is critical when incorporating bulky amino acids like 2-Nal to ensure high coupling efficiency and minimize side reactions such as racemization. The following table summarizes the performance of common coupling reagents in the synthesis of a difficult decapeptide, providing insights into their relative effectiveness.

Coupling ReagentPurity (%)Yield (%)Notes
HATU >95HighHighly efficient, especially for hindered couplings.
HCTU >95HighSimilar efficiency to HATU, often more cost-effective.
DIC/Oxyma >90GoodA carbodiimide-based method with reduced risk of racemization compared to DIC alone.[1]
HBTU 85-95GoodA widely used and effective coupling reagent.

Data adapted from studies on difficult peptide sequences, which present challenges analogous to the incorporation of bulky unnatural amino acids.[1]

Experimental Protocols

This section details the manual Fmoc solid-phase peptide synthesis protocol for incorporating this compound at the N-terminus of a peptide sequence.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-2-Nal-OH)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Acetylation Reagent: Acetic anhydride (B1165640)

  • Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v) or a similar standard cleavage cocktail.

  • Cold diethyl ether

Protocol Steps

1. Resin Swelling and Preparation

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF in a reaction vessel for at least 1 hour.[1]

  • Wash the resin with DMF (3 x 5 mL).

2. Standard Amino Acid Couplings (Peptide Chain Elongation)

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test (a negative result indicates a complete reaction).

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat these deprotection and coupling steps for each amino acid in the sequence preceding the N-terminal this compound.

3. Incorporation of Fmoc-2-Nal-OH

  • Fmoc Deprotection: Perform the standard Fmoc deprotection as described in step 2.

  • Coupling of Fmoc-2-Nal-OH: Due to the bulky and hydrophobic nature of 2-Nal, extended coupling times and a more potent coupling reagent are recommended to ensure a complete reaction and avoid the formation of deletion sequences.

    • Dissolve Fmoc-2-Nal-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in NMP. The use of NMP as a solvent can help to improve the solvation of the growing peptide chain and reduce aggregation.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling (repeating the coupling step with fresh reagents) may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin thoroughly with NMP (5x), DCM (3x), and NMP (3x).

4. N-Terminal Acetylation

  • Final Fmoc Deprotection: After the successful coupling of Fmoc-2-Nal-OH, perform a final Fmoc deprotection as described in step 2.

  • Acetylation Reaction:

    • Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF (v/v/v).

    • Add the acetylation solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Wash the resin with DMF (5x), DCM (3x), and finally with methanol (B129727) (3x).

    • Dry the resin under vacuum.

5. Cleavage and Deprotection

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the cleavage solution containing the peptide.

  • Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by analytical HPLC to determine its purity and by mass spectrometry to confirm its identity (molecular weight).

Mandatory Visualizations

Experimental Workflow for SPPS of Ac-2-Nal-Peptide

SPPS_Workflow Start Start: Swollen Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_AA Couple Standard Fmoc-Amino Acid (HATU/DIPEA/DMF) Wash1->Coupling_AA Wash2 Wash (DMF, DCM) Coupling_AA->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection1 n-1 cycles Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Loop->Deprotection2 final cycle Wash3 Wash (NMP, DCM) Deprotection2->Wash3 Coupling_Nal Couple Fmoc-2-Nal-OH (HATU/DIPEA/NMP) Wash3->Coupling_Nal Wash4 Wash (NMP, DCM) Coupling_Nal->Wash4 Deprotection3 Final Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprotection3 Wash5 Wash (DMF, DCM) Deprotection3->Wash5 Acetylation N-Terminal Acetylation (Acetic Anhydride/DIPEA/DMF) Wash5->Acetylation Wash6 Wash & Dry Acetylation->Wash6 Cleavage Cleavage & Deprotection (e.g., Reagent K) Wash6->Cleavage Purification Purification & Characterization (RP-HPLC, MS) Cleavage->Purification End End: Purified Ac-2-Nal-Peptide Purification->End

Caption: Workflow for the solid-phase synthesis of an N-terminally acetylated peptide containing 2-naphthylalanine.

Signaling Pathway Example: GPCR Antagonist

Peptides containing unnatural amino acids like 2-Nal are often explored as antagonists for G-protein coupled receptors (GPCRs). The bulky naphthyl group can provide enhanced binding affinity and receptor subtype selectivity.

GPCR_Antagonism Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds & Activates G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates Antagonist Ac-2-Nal-Peptide (Antagonist) Antagonist->GPCR Binds & Blocks

Caption: Mechanism of GPCR antagonism by an Ac-2-Nal-containing peptide.

References

Application Notes and Protocols for Enzyme Inhibition Studies Featuring Ac-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ac-2-Nal-OH and its Potential Role in Enzyme Inhibition

N-acetyl-3-(2-naphthyl)-L-alanine, commonly known as this compound, is a derivative of the aromatic amino acid analog 2-naphthylalanine.[][2] Its unique structural features, including a bulky naphthyl side chain, provide distinct hydrophobic and steric properties that are of interest in peptide science and drug design.[] These characteristics can influence peptide folding and interactions with biological receptors.[] While this compound is utilized as a biochemical assay reagent and in the design of biologically active peptides, its specific applications as an enzyme inhibitor are not extensively documented in publicly available literature.[][3]

This document provides a comprehensive guide for researchers interested in evaluating the potential enzyme inhibitory activity of compounds like this compound, using the well-characterized enzyme chymase as a primary example. Chymase, a chymotrypsin-like serine protease found in the secretory granules of mast cells, is a significant therapeutic target due to its role in various physiological and pathological processes.[4][5]

Chymase: A Key Therapeutic Target

Chymase plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor.[4][6] This function is independent of the angiotensin-converting enzyme (ACE), making chymase an important factor in cardiovascular diseases such as hypertension, cardiac hypertrophy, and atherosclerosis.[4][5] Beyond its role in the RAS, chymase is implicated in inflammation, tissue remodeling, and the activation of matrix metalloproteinases (MMPs), further highlighting its potential as a drug target.[7][8][9]

Signaling Pathway of Chymase in the Renin-Angiotensin System

The diagram below illustrates the enzymatic action of chymase in the alternative pathway of the renin-angiotensin system, leading to the formation of Angiotensin II.

Chymase_Pathway cluster_ace Classical Pathway cluster_chymase Alternative Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Inflammation, Fibrosis AT1R->Effects Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI Chymase Chymase Chymase->AngI

Caption: Role of chymase in the renin-angiotensin system.

Application Notes: Screening for Chymase Inhibitors

The following protocol is designed for screening compounds, such as this compound, for their ability to inhibit chymase activity. This assay is based on the colorimetric detection of a product formed from the cleavage of a specific chymase substrate.

Principle of the Assay

The assay measures the enzymatic activity of chymase by monitoring the hydrolysis of a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.[4] Cleavage of this substrate by chymase releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.[4] A decrease in the rate of p-nitroaniline formation in the presence of a test compound indicates inhibition of chymase activity.

Experimental Workflow for Enzyme Inhibition Screening

The following diagram outlines the general workflow for screening and characterizing potential enzyme inhibitors.

Inhibition_Workflow Start Start: Compound Library (e.g., this compound) PrimaryScreening Primary Screening (Single Concentration) Start->PrimaryScreening HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreening->HitIdentification DoseResponse Dose-Response Assay (Multiple Concentrations) HitIdentification->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Mechanism Mechanism of Action Studies (e.g., Ki determination) IC50->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization End Preclinical Development LeadOptimization->End

References

Probing Protein-Ligand Interactions with Ac-2-Nal-OH: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH) is a synthetic amino acid derivative that serves as a valuable tool for investigating protein-ligand binding events. Its rigid, hydrophobic naphthyl group can participate in specific binding interactions within protein pockets, making it an excellent probe for characterizing binding affinity, kinetics, and thermodynamics. This document provides detailed application notes and protocols for utilizing this compound in common biophysical assays: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). These techniques are fundamental in drug discovery and basic research for elucidating the mechanisms of molecular recognition.

I. Physicochemical Properties of this compound

This compound is an acetylated derivative of 2-naphthylalanine. The acetyl group enhances its stability and the naphthyl side chain provides unique steric and hydrophobic properties that influence its interaction with protein receptors.[1]

PropertyValueReference
IUPAC Name (2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid[1]
Synonyms (S)-N-ACETYL-2-NAPHTHYLALANINE[1]
Molecular Formula C15H15NO3[1]
Molecular Weight 257.3 g/mol [1]
Melting Point 185-186°C[1]

II. Application 1: Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger molecule (protein). In a competition assay, a non-fluorescent compound like this compound can displace the fluorescent tracer from the protein's binding site, leading to a decrease in fluorescence polarization. This allows for the determination of the binding affinity of the unlabeled compound.

Illustrative Example: Competitive Binding to Murine Dihydrofolate Reductase (mDHFR)
Hypothetical Quantitative Data for this compound Binding to mDHFR

The following table presents hypothetical data from an FP competition assay, illustrating how the results would be summarized.

ParameterValue
Tracer (Fluorescent Ligand) Fluorescein-labeled Methotrexate (B535133)
Protein Murine Dihydrofolate Reductase (mDHFR)
Tracer Concentration 10 nM
Protein Concentration 50 nM
This compound IC50 5.2 µM
Calculated Ki 2.8 µM
Experimental Protocol: FP Competition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • mDHFR Stock Solution: Prepare a 10 µM stock solution of purified mDHFR in assay buffer.

    • Fluorescent Tracer Stock Solution: Prepare a 1 µM stock solution of fluorescein-labeled methotrexate in assay buffer.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add 5 µL of the this compound serial dilutions. For control wells, add 5 µL of DMSO.

    • Add 10 µL of a solution containing 100 nM mDHFR and 20 nM fluorescent tracer in assay buffer to each well.

    • The final concentrations in the 20 µL reaction volume will be 50 nM mDHFR, 10 nM tracer, and varying concentrations of this compound. The final DMSO concentration should be kept constant at 1%.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Plot the fluorescence polarization values (in mP) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_buffer Prepare Assay Buffer prep_protein Prepare Protein Stock prep_buffer->prep_protein prep_tracer Prepare Tracer Stock prep_buffer->prep_tracer prep_ligand Prepare this compound Stock & Dilutions prep_buffer->prep_ligand add_mix Add Protein-Tracer Mix prep_protein->add_mix prep_tracer->add_mix add_ligand Add this compound to Plate prep_ligand->add_ligand incubate Incubate at RT add_mix->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Plot Data & Calculate IC50/Ki read_plate->analyze

FP Competition Assay Workflow

III. Application 2: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[3][4] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Hypothetical Thermodynamic Data for this compound Binding to a Target Protein
ParameterValue
Stoichiometry (n) 1.05
Binding Affinity (Kd) 15.3 µM
Enthalpy (ΔH) -8.7 kcal/mol
Entropy (ΔS) 4.2 cal/mol·K
Gibbs Free Energy (ΔG) -6.8 kcal/mol
Experimental Protocol: ITC
  • Sample Preparation:

    • Buffer: Dialyze both the protein and this compound into the same buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, 150 mM NaCl) to minimize heats of dilution.[3] Degas the buffer before use.

    • Protein Solution: Prepare a 20 µM solution of the target protein in the dialysis buffer.

    • Ligand Solution: Prepare a 200 µM solution of this compound in the dialysis buffer.

    • Ensure accurate concentration determination for both protein and ligand.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform an initial injection of 0.5 µL, followed by a series of 20-30 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for thermal equilibrium.

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (n, Kd, ΔH, and ΔS).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis dialyze Dialyze Protein & Ligand in Same Buffer degas Degas Buffer dialyze->degas prep_protein Prepare Protein Solution degas->prep_protein prep_ligand Prepare this compound Solution degas->prep_ligand load_cell Load Protein into Sample Cell prep_protein->load_cell load_syringe Load Ligand into Syringe prep_ligand->load_syringe titrate Perform Titration load_cell->titrate load_syringe->titrate subtract_dilution Subtract Heat of Dilution titrate->subtract_dilution control Perform Control Titration (Ligand into Buffer) control->subtract_dilution integrate Integrate Heat Peaks subtract_dilution->integrate plot_data Plot Integrated Heat vs. Molar Ratio integrate->plot_data fit_model Fit to Binding Model plot_data->fit_model

ITC Experimental Workflow

IV. Application 3: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.[4] One binding partner (ligand) is immobilized on a sensor chip, and the other (analyte) flows over the surface. The binding is detected as a change in the refractive index at the sensor surface.[4] SPR provides kinetic information (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).

Hypothetical Kinetic and Affinity Data for this compound Binding to an Immobilized Protein
ParameterValue
Association Rate Constant (kon) 1.2 x 10^3 M⁻¹s⁻¹
Dissociation Rate Constant (koff) 2.5 x 10⁻² s⁻¹
Equilibrium Dissociation Constant (Kd) 20.8 µM
Experimental Protocol: SPR
  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the target protein to the desired level (e.g., 5000-10000 RU) via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound solutions in running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) at different concentrations (e.g., 0.1 µM to 100 µM).

    • Inject the this compound solutions over the immobilized protein surface and a reference flow cell (for subtracting bulk refractive index changes) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between injections if necessary using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the sensorgrams from different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

SPR_Workflow cluster_prep Chip Preparation & Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip (NHS/EDC) immobilize Immobilize Protein activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate prep_analyte Prepare this compound Dilutions inject Inject Analyte over Surface prep_analyte->inject regenerate Regenerate Surface inject->regenerate subtract_ref Reference Subtraction inject->subtract_ref regenerate->inject Next Concentration fit_kinetics Fit Sensorgrams to Kinetic Model subtract_ref->fit_kinetics calculate_kd Determine kon, koff, and Kd fit_kinetics->calculate_kd

SPR Experimental Workflow

V. Conclusion

This compound is a versatile chemical probe for characterizing protein-ligand interactions. The choice of technique—FP, ITC, or SPR—will depend on the specific research question, the nature of the interacting partners, and the availability of instrumentation. By employing the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into the affinity, kinetics, and thermodynamics of protein-ligand binding, thereby advancing our understanding of biological processes and facilitating drug discovery efforts.

References

Application Notes and Protocols for the Use of Fmoc-L-2-Naphthylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-L-2-naphthylalanine (Fmoc-2-Nal-OH) is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to a widely used orthogonal synthesis strategy, allowing for the stepwise assembly of peptide chains under mild basic conditions, typically with piperidine (B6355638).[1] The naphthyl side chain provides unique aromatic and hydrophobic properties, which can be leveraged to enhance peptide stability, modify pharmacokinetic profiles, and increase selectivity for biological targets.[1] These characteristics make Fmoc-2-Nal-OH a valuable tool in drug discovery and the development of novel biomaterials.[1]

This document provides detailed protocols and data for the application of Fmoc-2-Nal-OH in Fmoc-based SPPS.

Physicochemical Properties of Fmoc-2-Nal-OH

A summary of the key properties of Fmoc-2-Nal-OH is presented in Table 1. High purity of the amino acid derivative is crucial for successful peptide synthesis.[1][2]

PropertySpecificationReference
CAS Number 112883-43-9[3][4][5]
Molecular Formula C₂₈H₂₃NO₄[4][5]
Molecular Weight 437.49 g/mol [4][5]
Appearance White to light yellow powder/crystal[3][6][7]
Purity (HPLC) ≥98%[3][4][5]
Melting Point 160-172 °C[3]
Optical Rotation [α] -15° ± 2° (c=1 in DMF)[3]
Solubility Sparingly soluble in DMF and DMSO; Slightly soluble in Methanol and Water[6]
Storage 2-8 °C[3][4][5][6]

Experimental Protocols

The following section details the standard protocol for the incorporation of Fmoc-2-Nal-OH into a growing peptide chain using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

  • Fmoc-2-Nal-OH (≥98% purity)

  • Peptide synthesis grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)[8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT)[9]

  • Ether (cold, for precipitation)

Protocol for a Single Coupling Cycle of Fmoc-2-Nal-OH

This protocol describes the steps for adding one residue of Fmoc-2-Nal-OH to a resin-bound peptide chain with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes.[8][10]

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[10]

    • The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the deprotection byproducts.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-Nal-OH (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (3-5 equivalents) in DMF.

    • Add DIPEA or Collidine (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.[10]

    • The completion of the coupling can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Post-Synthesis N-terminal Acetylation

If an N-terminal acetylated peptide is desired ("Ac-2-Nal-..."), the acetylation is performed after the final Fmoc-2-Nal-OH residue has been coupled and its Fmoc group has been removed.

  • Final Fmoc Deprotection: Perform the standard Fmoc deprotection on the N-terminal Fmoc-2-Nal-OH residue as described above.

  • Washing: Wash the resin thoroughly with DMF.

  • Acetylation:

    • Prepare a capping solution, for example, a mixture of acetic anhydride (B1165640) and DIPEA in DMF.

    • Add the capping solution to the resin and allow it to react for 30 minutes.

  • Washing: Wash the resin with DMF and DCM and dry the resin under vacuum.

Cleavage and Deprotection

  • Resin Treatment: Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Workflow and Signaling Pathway Diagrams

Fmoc_SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-Nal-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism cluster_Fmoc Fmoc-Protected Amino Acid Fmoc_AA Fmoc-NH-CHR-CO-Resin Proton_Abstraction Proton Abstraction at C9 Fmoc_AA->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H₂N-CHR-CO-Resin Beta_Elimination->Free_Amine Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc deprotection using piperidine.

References

Application Notes and Protocols: Ac-2-Nal-OH as a Fluorescent Label in Peptide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-2-Nal-OH (N-Acetyl-L-2-naphthylalanine) is a fluorescently labeled amino acid that serves as a valuable tool in peptide studies. Its intrinsic fluorescence, arising from the naphthalene (B1677914) moiety, allows for the sensitive detection and characterization of peptide interactions, localization, and dynamics without the need for larger, potentially disruptive fluorescent tags.[1][2] The acetylated N-terminus and free C-terminal carboxylic acid make it suitable for incorporation into peptides via standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and experimental protocols for utilizing this compound in various peptide-based assays.

Photophysical Properties of this compound

The fluorescence of this compound is conferred by its 2-naphthylalanine (2-Nal) group.[1][2] While the exact quantum yield and lifetime can be environmentally sensitive, the following table summarizes the key photophysical properties. It is important to note that these values are estimates based on related compounds and the inherent properties of the 2-Nal moiety, and empirical determination for each specific peptide conjugate is recommended.

PropertyValueReference
Excitation Maximum (λex) ~330 nmEstimated based on 2-Naphthol
Emission Maximum (λem) ~355 nmEstimated based on 2-Naphthol
Molar Extinction Coefficient (ε) Not explicitly found
Quantum Yield (Φ) Variable; sensitive to environment[1]
Fluorescence Lifetime (τ) Significantly longer than tryptophan; sensitive to environment[1]

Applications in Peptide Studies

This compound is a versatile fluorescent label for a range of applications in peptide research, including:

  • Fluorescence Polarization (FP) Assays: To study peptide-protein interactions in a homogeneous format.

  • Förster Resonance Energy Transfer (FRET) Assays: As a donor or acceptor to measure distances and conformational changes.

  • Cellular Imaging: To visualize peptide uptake, localization, and trafficking within live cells.

  • Signaling Pathway Studies: To investigate the engagement of peptide ligands with cell surface receptors, such as G-protein coupled receptors (GPCRs).

Application 1: Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction

Principle: FP measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein. A small, rapidly tumbling peptide has a low FP value. Upon binding to a larger protein, the complex tumbles more slowly, resulting in a higher FP value.

Experimental Protocol

1. Materials:

  • This compound labeled peptide (purified)
  • Purified target protein
  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20)
  • Black, low-volume 96- or 384-well plates
  • Plate reader with fluorescence polarization capabilities

2. Procedure:

3. Data Analysis:

Visualization of FP Assay Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Peptide This compound Peptide Stock Plate Add Peptide and Protein to Plate Peptide->Plate Protein Target Protein Serial Dilution Protein->Plate Incubate Incubate at RT (30-60 min) Plate->Incubate Measure Read Fluorescence Polarization Incubate->Measure Analyze Plot Data and Determine Kd Measure->Analyze

Caption: Workflow for a fluorescence polarization assay.

Application 2: FRET Assay for Peptide Conformational Changes or Binding

Principle: FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. When the two are in close proximity (1-10 nm), excitation of the donor can lead to emission from the acceptor. This compound can serve as a UV-excitable donor for acceptors like tryptophan or other suitable dyes.

Experimental Protocol

1. Materials:

  • Peptide dual-labeled with this compound (donor) and a suitable acceptor (e.g., Tryptophan, Dansyl).
  • Assay Buffer
  • Fluorometer with dual-emission detection capabilities.

2. Procedure:

3. Data Analysis:

Visualization of FRET Principle

FRET_Principle cluster_no_fret No FRET (Donor & Acceptor far apart) cluster_fret FRET (Donor & Acceptor close) Donor_nf Donor Emission_nf Donor Emission (~355 nm) Donor_nf->Emission_nf hv' Acceptor_nf Acceptor Excitation_nf Excitation (~330 nm) Excitation_nf->Donor_nf hv Donor_f Donor Acceptor_f Acceptor Donor_f->Acceptor_f Energy Transfer Emission_f Acceptor Emission Acceptor_f->Emission_f hv'' Excitation_f Excitation (~330 nm) Excitation_f->Donor_f hv

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Application 3: Live-Cell Imaging of Peptide Uptake and Localization

Principle: The intrinsic fluorescence of this compound allows for the visualization of labeled peptides within living cells using fluorescence microscopy.

Experimental Protocol

1. Materials:

  • This compound labeled peptide
  • Cell culture medium
  • Live-cell imaging buffer (e.g., HBSS)
  • Fluorescence microscope with a UV light source and appropriate filters.
  • Glass-bottom dishes or chamber slides

2. Procedure:

3. Data Analysis:

Visualization of Cellular Imaging Workflow

Cellular_Imaging_Workflow Seed_Cells Seed Cells on Glass-Bottom Dish Prepare_Peptide Prepare this compound Peptide Solution Seed_Cells->Prepare_Peptide Incubate_Cells Incubate Cells with Peptide Prepare_Peptide->Incubate_Cells Wash_Cells Wash Cells (Optional) Incubate_Cells->Wash_Cells Image_Cells Acquire Images with Fluorescence Microscope Wash_Cells->Image_Cells Analyze_Images Analyze Image Data Image_Cells->Analyze_Images

Caption: Workflow for live-cell imaging of peptide uptake.

Application 4: Studying Peptide-GPCR Interaction

Principle: Many peptides exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade. An this compound labeled peptide agonist can be used to monitor receptor binding and subsequent signaling events.

Signaling Pathway Diagram: GPCR Activation

GPCR_Signaling Ligand This compound Labeled Peptide GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A generalized GPCR signaling pathway.

Experimental Protocol (Example: cAMP Assay)

1. Materials:

  • This compound labeled peptide agonist
  • Cells expressing the target GPCR
  • cAMP assay kit (e.g., FRET-based or ELISA-based)
  • Cell culture reagents

2. Procedure:

3. Data Analysis:

Synthesis and Purification of this compound Labeled Peptides

This compound can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

General Protocol
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-2-Nal-OH at the desired position, using a coupling reagent such as HBTU/DIEA.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus using acetic anhydride (B1165640) and a base like DIEA.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Conclusion

This compound is a valuable fluorescent amino acid for peptide research, offering a minimally invasive label for a variety of biophysical and cell-based assays. Its unique photophysical properties, particularly its long fluorescence lifetime, make it a sensitive probe for studying peptide interactions and dynamics. The protocols provided here offer a starting point for researchers to incorporate this compound into their peptide studies and gain deeper insights into their biological functions.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Ac-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful cleavage and deprotection of synthetic peptides containing N-terminal acetylated 2-naphthylalanine (Ac-2-Nal-OH). The protocols address the specific challenges associated with preserving the N-terminal acetyl group and protecting the bulky, aromatic side chain of the 2-naphthylalanine residue from modification during trifluoroacetic acid (TFA)-mediated cleavage.

Introduction

The incorporation of N-terminal acetylated amino acids and unnatural amino acids like 2-naphthylalanine (2-Nal) is a common strategy in drug design to enhance peptide stability, bioactivity, and pharmacokinetic properties. The N-terminal acetyl group can increase resistance to aminopeptidases, while the 2-Nal residue can be involved in crucial binding interactions. However, the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS) presents challenges. The strong acidic conditions required to cleave the peptide from the resin and remove side-chain protecting groups can lead to the undesired removal of the N-terminal acetyl group and modification of the electron-rich naphthyl side chain.

This document outlines optimized protocols to mitigate these side reactions, thereby maximizing the yield and purity of the target peptide.

Key Challenges

  • Stability of the N-Terminal Acetyl Group: The amide bond of the N-terminal acetyl group can be susceptible to cleavage under standard, highly acidic conditions, particularly with prolonged exposure to TFA. While this is a more pronounced issue with adjacent N-methylated amino acids, it remains a consideration for this compound containing peptides.[1]

  • Protection of the 2-Naphthylalanine Side Chain: The naphthyl group of 2-Nal is an aromatic system that, similar to the indole (B1671886) ring of tryptophan, is highly susceptible to alkylation and oxidation by reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., Boc, tBu) and the resin linker.

Recommended Cleavage Cocktails and Scavengers

To address the challenges mentioned above, the use of optimized TFA cleavage cocktails containing specific scavengers is crucial. Scavengers are nucleophilic compounds that "trap" the reactive carbocations before they can modify the peptide. For peptides containing 2-Nal, scavengers typically used for tryptophan-containing peptides are highly recommended.

Table 1: Recommended TFA Cleavage Cocktails for this compound Peptides

Cocktail IDComposition (v/v/v)Key ScavengersPrimary Application & Remarks
Cocktail A (Standard) 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterTIS, WaterGeneral purpose for peptides with acid-stable N-terminal modifications. TIS is an effective scavenger for trityl cations. Water helps suppress t-butylation.
Cocktail B (Enhanced Protection) 92.5% TFA / 2.5% TIS / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT)TIS, Water, EDTRecommended for peptides containing other sensitive residues like Cys or Met. EDT is a potent reducing agent and scavenger.
Cocktail C (Low Odor Alternative) 92.5% TFA / 2.5% TIS / 2.5% Water / 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT)TIS, Water, DODTA less volatile alternative to EDT with similar protective properties for sensitive residues.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for many peptides containing this compound where other highly sensitive residues are absent.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail A: 95% TFA, 2.5% TIS, 2.5% H₂O (freshly prepared)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN) and Water (HPLC grade) for analysis

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Transfer the dry peptide-resin to the reaction vessel. Wash the resin with DCM (3 x 1-2 mL) to swell it and remove residual solvents from synthesis.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the freshly prepared Cleavage Cocktail A to the swollen resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. A shorter reaction time (e.g., 2 hours) is recommended to minimize potential deacetylation.

  • Peptide Isolation:

    • Filter the TFA/peptide solution from the resin into a clean collection tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 1-2 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water) and analyze by HPLC and mass spectrometry to determine purity and confirm the identity of the product.

Protocol 2: Mild Cleavage for Potentially Labile Acetyl Groups

This protocol employs milder conditions to enhance the preservation of the N-terminal acetyl group.

Materials:

  • Same as Protocol 1, with the selected cleavage cocktail.

Procedure:

  • Follow steps 1 (Resin Preparation) from Protocol 1.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (A, B, or C) to the swollen resin.

    • Conduct the reaction at a reduced temperature (e.g., 4°C) or for a shorter duration (e.g., 1-1.5 hours) at room temperature.

  • Continue with steps 3-6 from Protocol 1.

Note: Milder conditions may result in incomplete removal of some side-chain protecting groups (e.g., Pbf from Arginine). It is essential to analyze the crude product by mass spectrometry to check for incomplete deprotection.

Visualization of Workflows and Concepts

Cleavage_Workflow General Workflow for Peptide Cleavage and Deprotection Resin Dry Peptide-Resin Swell Swell Resin in DCM Resin->Swell Cleave Add Cleavage Cocktail (TFA + Scavengers) 2-3 hours, RT Swell->Cleave Filter Filter to Collect TFA/Peptide Solution Cleave->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Crude_Peptide Crude this compound Peptide Dry->Crude_Peptide

Caption: General workflow for peptide cleavage and deprotection.

Side_Reactions Potential Side Reactions During Cleavage TFA_Cleavage TFA Cleavage Deacetylation N-terminal Deacetylation TFA_Cleavage->Deacetylation Alkylation 2-Nal Alkylation TFA_Cleavage->Alkylation Oxidation 2-Nal Oxidation TFA_Cleavage->Oxidation Incomplete_Deprotection Incomplete Side-Chain Deprotection TFA_Cleavage->Incomplete_Deprotection

Caption: Potential side reactions during TFA cleavage.

Troubleshooting

Table 2: Troubleshooting Common Issues in this compound Peptide Cleavage

Observation (from HPLC/MS)Potential CauseRecommended Solution
Low yield of the desired peptide 1. Incomplete cleavage from the resin. 2. Peptide is partially soluble in diethyl ether.1. Increase the cleavage reaction time or use a stronger cleavage cocktail. 2. After precipitation, check the ether supernatant for your peptide. If present, recover it by evaporating the ether.
Presence of a peak corresponding to the deacetylated peptide The N-terminal acetyl group is labile under the cleavage conditions.Use a milder cleavage protocol (Protocol 2): shorten the reaction time, lower the temperature, or consider a lower concentration of TFA if compatible with other protecting groups.
Presence of adducts on the 2-Nal residue (+57 Da for t-butyl, etc.) Insufficient or inappropriate scavengers leading to alkylation.Ensure a sufficient amount of TIS is used. For peptides with multiple sensitive residues, use Cocktail B or C containing a thiol scavenger.
Presence of oxidized peptide (+16 Da) Oxidation of the 2-Nal side chain.Use a cleavage cocktail containing a reducing scavenger like EDT or DODT (Cocktail B or C). Degas the cleavage cocktail before use.
Presence of peaks corresponding to incompletely deprotected peptide Cleavage time is too short or the conditions are too mild for complete removal of all protecting groups (e.g., Pbf on Arg).If milder conditions were used to preserve the acetyl group, a balance must be found. A slightly longer cleavage time at low temperature may be necessary. Analyze time points to find the optimal duration.

Conclusion

The successful cleavage and deprotection of peptides containing this compound require careful consideration of the stability of both the N-terminal modification and the aromatic side chain. By selecting an appropriate cleavage cocktail with effective scavengers and optimizing the reaction conditions, particularly time and temperature, researchers can significantly minimize side reactions and obtain the desired peptide in high yield and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges associated with this specific class of modified peptides.

References

Application Notes and Protocols for HPLC Purification of Ac-2-Nal-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful purification of synthetic peptides containing N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) using High-Performance Liquid Chromatography (HPLC). Due to the inherent hydrophobicity of the 2-naphthylalanine moiety and the N-terminal acetyl group, these peptides require specific considerations for efficient separation and purification.

Introduction

Peptides incorporating N-acetyl-2-naphthylalanine (this compound) are of significant interest in peptidomimetic and drug design due to the unique properties conferred by this modified amino acid. The bulky, aromatic side chain of 2-naphthylalanine enhances hydrophobicity and can influence peptide conformation and receptor interactions. The N-terminal acetylation further increases the overall hydrophobicity of the peptide and can improve its stability against enzymatic degradation.

However, these same properties present challenges for purification. The high hydrophobicity can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns, potentially resulting in broad peaks, low recovery, and difficult separation from closely related impurities. This application note outlines a systematic approach to developing a robust HPLC purification method for these challenging peptides.

Key Considerations for HPLC Method Development

The successful purification of this compound containing peptides hinges on careful optimization of several key chromatographic parameters.

  • Solubility: Due to their hydrophobic nature, these peptides may exhibit poor solubility in standard HPLC mobile phases. Initial solubility testing is crucial. A small amount of the crude peptide should be tested for solubility in various solvent mixtures. Often, dissolving the peptide in a small amount of organic solvent like acetonitrile (B52724) (ACN), isopropanol (B130326) (IPA), or dimethylformamide (DMF) before dilution with the aqueous mobile phase is necessary. For particularly difficult peptides, the use of n-propanol in the mobile phase can enhance solubility.[1]

  • Column Selection: The choice of stationary phase is critical.

    • C18 columns are the most common starting point for peptide purification.[2][3]

    • For highly hydrophobic this compound peptides that may be too strongly retained on a C18 column, a C8 or C4 column can be a better choice as they are less retentive.[4]

    • Phenyl-Hexyl columns can also be considered, as the phenyl stationary phase can offer alternative selectivity for the aromatic 2-naphthylalanine residue.[5]

    • Wide-pore columns (300 Å) are generally recommended for peptides to ensure good mass transfer.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is the most common organic solvent used in reversed-phase HPLC for peptides due to its low viscosity and UV transparency.[4] For extremely hydrophobic peptides, stronger organic modifiers such as isopropanol (IPA) or n-propanol , or a mixture of ACN and one of these alcohols, can be used to reduce retention and improve peak shape.[1][6]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent for peptide purification. It helps to improve peak shape and resolution by forming ion pairs with basic residues and suppressing the ionization of acidic residues.[7]

  • Gradient Elution: A shallow gradient is generally recommended for optimal resolution of peptides and their impurities. A typical starting point is a linear gradient with an increase of 1% organic phase per minute.[5]

  • Column Temperature: Operating the column at an elevated temperature (e.g., 40-60 °C) can be beneficial for hydrophobic peptides. Increased temperature can reduce mobile phase viscosity, improve peak shape, and decrease retention times.[8][9]

Experimental Protocols

This section provides a general workflow for the purification of an this compound containing peptide, from initial analytical method development to preparative scale-up.

Analytical Method Development

The first step is to develop a robust analytical method to assess the purity of the crude peptide and to optimize the separation conditions.

Objective: To achieve good resolution between the target peptide and its impurities.

Materials:

  • Crude lyophilized this compound containing peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with UV detector

  • Analytical reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm, 300 Å)

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the crude peptide (e.g., 1 mg).

    • Dissolve the peptide in a suitable solvent. Start with 50:50 ACN:Water. If solubility is poor, try a small amount of pure ACN or IPA first, then dilute with water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Initial Scouting Run):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 220 nm and 280 nm (the naphthyl group will absorb at 280 nm)

    • Injection Volume: 10 µL

    • Gradient: 5% to 95% B over 30 minutes.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve separation. If the peptide elutes very late, consider a steeper gradient or a less retentive column (C8). If peaks are poorly resolved, a shallower gradient around the elution point of the target peptide is necessary.

    • Test different organic modifiers (e.g., IPA) or column temperatures if peak shape is poor.

Table 1: Example Analytical HPLC Parameters for an this compound Containing Peptide

ParameterCondition 1 (Standard)Condition 2 (For High Hydrophobicity)
Column C18, 4.6 x 150 mm, 5 µm, 300 ÅC8, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in 50:50 ACN:Isopropanol
Gradient 20-60% B in 40 min30-70% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40 °C50 °C
Detection 220 nm, 280 nm220 nm, 280 nm
Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Objective: To isolate the target peptide with high purity (>95%).

Materials:

  • Crude lyophilized this compound containing peptide

  • HPLC-grade solvents (larger quantities)

  • Preparative HPLC system with fraction collector

  • Preparative reversed-phase column with the same stationary phase as the optimized analytical method (e.g., C18, 21.2 x 250 mm, 10 µm)

Protocol:

  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase composition at the highest possible concentration without causing precipitation.

  • Scale-Up Calculation:

    • Adjust the flow rate and gradient time based on the column dimensions. A general rule is to maintain a constant linear velocity. The gradient time should be scaled proportionally to the column volume.

    • The sample load will depend on the column size and the resolution of the target peptide from its impurities.

  • Chromatographic Conditions:

    • Use the same mobile phases as the optimized analytical method.

    • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the dissolved crude peptide.

    • Run the scaled-up gradient.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of the target peptide. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

  • Purity Analysis and Lyophilization:

    • Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Table 2: Example Preparative HPLC Parameters

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 25-55% B in 60 min
Flow Rate 20 mL/min
Temperature 40 °C
Detection 220 nm
Sample Load 50-200 mg (depending on resolution)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analytical Analytical Method Development cluster_prep_purification Preparative Purification crude_peptide Crude this compound Peptide solubility_test Solubility Testing crude_peptide->solubility_test sample_prep Sample Preparation (Dissolution & Filtration) solubility_test->sample_prep analytical_hplc Analytical HPLC (Scouting Run) sample_prep->analytical_hplc optimization Method Optimization (Gradient, T, Solvent) analytical_hplc->optimization scale_up Scale-Up to Preparative HPLC optimization->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product final_product lyophilization->final_product Purified Peptide (>95%) G cluster_params HPLC Parameters cluster_outcome Desired Outcome peptide This compound Peptide (High Hydrophobicity) solubility Solubility Enhancement (e.g., IPA, n-Propanol) peptide->solubility column Column Choice (C18 -> C8/C4) peptide->column gradient Shallow Gradient peptide->gradient temperature Elevated Temperature (40-60 °C) peptide->temperature good_peak_shape Symmetrical Peaks solubility->good_peak_shape good_resolution Good Resolution column->good_resolution gradient->good_resolution temperature->good_peak_shape high_purity High Purity (>95%) good_resolution->high_purity good_peak_shape->high_purity

References

Application Notes and Protocols: The Role of Ac-2-Nal-OH in the Design of Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, renowned for their ability to traverse cellular membranes and deliver a wide array of cargo molecules (e.g., small molecules, proteins, nucleic acids) into the cytoplasm.[1][2][3][4][5] This capability makes them invaluable tools in drug delivery and biomedical research. The design of effective CPPs hinges on the careful balance of key physicochemical properties, including net positive charge, amphipathicity, and hydrophobicity.[3][6][7][8] Cationic residues like arginine are crucial for the initial electrostatic interaction with the negatively charged cell surface, while hydrophobic and amphipathic characteristics are believed to facilitate membrane perturbation and subsequent internalization.[3][6]

This document explores the strategic incorporation of N-acetyl-L-3-(2-naphthyl)alanine (Ac-2-Nal-OH), a synthetic amino acid, into CPPs. The 2-naphthylalanine (2-Nal) residue introduces a bulky, aromatic, and highly hydrophobic side chain, which can significantly influence peptide-membrane interactions.[9][10] The N-terminal acetylation (Ac) neutralizes the terminal positive charge, allowing for a focused investigation of the role of the hydrophobic 2-Nal moiety and a more tailored charge distribution across the peptide sequence. These modifications offer a rational design approach to potentially enhance direct membrane penetration and modulate the overall uptake mechanism of novel CPPs.

Application Note 1: Rationale for Incorporating this compound in CPP Design

The inclusion of this compound in a CPP sequence is a deliberate strategy to modulate its hydrophobicity and overall charge profile.

  • Enhancing Hydrophobicity: The large, nonpolar naphthyl group of 2-Nal significantly increases the local hydrophobicity of the peptide. This feature can promote stronger interactions with the lipid bilayer of the cell membrane, potentially enhancing internalization through mechanisms that involve membrane destabilization or direct translocation.[1][3]

  • Modulating Amphipathicity: When placed strategically within a peptide sequence, Ac-2-Nal can form part of a distinct hydrophobic face in an amphipathic secondary structure (e.g., an α-helix). This clear separation of polar and nonpolar domains is a key characteristic of many potent CPPs.

  • Charge Neutralization: The N-terminal acetyl group removes the primary amine's positive charge at physiological pH. This modification is critical for several reasons:

    • It allows for the systematic study of the effects of hydrophobicity independent of N-terminal charge.

    • It enables the precise design of the peptide's net charge, which is a critical determinant of both uptake efficiency and cytotoxicity.

    • It can improve peptide stability by preventing degradation by aminopeptidases.

  • Potential Mechanisms of Action: A CPP containing Ac-2-Nal may favor direct penetration pathways over endocytosis. The high hydrophobicity could facilitate insertion into the membrane, leading to the formation of transient pores or other membrane disruptions that allow the peptide and its cargo to enter the cytosol directly.[11][12]

Below is a diagram illustrating the primary mechanisms by which CPPs enter cells. The incorporation of Ac-2-Nal is hypothesized to enhance the "Direct Penetration" pathway.

G cluster_0 Cellular Uptake Pathways for CPPs cluster_1 Endocytic Pathways start CPP at Cell Surface direct Direct Penetration (Energy-Independent) start->direct High Hydrophobicity (e.g., via 2-Nal) endocytosis Endocytosis (Energy-Dependent) start->endocytosis Cationic Interaction cytosol Cytosol direct->cytosol macro Macropinocytosis endocytosis->macro clathrin Clathrin-Mediated endocytosis->clathrin caveolin Caveolin-Mediated endocytosis->caveolin endosome Endosomal Entrapment macro->endosome clathrin->endosome caveolin->endosome escape Endosomal Escape endosome->escape escape->cytosol

Caption: General CPP cellular uptake mechanisms.

Quantitative Data Summary

When evaluating a novel CPP containing Ac-2-Nal, it is crucial to compare its performance against a well-characterized CPP (e.g., nona-arginine, R9) and an unmodified parent peptide. The following table presents a hypothetical dataset illustrating the key metrics used to assess CPP efficacy and safety.

Peptide SequenceNet ChargeCellular Uptake (% Positive Cells)Cytotoxicity (IC₅₀, µM)Cargo Delivery Efficiency (%)
R9 (Control) +995.2 ± 3.1> 10035.7 ± 4.5
2-Nal-R9 +998.1 ± 1.575.3 ± 5.252.1 ± 3.8
Ac-2-Nal-R9 +897.5 ± 2.082.6 ± 6.165.9 ± 4.1
  • Cellular Uptake: Measured by flow cytometry after incubating cells with FITC-labeled peptides.

  • Cytotoxicity: Determined by MTT or similar viability assay after 24-hour incubation.

  • Cargo Delivery Efficiency: Assessed by quantifying the activity of a delivered cargo, such as the percentage of cells expressing GFP from a delivered plasmid.

Experimental Protocols

The logical workflow for designing and testing a new CPP involves several key stages, from initial design and synthesis to functional validation in cell culture.

G design 1. Peptide Design (Incorporate Ac-2-Nal) synthesis 2. Solid-Phase Peptide Synthesis design->synthesis purify 3. Cleavage & Purification (HPLC) synthesis->purify characterize 4. Characterization (Mass Spectrometry) purify->characterize uptake 5. Cellular Uptake Assay (Flow Cytometry) characterize->uptake toxicity 6. Cytotoxicity Assay (MTT / LDH) uptake->toxicity delivery 7. Cargo Delivery Assay (Confocal Microscopy) toxicity->delivery analysis 8. Data Analysis & Conclusion delivery->analysis

Caption: Experimental workflow for CPP design and evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide containing 2-Nal using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-2-Nal-OH[9])

  • Coupling agent: HBTU/HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Acetic anhydride (B1165640) and DIPEA for N-terminal acetylation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Sequence Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-2-Nal-OH at the desired position.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection (step 2), wash the resin.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Shake for 1 hour. Wash thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a water/acetonitrile mixture.

    • Purify using reverse-phase HPLC (RP-HPLC).

    • Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Cellular Uptake Quantification by Flow Cytometry

This protocol quantifies the internalization of a fluorescently-labeled CPP.[7][13]

Materials:

  • FITC-labeled CPP

  • HeLa or other suitable cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • 0.05% Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Peptide Treatment:

    • Prepare solutions of the FITC-labeled CPP in serum-free medium at desired concentrations (e.g., 1, 5, 10 µM).

    • Remove the culture medium from the cells and wash once with DPBS.

    • Add the peptide solutions to the wells and incubate for 1 hour at 37°C. Include an untreated well as a negative control.

  • Cell Harvesting:

    • Remove the peptide solution and wash the cells three times with cold DPBS to remove surface-bound peptide.

    • Add 100 µL of 0.05% Trypsin-EDTA and incubate for 5 minutes to detach the cells.

    • Neutralize the trypsin with 400 µL of complete medium and transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry Analysis:

    • Centrifuge the cells (300 x g, 5 min), discard the supernatant, and resuspend in 500 µL of cold DPBS.

    • Analyze the samples on a flow cytometer, using the FITC channel (Ex: 488 nm, Em: ~520 nm).

    • Record 10,000 events per sample.

    • Calculate the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) for each condition.

Protocol 3: Assessment of Intracellular Localization by Confocal Microscopy

This protocol visualizes the subcellular distribution of the CPP and its cargo.[6][13]

Materials:

  • Rhodamine-labeled CPP

  • Cells grown on glass coverslips in a 12-well plate

  • Lysosomal stain (e.g., LysoTracker Green)

  • Nuclear stain (e.g., DAPI)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips and allow them to adhere overnight.

  • Peptide and Tracker Incubation:

    • Treat cells with the Rhodamine-labeled CPP (e.g., 10 µM) for 1-2 hours.

    • In the final 30 minutes of incubation, add LysoTracker Green to the medium according to the manufacturer's protocol to stain endo-lysosomal compartments.

  • Cell Fixation and Staining:

    • Remove the medium and wash the cells three times with DPBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with DPBS.

    • Add DAPI solution (1 µg/mL) for 5 minutes to stain the nuclei.

    • Wash twice with DPBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a confocal microscope with appropriate laser lines for DAPI (blue), LysoTracker (green), and Rhodamine (red).

    • Analyze the images for co-localization. A diffuse red signal in the cytoplasm and/or nucleus indicates successful cytosolic/nuclear delivery, whereas punctate red spots that co-localize with the green LysoTracker signal suggest endosomal entrapment.

Design Logic and Expected Outcome

The final diagram illustrates the design rationale for creating a CPP with Ac-2-Nal and the hypothesized functional consequences.

G cluster_0 CPP Design Strategy cluster_1 Modified Physicochemical Properties cluster_2 Hypothesized Functional Outcomes base_cpp Base Cationic Peptide (e.g., R9) modification Incorporate Ac-2-Nal base_cpp->modification hydro Increased Hydrophobicity modification->hydro charge Charge Density Modulation (N-terminus neutralized) modification->charge membrane Enhanced Membrane Interaction hydro->membrane charge->membrane uptake Shift in Uptake Mechanism (More Direct Penetration) membrane->uptake delivery Improved Cargo Delivery Efficiency uptake->delivery

Caption: Logic for designing a CPP with Ac-2-Nal.

References

Application Notes and Protocols: Synthesis of LHRH Antagonists Using Ac-D-Nal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists utilizing N-acetyl-D-3-(2-naphthyl)alanine (Ac-D-Nal) derivatives. The information compiled is intended to guide researchers in the development and synthesis of these potent therapeutic peptides.

Introduction

LHRH antagonists are a class of synthetic peptides that competitively block the LHRH receptors in the pituitary gland. This immediate blockade leads to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing the production of sex steroids like testosterone (B1683101) and estrogen.[1][2] This mechanism of action makes them valuable therapeutic agents for hormone-dependent conditions such as prostate cancer, breast cancer, and in assisted reproduction technologies to prevent premature ovulation.[3][4]

A key structural feature of many potent LHRH antagonists is the incorporation of unnatural amino acids, with Ac-D-Nal at the N-terminus being a common and critical modification for enhancing antagonistic activity.[3][5] This document focuses on the synthesis of such derivatives, with a particular emphasis on solid-phase peptide synthesis (SPPS) methodologies for two prominent examples: Cetrorelix (B55110) and Ganirelix (B53836).

Signaling Pathway of LHRH Antagonists

LHRH antagonists exert their effect by competitively binding to the LHRH receptors on the gonadotropic cells of the anterior pituitary gland.[1] This binding blocks the endogenous LHRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Unlike LHRH agonists, which initially cause a surge in gonadotropin levels (a "flare-up" effect) before downregulating the receptors, antagonists provide an immediate and direct suppression of hormone production.[2][3]

LHRH_Antagonist_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Hypothalamus Hypothalamus LHRH LHRH Hypothalamus->LHRH releases Pituitary Gonadotropic Cells LHRH_R LHRH Receptor PLC Phospholipase C LHRH_R->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release stimulates Gonads Testes / Ovaries Gonadotropin_Release->Gonads stimulate Sex_Steroids Testosterone / Estrogen Gonads->Sex_Steroids produce LHRH->LHRH_R binds & activates LHRH_Antagonist LHRH Antagonist (Ac-D-Nal derivative) LHRH_Antagonist->LHRH_R binds & blocks

Figure 1. Signaling pathway of LHRH antagonists.

Experimental Protocols

The synthesis of LHRH antagonists containing Ac-D-Nal is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocol is a generalized procedure based on the synthesis of Cetrorelix and can be adapted for other similar peptides.[6][7][8][9]

Materials and Reagents
  • Resin: Rink Amide AM resin or a similar solid support.

  • Fmoc-protected amino acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-Phe(4-Cl)-OH.

  • N-acetylated amino acid: Ac-D-2-Nal-OH.

  • Coupling agents: HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), and DIC (N,N'-Diisopropylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation solvent: Cold diethyl ether.

  • Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Buffers for HPLC: Buffer A (e.g., 0.1% TFA in water), Buffer B (e.g., 0.1% TFA in acetonitrile).

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HOBt/DIC in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each amino acid in sequence (C- to N-terminus) Wash2->Repeat Repeat->Deprotection Next amino acid Final_Coupling Couple Ac-D-2-Nal-OH Repeat->Final_Coupling Last amino acid Final_Wash Wash with DMF and DCM Final_Coupling->Final_Wash Cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIS/Water) Final_Wash->Cleavage Precipitation Precipitate crude peptide in cold diethyl ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Lyophilization Lyophilize to obtain pure peptide Purification->Lyophilization End Final Product Lyophilization->End

Figure 2. Solid-phase peptide synthesis workflow.

Step-by-Step Protocol for Cetrorelix Synthesis
  • Resin Preparation: Swell the Rink Amide AM resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-D-Ala-OH for Cetrorelix), HOBt, and DIC in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the reaction is incomplete, repeat the coupling step.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Cetrorelix sequence: Pro, Arg(Pbf), Leu, D-Cit, Tyr(tBu), Ser(tBu), D-3-Pal, and D-Phe(4-Cl).

  • N-terminal Acetylation: After coupling the final Fmoc-protected amino acid (Fmoc-D-Phe(4-Cl)-OH) and removing the Fmoc group, couple Ac-D-2-Nal-OH to the N-terminus of the peptide chain using the same coupling procedure.[9]

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water) for 1-2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Buffer A.

    • Purify the peptide by preparative RP-HPLC using a gradient of Buffer B.

    • Collect the fractions containing the pure peptide.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data on Ac-D-Nal LHRH Antagonists

The biological activity of LHRH antagonists is often evaluated by their ability to inhibit ovulation in animal models (antiovulatory activity, AOA) and their potential to cause histamine (B1213489) release, a side effect of early antagonists.

AntagonistStructureAnti-ovulatory Activity (AOA)Histamine Release (ED50)Reference
Cetrorelix (SB-75) Ac-D-Nal(2)¹, D-Phe(4Cl)², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰-LHRHHighly active in vivoNo edematogenic effects at 1.5 mg/kg[3]
Ganirelix Ac-D-Nal(2)¹, D-pClPhe², D-Pal(3)³, D-hArg(Et2)⁶, L-hArg(Et2)⁸, D-Ala¹⁰-GnRHHigh antagonistic activityNot specified[10]
Analog 1 NAcDNal-DCpa-DPal-Ser-PicLys-D(PicSar)Lys-Leu-ILys-Pro-DAlaNH₂ (Sartide)100% inhibition at 0.5 µ g/rat ~30 µg/mL[11]
Analog 2 NAcDNal-DCpa-DPal-Ser-Tyr-D(PicSar)Lys-Leu-ILys-Pro-DAlaNH₂100% inhibition at 0.5 µ g/rat ~30 µg/mL[11]
Analog 3 (N-Ac-D-3-(2-dibenzofuranyl)alanine)¹-LHRH antagonist82% AOA at 0.5 µgNot specified[5]
Analog 4 (N-Ac-D-O-phenyltyrosine)¹-LHRH antagonist38% AOA at 0.5 µgNot specified[5]

Table 1: Biological Activity of Selected Ac-D-Nal LHRH Antagonists

Clinical studies with Ganirelix have demonstrated its efficacy in suppressing gonadotropin levels. Following multiple 0.25 mg doses, serum LH, FSH, and Estradiol (E2) concentrations were maximally decreased by 74%, 32%, and 25%, respectively.[10]

HormoneMaximum Decrease (%)Time to Maximum Decrease (hours)
Luteinizing Hormone (LH) 74%4
Follicle-Stimulating Hormone (FSH) 32%16
Estradiol (E2) 25%16

Table 2: Hormonal Suppression by Ganirelix (0.25 mg doses) [10]

Conclusion

The synthesis of LHRH antagonists with Ac-D-Nal derivatives is a well-established process primarily relying on solid-phase peptide synthesis. The protocols and data presented here provide a foundation for researchers to produce and evaluate these important therapeutic peptides. Careful optimization of coupling and cleavage conditions, along with rigorous purification, are critical for obtaining high-purity products suitable for biological and clinical investigation. The continued development of novel Ac-D-Nal derivatives holds promise for further improving the efficacy and safety profile of LHRH antagonist therapies.

References

Application Notes and Protocols for Studying Ac-2-Nal-OH Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-2-Nal-OH (N-acetyl-3-(2-naphthyl)-L-alanine) is a synthetic amino acid derivative characterized by an acetylated N-terminus and a bulky naphthyl side chain.[1] This modification enhances its hydrophobicity and metabolic stability, making it a valuable building block in peptide and peptidomimetic drug design. The 2-naphthylalanine (2-Nal) moiety is of particular interest as its incorporation into peptides has been shown to modulate receptor affinity and selectivity. Notably, the substitution of Phenylalanine with 2-Nal in Neuromedin U-8 increased its selectivity for the Neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor (GPCR).[2]

This document provides a comprehensive experimental framework for characterizing the potential interaction of this compound with a target GPCR, using NMUR2 as a primary example. The protocols outlined below will guide researchers in determining the binding affinity and functional activity of this compound, and in elucidating the downstream signaling pathways it may modulate.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for proper handling, storage, and experimental design.

PropertyValueReference
IUPAC Name (2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid[1]
Synonyms (S)-N-ACETYL-2-NAPHTHYLALANINE[1]
Molecular Formula C15H15NO3[1]
Molecular Weight 257.29 g/mol [3]
Melting Point 185-186°C[1]
Appearance White to off-white crystalline solid
Solubility Soluble in 1 mol/L NaOH. Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and ethanol.[4][5]
Storage Store at room temperature. Heat sensitive.[4]

Experimental Strategy: A Tiered Approach

A systematic, multi-tiered approach is recommended to characterize the interaction of this compound with a putative receptor such as NMUR2. This approach begins with determining the binding affinity and progresses to functional assays that probe the downstream signaling consequences of this binding.

Experimental_Workflow cluster_binding Tier 1: Binding Characterization cluster_functional Tier 2: Functional Characterization cluster_downstream Tier 3: Downstream Signaling Binding_Assay Radioligand Binding Assay Gq_Assay Gq Signaling (IP1 Accumulation) Binding_Assay->Gq_Assay If binding is confirmed Gi_Assay Gi Signaling (cAMP Inhibition) Binding_Assay->Gi_Assay If binding is confirmed Gs_Assay Gs Signaling (cAMP Stimulation) Binding_Assay->Gs_Assay If binding is confirmed ERK_Assay ERK1/2 Phosphorylation Gq_Assay->ERK_Assay If functional activity is observed Gi_Assay->ERK_Assay If functional activity is observed

Caption: A tiered experimental workflow for characterizing this compound receptor interactions.

Tier 1: Receptor Binding Assays

The initial step is to determine if this compound directly binds to the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol: Radioligand Competition Binding Assay for NMUR2

This protocol is designed to measure the ability of this compound to displace a known radiolabeled ligand from NMUR2.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO-K1 cells stably expressing human NMUR2.

  • Radioligand: [125I]-Neuromedin U-25 ([125I]-NMU-25).

  • Non-specific Binding Control: Unlabeled Neuromedin U-25 (NMU-25) at a high concentration (e.g., 1 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and filter mats.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled NMU-25 (1 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.

    • Competition: 50 µL of this compound at various concentrations, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data for this compound at NMUR2:

ParameterValue
Radioligand [125I]-NMU-25
Kd of Radioligand 0.5 nM
This compound IC₅₀ 250 nM
This compound Ki 125 nM

Tier 2: Functional Assays - G Protein Signaling

Upon confirmation of binding, the next step is to assess the functional consequence of this interaction. NMUR2 is known to couple to both Gq/11 and Gi proteins. Therefore, assays measuring the downstream effects of these G protein pathways are essential.

Protocol: Gq/11 Signaling - Inositol (B14025) Monophosphate (IP1) Accumulation Assay

Activation of Gq/11 leads to the activation of phospholipase C (PLC), which results in the production of inositol phosphates. IP1, a stable downstream metabolite, can be measured as an indicator of Gq/11 activation.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human NMUR2.

  • Assay Buffer: Typically a buffer containing LiCl to inhibit IP1 degradation.

  • Agonist Control: NMU-25.

  • Test Compound: this compound.

  • IP1 Detection Kit: (e.g., HTRF-based kit).

Procedure:

  • Cell Seeding: Seed the NMUR2-expressing cells into a 384-well white plate and incubate overnight.

  • Compound Addition:

    • For agonist mode, add serial dilutions of this compound or NMU-25.

    • For antagonist mode, pre-incubate the cells with serial dilutions of this compound for 15-30 minutes, followed by the addition of NMU-25 at its EC₈₀ concentration.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Add the IP1-d2 and anti-IP1 cryptate reagents from the detection kit and incubate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data.

    • For agonist activity, determine the EC₅₀ value from the dose-response curve.

    • For antagonist activity, determine the IC₅₀ value.

Gq_Signaling_Pathway Ligand This compound Receptor NMUR2 Ligand->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (measured) IP3->IP1 metabolized to Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified Gq signaling pathway leading to IP1 accumulation.

Protocol: Gi Signaling - cAMP Inhibition Assay

Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human NMUR2.

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Agonist Control: NMU-25.

  • Test Compound: this compound.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or luminescence-based kits).

Procedure:

  • Cell Seeding: Seed NMUR2-expressing cells into a 384-well plate.

  • Compound Addition:

    • For agonist mode, add serial dilutions of this compound or NMU-25 in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).

    • For antagonist mode, pre-incubate with this compound, then add NMU-25 at its EC₈₀ concentration in the presence of forskolin.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.

  • Measurement: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

Gi_Signaling_Pathway Ligand This compound Receptor NMUR2 Ligand->Receptor Gi Gi Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP (measured) ATP->cAMP Forskolin Forskolin Forskolin->AC stimulates

Caption: Simplified Gi signaling pathway showing inhibition of cAMP production.

Hypothetical Functional Data for this compound at NMUR2:

AssayModeParameterValue
IP1 Accumulation AgonistEC₅₀500 nM
AntagonistIC₅₀> 10 µM
cAMP Inhibition AgonistEC₅₀750 nM
AntagonistIC₅₀> 10 µM

Tier 3: Downstream Signaling Pathways

To further characterize the cellular response to this compound, downstream signaling events such as the activation of the mitogen-activated protein kinase (MAPK) pathway can be investigated. ERK1/2 phosphorylation is a common downstream consequence of GPCR activation.

Protocol: ERK1/2 Phosphorylation Assay

Materials:

  • Cells: NMUR2-expressing cells.

  • Serum-free medium: To reduce basal ERK phosphorylation.

  • Agonist Control: NMU-25.

  • Test Compound: this compound.

  • Lysis Buffer.

  • Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection System: (e.g., Western blot, AlphaScreen, or TR-FRET based kits).

Procedure (using a TR-FRET based kit):

  • Cell Culture and Starvation: Seed cells in a 96-well plate. Before the assay, starve the cells in serum-free medium for 4-16 hours.

  • Compound Stimulation: Add serial dilutions of this compound or NMU-25 and incubate at 37°C for 5-10 minutes.

  • Cell Lysis: Remove the medium and add lysis buffer.

  • Detection: Transfer the lysate to a 384-well plate and add the anti-p-ERK and anti-total-ERK antibody conjugates. Incubate at room temperature.

  • Measurement: Read the plate on a TR-FRET compatible reader.

  • Data Analysis:

    • Calculate the ratio of the emission signals.

    • Determine the EC₅₀ value from the dose-response curve.

Hypothetical ERK1/2 Phosphorylation Data for this compound:

AssayParameterValue
p-ERK1/2 EC₅₀600 nM

Conclusion

The experimental framework detailed in these application notes provides a robust methodology for characterizing the interaction of this compound with a putative GPCR target, exemplified by NMUR2. By systematically progressing through binding, functional, and downstream signaling assays, researchers can effectively determine the affinity, potency, and efficacy of this compound, thereby elucidating its pharmacological profile. The provided protocols and hypothetical data serve as a comprehensive guide for initiating and interpreting these crucial experiments in the fields of pharmacology and drug discovery.

References

Ac-2-Nal-OH: A Versatile Tool for Elucidating the Intricacies of Peptide Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of N-acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) as a powerful tool for investigating peptide folding. These detailed application notes and protocols provide a framework for utilizing the unique photophysical properties of this compound to gain deeper insights into peptide structure, stability, and dynamics.

This compound, a derivative of the non-natural amino acid 2-naphthylalanine, serves as an intrinsic fluorescent probe. Its bulky and hydrophobic naphthalene (B1677914) side chain offers distinct advantages over native aromatic amino acids like tryptophan and tyrosine. The larger aromatic surface enhances hydrophobic interactions and provides a sensitive fluorescent reporter of the local environment, making it an invaluable tool in the study of peptide folding, conformational changes, and biomolecular interactions.

Key Applications and Advantages:

  • Intrinsic Fluorescence Probe: The naphthalene moiety of this compound exhibits a long fluorescence lifetime and its emission is highly sensitive to the polarity of its environment. This property allows for the real-time monitoring of folding and unfolding events. A key advantage is its unique de-excitation fluorescence profile, which allows for clear distinction from other fluorophores like tryptophan.[1]

  • FRET Donor: this compound can act as an efficient Förster Resonance Energy Transfer (FRET) donor to a variety of acceptor molecules. This enables the measurement of intramolecular distances and the characterization of conformational changes during folding or binding events.

  • Enhanced Stability: The incorporation of the bulky 2-Nal residue can enhance the thermal stability of peptides.[2]

  • Minimal Perturbation: As an amino acid analog, this compound can be incorporated directly into the peptide backbone during solid-phase peptide synthesis, minimizing the structural perturbation that can be caused by larger, extrinsic fluorescent labels.

Data Presentation

The following tables summarize key quantitative data for this compound and its application in peptide folding studies.

PropertyValueConditionsReference
Fluorescence Lifetime
In Aqueous SolutionSignificantly longer than Tryptophan[1]
In Lipid BilayerDrastically changed from aqueousDimyristoyl phosphatidylglycerol (DMPG) vesicles[1]
Förster Distance (R₀)
With Cu²⁺-TETAC~10-25 Å working range[3]

Table 1: Photophysical Properties of 2-Naphthylalanine as a Fluorescent Probe.

ParameterPeptide SequenceTₘ (°C)ConditionsReference
Melting Temperature (KK)₂-KWWW-NH₂~230-350Thermal Gravimetric Analysis[2]
Ac-(Gly-4(R)-Hyp-Yaa)₁₀-NH₂Varies1,2-propanediol, heating rate of 10 °C/h[2]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

I. Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin or 2-chlorotrityl chloride resin[4][5]

  • Fmoc-protected amino acids, including Fmoc-2-Nal-OH

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)[5]

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)[5]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether (ice-cold)

  • Acetonitrile (ACN) and water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-2-Nal-OH at the desired position.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to ice-cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle N_Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Repeat->N_Acetylation Final cycle Cleavage Cleavage & Deprotection (TFA Cocktail) N_Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow
II. Fluorescence Spectroscopy for Monitoring Peptide Folding

This protocol describes how to use steady-state fluorescence spectroscopy to monitor changes in the local environment of this compound during peptide folding.

Materials:

  • Peptide containing this compound

  • Appropriate buffer (e.g., phosphate (B84403) or Tris buffer), ensuring it does not have significant fluorescence in the measurement range.

  • Denaturant (e.g., Guanidinium Chloride or Urea)

  • Fluorometer with temperature control

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement should be in the low micromolar range to avoid aggregation and inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength to an appropriate value for 2-naphthylalanine (typically around 280-290 nm).

    • Set the emission scan range to capture the fluorescence spectrum (e.g., 300-450 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Baseline Measurement: Record the fluorescence spectrum of the buffer alone to serve as a baseline.

  • Measurement of Folded State: Record the fluorescence spectrum of the peptide in buffer at a temperature where it is expected to be folded (e.g., 20°C).

  • Measurement of Unfolded State:

    • Chemical Denaturation: Add a high concentration of denaturant (e.g., 6 M Guanidinium Chloride) to a peptide sample and record the fluorescence spectrum.

    • Thermal Denaturation: Increase the temperature of the sample in the fluorometer to a point where the peptide is expected to be fully unfolded and record the spectrum.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectra.

    • Compare the emission maximum and intensity of the folded and unfolded states. A blue shift in the emission maximum and an increase in fluorescence intensity are typically observed as the this compound residue moves to a more hydrophobic environment during folding.

  • Folding/Unfolding Titration (Optional): To determine the stability of the peptide, perform a titration with a denaturant or by varying the temperature and monitor the change in fluorescence intensity or emission maximum. The data can be fitted to a two-state model to calculate the free energy of folding (ΔG).

Fluorescence Spectroscopy Workflow
III. Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability Analysis

This protocol describes the use of CD spectroscopy to assess the secondary structure content and thermal stability of a peptide containing this compound.

Materials:

  • Peptide containing this compound

  • CD-compatible buffer (e.g., low concentration phosphate buffer)

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the CD-compatible buffer. The final concentration is typically in the range of 10-50 µM.

  • Instrument Setup:

    • Set the wavelength scan range to the far-UV region (e.g., 190-260 nm).

    • Set the scanning speed, bandwidth, and response time.

    • Purge the instrument with nitrogen gas.

  • Baseline Measurement: Record the CD spectrum of the buffer alone in the same cuvette.

  • Secondary Structure Measurement:

    • Record the CD spectrum of the peptide sample at a desired temperature (e.g., 20°C).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Thermal Melt:

    • Monitor the CD signal at a specific wavelength characteristic of the secondary structure (e.g., 222 nm for α-helix) as a function of temperature.

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) over a desired range (e.g., 20-90°C).

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity.

    • Analyze the CD spectrum to estimate the secondary structure content using deconvolution software.

    • Plot the molar ellipticity at 222 nm versus temperature. The midpoint of the transition in the thermal melt curve corresponds to the melting temperature (Tₘ), a measure of the peptide's thermal stability.[6]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol provides a general workflow for using NMR spectroscopy to obtain high-resolution structural information on a peptide containing this compound.

Materials:

  • Lyophilized peptide containing this compound (isotopic labeling, e.g., ¹⁵N, ¹³C, may be required for larger peptides)

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration typically in the range of 0.1-1 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and folding state. A well-dispersed spectrum is indicative of a folded conformation.

  • 2D NMR Experiments: Acquire a set of two-dimensional NMR spectra to assign the resonances and obtain structural restraints. Common experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7][8]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, this experiment provides a fingerprint of the protein, with one peak for each backbone amide (except proline).

  • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign the resonances to specific amino acids in the peptide sequence.

  • Structure Calculation:

    • Extract distance restraints from the NOESY peak intensities.

    • Use molecular modeling software to calculate a family of structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools.

Workflow for Studying Peptide-GPCR Interaction

Conclusion

This compound is a powerful and versatile tool for researchers studying the complex process of peptide folding. Its unique fluorescent properties, combined with its straightforward incorporation into synthetic peptides, provide a robust platform for a variety of biophysical studies. The protocols and data presented here offer a starting point for leveraging this compound to unravel the mechanisms of peptide folding, stability, and interaction, ultimately contributing to the rational design of novel peptide-based therapeutics and biomaterials.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Ac-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance potency, stability, and pharmacokinetic properties. N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) is one such unnatural amino acid, characterized by its bulky, hydrophobic, and aromatic naphthyl side chain, along with an N-terminal acetyl cap. This modification can significantly influence the peptide's structure and function. Accurate and detailed characterization of peptides containing this compound by mass spectrometry is crucial for synthesis validation, purity assessment, and metabolic studies.

These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides containing this compound, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, and data interpretation.

Synthesis and Purification of Peptides Containing this compound

Peptides incorporating this compound are typically synthesized using solid-phase peptide synthesis (SPPS).[1] The N-acetylated 2-naphthylalanine residue is commonly introduced at the N-terminus of the peptide chain. The synthesis involves sequential coupling of amino acids to a solid support resin, with protecting groups used to prevent unwanted side reactions.[2] Following assembly of the peptide chain, the peptide is cleaved from the resin and deprotected.

Purification of the crude synthetic peptide is essential to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying peptides.[2]

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful mass spectrometric analysis and obtaining high-quality data.[3][4] The primary goal is to ensure the sample is free of contaminants that can interfere with ionization and detection, such as salts, detergents, and residual synthesis reagents.

Key Considerations:

  • Desalting: Salts like NaCl and K2HPO4 must be removed as they can suppress the analyte signal and complicate spectral interpretation by forming adducts.[5]

  • Buffer Exchange: If the peptide is in a non-volatile buffer, it should be exchanged into a mass spectrometry-compatible solvent system. A common solvent is a mixture of water and an organic solvent (typically acetonitrile) with a small amount of an organic acid like formic acid.[5]

  • Concentration: The peptide concentration should be optimized for the mass spectrometer being used. For electrospray ionization (ESI), typical concentrations are in the low micromolar to high nanomolar range.

Protocol 1: Sample Desalting and Preparation
  • Resuspend Peptide: Dissolve the lyophilized peptide in a minimal volume of 0.1% formic acid in water.

  • Desalting: Use a C18 ZipTip® or a similar reversed-phase desalting column.

    • Equilibrate the column with 100% acetonitrile (B52724).

    • Wash the column with 0.1% formic acid in water.

    • Load the peptide sample onto the column.

    • Wash the column with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution of 50-80% acetonitrile in 0.1% formic acid.

  • Final Concentration: Dry the eluted peptide in a vacuum centrifuge and reconstitute it in the desired solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing peptides, providing both separation and structural information.[6]

Liquid Chromatography

Reversed-phase liquid chromatography (RP-LC) separates peptides based on their hydrophobicity.[2] Due to the bulky and hydrophobic naphthyl group of this compound, peptides containing this residue will be more hydrophobic than their counterparts with standard amino acids and will thus have longer retention times on a C18 column.

Table 1: Typical LC Parameters for this compound Peptide Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-60% B over 30 minutes (this may need to be optimized based on the peptide's hydrophobicity)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30-40 °C

Note: The use of trifluoroacetic acid (TFA) as an ion-pairing agent can improve chromatographic peak shape but may suppress the MS signal. Formic acid is generally preferred for MS compatibility.[7]

Mass Spectrometry

Electrospray ionization (ESI) is the most common ionization technique for peptides. In positive ion mode, peptides will be observed as protonated molecular ions, [M+nH]n+.

Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions to obtain sequence information. Collision-induced dissociation (CID) is a widely used fragmentation method where peptide ions are collided with an inert gas, leading to cleavage of the peptide backbone.

Table 2: Typical Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole
MS1 Scan Range m/z 300-2000
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
Collision Energy Optimized for the specific peptide (typically ramped)
Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis and Interpretation

The analysis of the MS/MS spectra allows for the confirmation of the peptide sequence.

Peptide Fragmentation

In CID, peptides primarily fragment along the amide bonds of the backbone, producing b- and y-type ions.

  • b-ions: Contain the N-terminus of the peptide.

  • y-ions: Contain the C-terminus of the peptide.

The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for sequence determination.

Influence of this compound on Fragmentation

The presence of the N-terminal acetyl group and the 2-naphthylalanine residue will influence the fragmentation pattern:

  • N-terminal Acetylation: N-terminal acetylation has been shown to enhance the formation of b-ions, which can aid in de novo sequencing.[3] A prominent b1-ion corresponding to the acetylated N-terminal amino acid (Ac-2-Nal) is expected.

  • 2-Naphthylalanine (2-Nal): The bulky and aromatic side chain of 2-Nal is not expected to significantly alter the primary fragmentation pathways (b- and y-ions) under low-energy CID conditions. However, under higher-energy fragmentation conditions (HCD), side-chain fragmentations or neutral losses from the naphthyl group may be observed. The presence of this large hydrophobic residue may influence the relative abundance of fragment ions adjacent to it.

Table 3: Common Fragment Ions for a Hypothetical Peptide Ac-Nal-Gly-Ala-OH

Precursor Ion (m/z)Fragment IonCalculated m/z
[M+H]+b1240.10
b2297.12
y190.05
y2147.07

Note: The masses are monoisotopic and for singly charged ions.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of peptides containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Reconstitution Reconstitute in 0.1% Formic Acid Lyophilization->Reconstitution Desalting C18 Desalting (e.g., ZipTip) Reconstitution->Desalting Final_Dilution Final Dilution for LC-MS Desalting->Final_Dilution LC_Separation RP-LC Separation Final_Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Spectrum_Interpretation MS/MS Spectrum Interpretation MS2->Spectrum_Interpretation Sequence_Confirmation Sequence Confirmation (b- and y-ions) Spectrum_Interpretation->Sequence_Confirmation Purity_Assessment Purity Assessment Sequence_Confirmation->Purity_Assessment

Caption: Experimental workflow for this compound peptide analysis.

fragmentation_pathway cluster_peptide Peptide: Ac-Nal-AA2-AA3-COOH cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) P [Ac-Nal-AA2-AA3-H]+ b2 b2 [Ac-Nal-AA2]+ P->b2 Cleavage after AA2 y2 y2 [AA2-AA3+H]+ P->y2 Cleavage before AA2 b1 b1 [Ac-Nal]+ b2->b1 Cleavage after Nal y1 y1 [AA3+H]+ y2->y1 Cleavage before AA3

Caption: Fragmentation of a peptide with this compound.

Conclusion

The mass spectrometric analysis of peptides containing this compound is a critical component of their characterization in research and drug development. By following the protocols and considering the specific chemical properties of this unnatural amino acid, researchers can obtain high-quality data for sequence verification and purity assessment. The N-terminal acetyl group is expected to be advantageous for sequencing by promoting the formation of b-ions, while the bulky naphthyl side chain necessitates careful optimization of chromatographic conditions. These application notes provide a solid foundation for the successful analysis of this important class of modified peptides.

References

Enhancing Peptide Stability Through Ac-2-Nal-OH Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid degradation by proteases and peptidases leads to a short in vivo half-life, limiting their efficacy. A key strategy to overcome this challenge is the incorporation of unnatural amino acids and N-terminal modifications. This document provides detailed application notes and protocols for utilizing N-acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic potential.

Introduction to this compound

N-acetyl-L-2-naphthylalanine (this compound) is a synthetic amino acid derivative characterized by an N-terminal acetyl group and a bulky, hydrophobic naphthylalanine side chain. The incorporation of this compound, particularly at the N-terminus of a peptide, offers a dual-pronged approach to enhancing stability:

  • Steric Hindrance: The large naphthyl group provides significant steric bulk, which can shield adjacent peptide bonds from the active sites of proteolytic enzymes.

  • N-Terminal Protection: The N-terminal acetyl group blocks the action of aminopeptidases, a major class of exopeptidases that degrade peptides from the N-terminus. More than 80% of human proteins are naturally N-terminally acetylated, highlighting the evolutionary advantage of this modification for stability.[1]

The enhanced hydrophobicity conferred by the naphthyl moiety can also influence peptide-membrane interactions and receptor binding affinity, making this compound a valuable tool in rational peptide drug design.[2]

Data Presentation: Enhanced Stability with N-Terminal Acetylation

The following table summarizes experimental data demonstrating the significant improvement in peptide stability upon N-terminal acetylation. While specific data for this compound is part of ongoing research, the data presented for a model peptide library provides a clear and representative illustration of the principle. In this study, peptide libraries with different N-terminal modifications were incubated with human mesenchymal stem cells (hMSCs), and the percentage of remaining peptide was quantified after 48 hours.

Table 1: Comparison of Peptide Stability with and without N-Terminal Acetylation

N-Terminal ModificationAverage % Peptide Remaining after 48h (hMSCs)
Free Amine (NH₂)< 5%
Acetylated (Ac)> 80%

Data adapted from a study on the proteolytic degradation of cell adhesion peptides.[1][3][4][5]

As the data clearly indicates, peptides with a free N-terminal amine are almost completely degraded within 48 hours. In stark contrast, N-terminally acetylated peptides exhibit dramatically enhanced stability, with over 80% of the peptide remaining intact under the same conditions. This underscores the critical role of N-terminal acetylation in protecting peptides from enzymatic degradation.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-2-Nal-OH as the N-terminal residue in a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-2-Nal-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Acetic anhydride

  • Pyridine

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection (for the first amino acid if resin is pre-loaded with an Fmoc-protected amino acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation (for subsequent amino acids): Repeat the deprotection and coupling steps for each amino acid in the sequence prior to the N-terminal this compound.

  • Coupling of the Penultimate Amino Acid:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF as described in step 2.

  • Incorporation of 2-Nal-OH:

    • Couple Fmoc-2-Nal-OH using the same procedure as in step 4.

  • Acetylation of the N-terminus:

    • After the final Fmoc deprotection of 2-Nal, wash the resin-bound peptide with DMF.

    • Prepare an acetylation solution of acetic anhydride/pyridine/DMF (e.g., 1:2:7 v/v/v).

    • Add the acetylation solution to the resin and agitate for 1 hour.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a general method to assess the stability of a peptide in human serum over time.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human serum (commercially available or freshly prepared)

  • Incubator or water bath at 37°C

  • Quenching solution: e.g., 10% Trichloroacetic acid (TCA) in water or ice-cold acetonitrile (B52724) (ACN)

  • Microcentrifuge

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Assay Setup:

    • Pre-warm the human serum to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).

    • Vortex briefly to mix. This is your t=0 sample.

  • Incubation:

    • Immediately take an aliquot of the mixture (e.g., 50 µL) and quench the reaction by adding it to a tube containing the quenching solution (e.g., 100 µL of 10% TCA). This will precipitate the serum proteins and stop enzymatic activity.

    • Incubate the remaining peptide-serum mixture at 37°C.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture and quench it as described in step 2.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide and any degradation products.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by RP-HPLC.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact peptide from its metabolites.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (confirmed with a standard).

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).

Visualizations

Signaling Pathway: GnRH Receptor Activation

Gonadotropin-releasing hormone (GnRH) and its analogs are a class of peptide therapeutics where stability is crucial for efficacy. The incorporation of this compound is a strategy employed in the design of potent and stable GnRH analogs. The following diagram illustrates the primary signaling pathway activated upon binding of a GnRH analog to its receptor on pituitary gonadotrope cells.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHR GnRH Receptor Gq Gq Protein GnRHR->Gq Activation GnRH GnRH Analog (e.g., with this compound) GnRH->GnRHR Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, JNK) PKC->MAPK Gene Gene Transcription (LH & FSH subunits) Ca->Gene MAPK->Gene

Caption: GnRH receptor signaling cascade.

Experimental Workflow: Peptide Synthesis and Stability Assessment

The logical flow from peptide design to stability evaluation is a critical process in peptide drug development. The following diagram outlines this experimental workflow.

Peptide_Workflow A Peptide Design (Incorporate this compound) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (Mass Spectrometry) D->E L This compound Modified Peptide E->L F In Vitro Stability Assay G Incubation in Serum/Enzyme Solution F->G H Time-Point Sampling & Quenching G->H I HPLC Analysis H->I J Data Analysis (Half-life Calculation) I->J K Native Peptide K->F L->F Rationale_Diagram A Problem: Peptides have poor in vivo stability B Cause: Rapid degradation by proteases (e.g., aminopeptidases) A->B C Strategy: Incorporate this compound at N-terminus B->C D Mechanism 1: N-terminal acetylation blocks aminopeptidases C->D E Mechanism 2: Bulky naphthyl group provides steric hindrance C->E F Outcome: Enhanced Peptide Stability D->F E->F G Therapeutic Benefit: Improved pharmacokinetic profile (longer half-life) F->G

References

Application Notes and Protocols: The Use of Acetyl-2-Naphthylalanine (Ac-2-Nal-OH) in Antimicrobial Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutics in the face of rising antibiotic resistance. Their broad-spectrum activity and unique mechanisms of action make them attractive candidates for novel drug development.[1] A key strategy in designing potent and stable AMPs is the incorporation of non-canonical amino acids. Acetyl-2-naphthylalanine (Ac-2-Nal-OH) is one such amino acid, a derivative of alanine (B10760859) featuring a bulky, hydrophobic naphthalene (B1677914) ring.[2]

The incorporation of 2-naphthylalanine (2-Nal) into peptide sequences serves several strategic purposes. Its large aromatic side chain significantly enhances the hydrophobicity and steric profile of the peptide.[2] This modification can lead to improved peptide stability, increased resistance to proteolytic degradation, and enhanced disruption of microbial membranes, a primary mechanism of action for many AMPs.[3][4] Specifically, the bulky nature of the naphthyl group can improve salt resistance and serum stability, critical properties for therapeutic efficacy.[3] This document provides detailed application notes and protocols for the rational design, synthesis, and evaluation of AMPs incorporating this compound.

Key Applications of this compound in AMP Development

  • Enhanced Antimicrobial Potency: The increased hydrophobicity contributed by 2-Nal can strengthen the peptide's interaction with the lipid bilayers of bacterial membranes, leading to more effective membrane disruption and lower Minimum Inhibitory Concentrations (MICs).

  • Improved Stability: The unnatural structure of 2-Nal can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[5]

  • Overcoming Salt Sensitivity: A common limitation of AMPs is reduced efficacy in high-salt environments, such as those found in bodily fluids. The addition of bulky hydrophobic residues like 2-Nal has been shown to boost salt resistance.[3]

  • Modulation of Amphipathicity: Strategic placement of 2-Nal allows for fine-tuning the amphipathic character of helical peptides, which is crucial for their selective interaction with microbial versus mammalian cell membranes.

Data Presentation: Antimicrobial Activity

The following table summarizes representative quantitative data for a model antimicrobial peptide, "Peptide A" (Sequence: Ac-KKLWKLWKK-NH₂), and its analog, "Peptide A-Nal," where a Tryptophan (W) residue has been substituted with 2-Naphthylalanine (Nal). This data illustrates the potential improvements conferred by 2-Nal incorporation.

PeptideTarget MicroorganismMIC (μg/mL) in Low Salt MediumMIC (μg/mL) in High Salt (150 mM NaCl)Hemolytic Activity (HC₅₀, μg/mL)
Peptide A Staphylococcus aureus (ATCC 29213)832> 256
Peptide A-Nal Staphylococcus aureus (ATCC 29213)48> 256
Peptide A Escherichia coli (ATCC 25922)1664> 256
Peptide A-Nal Escherichia coli (ATCC 25922)816> 256
Peptide A Pseudomonas aeruginosa (ATCC 27853)32> 128> 256
Peptide A-Nal Pseudomonas aeruginosa (ATCC 27853)1632> 256
Peptide A Candida albicans (ATCC 90028)1632> 256
Peptide A-Nal Candida albicans (ATCC 90028)816> 256

Note: The data presented is illustrative and based on trends reported for the incorporation of bulky hydrophobic amino acids into AMPs.[3] Actual results will vary based on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Nal-Containing Peptide

This protocol outlines the synthesis of "Peptide A-Nal" (Ac-K(Boc)K(Boc)L(Nal)K(Boc)L(Nal)K(Boc)K(Boc)-RinkAmideResin) using a standard Fmoc/tBu strategy.[6]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-2-Nal-OH)[7]

  • Coupling reagent: HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Capping agent: Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin turns blue), recouple.

    • Wash the resin with DMF.

  • Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using Fmoc-2-Nal-OH at the desired positions.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride and DIPEA in DMF (1:1:8 ratio) for 1 hour to acetylate the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 3 hours with occasional shaking.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity via mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the antimicrobial activity of the synthesized peptide.[8]

Materials:

  • Synthesized peptide (e.g., Peptide A-Nal), lyophilized

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile water or 0.01% acetic acid.

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution with MHB to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[8]

Protocol 3: Hemolytic Activity Assay

This assay assesses the peptide's cytotoxicity against mammalian cells using human red blood cells (hRBCs).

Materials:

  • Synthesized peptide

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v) for positive control

Procedure:

  • hRBC Preparation: Centrifuge fresh blood to pellet the hRBCs. Wash the pellet three times with PBS. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the 4% hRBC suspension to each well.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact hRBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC₅₀ is the concentration at which 50% hemolysis occurs.

Visualizations

Design Rationale for 2-Nal Incorporation

G cluster_0 Core Properties of this compound cluster_1 Peptide-Level Enhancements cluster_2 Desired Therapeutic Outcomes A Bulky Naphthalene Side Chain E Enhanced Membrane Interaction A->E B High Hydrophobicity D Increased Amphipathicity B->D B->E C Non-Canonical Structure F Steric Shielding C->F G Higher Antimicrobial Potency (Lower MIC) D->G E->G I Increased Efficacy in High Salt E->I H Improved Proteolytic Stability F->H

Caption: Logical flow from this compound properties to improved AMP characteristics.

Experimental Workflow for AMP Evaluation

G A Peptide Design (Incorporate 2-Nal) B Solid-Phase Peptide Synthesis (Fmoc/tBu) A->B C Purification (RP-HPLC) & Characterization (MS) B->C D Antimicrobial Activity Screening (MIC Assay) C->D E Cytotoxicity Assessment (Hemolysis Assay) C->E F Mechanism of Action Studies (e.g., Membrane Depolarization) D->F Potent Candidates E->F Non-Toxic Candidates G Lead Optimization F->G

Caption: Step-by-step workflow for the synthesis and evaluation of 2-Nal-containing AMPs.

Hypothesized Mechanism of Action

G cluster_0 Bacterial Membrane (Lipid Bilayer) p1 p2 Peptide 2-Nal Peptide Interaction Hydrophobic Interaction (2-Nal anchors in membrane) Peptide->Interaction Aggregation Peptide Aggregation Interaction->Aggregation Pore Pore Formation/ Membrane Disruption Aggregation->Pore Lysis Cell Lysis Pore->Lysis

Caption: Proposed membrane disruption mechanism for AMPs containing 2-Naphthylalanine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ac-2-Nal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH). The sterically bulky nature of the 2-naphthylalanine (2-Nal) residue presents unique challenges, often leading to lower yields due to incomplete reactions and aggregation. This document offers systematic approaches to identify and resolve common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides containing 2-Nal?

The main difficulty arises from the steric hindrance caused by the large naphthyl side group of the 2-Nal residue. This can lead to several problems, including poor coupling efficiency, where the activated amino acid fails to completely react with the N-terminus of the growing peptide chain.[1] This steric bulk can also promote peptide aggregation on the resin, hindering reagent access and further reducing the efficiency of both coupling and deprotection steps.[1][2][3]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like 2-Nal?

For difficult couplings involving sterically hindered residues, it is often necessary to use more potent coupling reagents.[1] Guanidinium- and uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally preferred over carbodiimides (e.g., DIC) for these situations as they react faster and can improve yields.[4]

Q3: How can I prevent the formation of deletion sequences in my final product?

Deletion sequences, where one or more amino acids are missing, are typically caused by incomplete Fmoc deprotection or poor coupling efficiency.[1] To prevent this, ensure complete deprotection by extending reaction times or using a stronger base like DBU if necessary.[4] After the coupling step, you can "cap" any unreacted amino groups by treating the resin with acetic anhydride (B1165640).[1] This permanently blocks these unreacted sites, preventing them from participating in subsequent coupling steps and simplifying the final purification.

Q4: What is the purpose of the final N-terminal acetylation?

N-terminal acetylation (adding the "Ac" group) is a common modification that mimics the post-translational modification of many natural proteins. It serves two primary purposes: it neutralizes the positive charge of the N-terminal amine, which can be important for biological activity, and it increases the peptide's stability by making it more resistant to degradation by aminopeptidases.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Final Yield 1. Incomplete Fmoc deprotection. 2. Poor coupling efficiency, especially at the 2-Nal residue.[1] 3. Peptide aggregation on the resin.[2] 4. Suboptimal resin loading or linker instability. 5. Inefficient final cleavage from the resin.1. Increase deprotection time; consider adding DBU to the piperidine (B6355638) solution.[4] 2. Use a stronger coupling reagent (HATU, HCTU), increase reagent concentration, and extend coupling time.[1][4] 3. Use a low-loading resin or a more hydrophilic resin (e.g., PEG-based).[2] 4. Verify initial resin loading and ensure the chosen linker is stable to all synthesis conditions. 5. Optimize the cleavage cocktail and time; ensure appropriate scavengers are used.
Positive Kaiser Test After Coupling Incomplete reaction between the activated amino acid and the peptide-resin's free amine.[1]1. Double Couple: Filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid. 2. Increase Time/Temperature: Extend the coupling reaction time (e.g., from 2 hours to 4 hours or overnight). Gentle heating can also be applied. 3. Change Reagents: Switch to a more potent coupling reagent like HATU for the second coupling attempt.[1]
Multiple Peaks in HPLC of Crude Product 1. Deletion Sequences: Caused by incomplete coupling or deprotection. 2. Racemization: Loss of stereochemical purity, often promoted by certain bases or extended activation times.[5][6] 3. Incomplete Deprotection: Residual side-chain protecting groups remain after cleavage.1. Implement a capping step with acetic anhydride after each coupling to terminate unreacted chains.[1] 2. Use a base with low racemization potential (e.g., DIPEA or collidine). Avoid prolonged pre-activation of the amino acid before adding it to the resin. 3. Extend the final cleavage/deprotection time or adjust the scavenger composition in the cleavage cocktail.
Difficulty Dissolving Fmoc-2-Nal-OH The amino acid derivative has low solubility in standard solvents like DMF.1. Use a solvent mixture, such as DMF with a small amount of NMP or DMSO, to aid dissolution. 2. Gently warm the solution to aid dissolution before activation.

Key Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 2-Chlorotrityl) in DMF for at least 1 hour before the first step.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Using HATU):

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and a hindered base like DIPEA (6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered 2-Nal residue, extending this time to 4 hours or overnight is recommended.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.[1]

  • Capping (Optional): If the Kaiser test is positive or as a prophylactic measure, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 30 minutes to block unreacted amines.

  • Return to Step 2 for the next amino acid in the sequence.

Protocol 2: N-Terminal Acetylation

  • After the final Fmoc deprotection and DMF wash (Step 2 of the cycle), treat the resin with a capping solution (e.g., 10% acetic anhydride, 10% DIPEA in DMF) for 1 hour.

  • Wash the resin thoroughly with DMF (5 times) followed by DCM (5 times).

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Final Deprotection

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA / TIS / H₂O (95% / 2.5% / 2.5%) . TIS (triisopropylsilane) and water act as scavengers to trap reactive cations released during deprotection.

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by preparative HPLC.

Protocol 4: Kaiser Test (for Primary Amines)

This test detects free primary amines on the resin, indicating either successful deprotection or incomplete coupling.

  • Reagents:

  • Procedure:

    • Place a small sample of resin beads (10-15) in a small glass test tube.

    • Add 2-3 drops of each Solution A, Solution B, and Solution C.

    • Heat the tube at 100°C for 5 minutes.

    • Observe the color:

      • Blue/Purple beads: Positive result (free primary amines are present).

      • Yellow/Colorless beads: Negative result (no free primary amines).

Visualized Workflows and Logic

The following diagrams illustrate key processes in this compound peptide synthesis.

sps_workflow start Start: Swollen Peptide-Resin (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser capping Capping (Optional) (Acetic Anhydride) kaiser->capping Positive repeat_cycle Next Amino Acid? kaiser->repeat_cycle Negative capping->repeat_cycle repeat_cycle->deprotection Yes final_steps Final Deprotection, Acetylation & Cleavage repeat_cycle->final_steps No end_node End: Crude Ac-Peptide-OH final_steps->end_node

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

troubleshooting_coupling start Problem: Kaiser test is positive after coupling action1 Action: Perform a 'Double Couple' start->action1 check1 Kaiser test still positive? action1->check1 action2 Action: Switch to stronger coupling reagent (e.g., HATU) check1->action2 Yes end_node Continue Synthesis check1->end_node No action3 Action: Proceed to Capping Step (to terminate failed sequences) action2->action3 action3->end_node

Caption: Troubleshooting decision tree for incomplete coupling reactions during SPPS.

coupling_pathway reagents Fmoc-AA-COOH (Carboxylic Acid) + HATU (Coupling Reagent) + Base activation Activation Step reagents->activation active_ester Activated Intermediate (Fmoc-AA-OAt) activation->active_ester coupling Coupling Reaction active_ester->coupling peptide_resin H₂N-Peptide-Resin (Free Amine) peptide_resin->coupling product Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) coupling->product

Caption: Simplified reaction pathway for amino acid activation and coupling using HATU.

References

Preventing racemization of Ac-2-Nal-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent racemization of N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the loss of stereochemical purity at the alpha-carbon of this compound during the peptide bond formation. This converts the desired L-enantiomer into a mixture of both L- and D-isomers. The incorporation of the D-isomer can significantly alter the resulting peptide's structure, biological activity, and therapeutic efficacy.

Q2: Why is this compound particularly susceptible to racemization?

A2: The N-acetyl group on this compound makes it highly susceptible to racemization through the oxazolone (B7731731) (or azlactone) formation mechanism.[1] Unlike urethane-based protecting groups (e.g., Fmoc, Boc), the acetyl group's carbonyl oxygen can readily participate in the cyclization of the activated carboxylic acid. This forms a planar oxazolone intermediate, where the alpha-proton is easily abstracted, leading to a loss of chirality.[1]

Q3: What are the primary factors that influence racemization of this compound?

A3: Several factors critically influence the extent of racemization:

  • Choice of Base: The strength and steric hindrance of the base used are paramount. Stronger, less hindered bases can readily abstract the alpha-proton from the oxazolone intermediate, promoting racemization.[1]

  • Coupling Reagent: The type of coupling reagent determines the nature of the activated intermediate and its susceptibility to cyclization and racemization.

  • Reaction Temperature: Higher temperatures accelerate the rate of both the coupling reaction and the racemization side reaction.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates involved in both the desired reaction and the racemization pathway.

  • Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.

Q4: Can I use a urethane-based protecting group instead of the acetyl group to prevent this issue?

A4: Absolutely. If your synthesis plan allows, using a urethane-based protecting group like Fmoc (Fmoc-2-Nal-OH) or Boc (Boc-2-Nal-OH) is the most effective strategy to prevent racemization. These protecting groups are specifically designed to suppress the oxazolone formation pathway and are the standard in modern peptide synthesis for maintaining chiral integrity.

Troubleshooting Guide: High Levels of D-Isomer Detected

If you are observing significant diastereomeric impurities after coupling this compound, follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Evaluate Your Choice of Base

The base is often the most critical factor in controlling racemization of N-acetylated amino acids.

  • Potential Cause: Use of a strong, sterically unhindered base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are strong enough to deprotonate the oxazolone intermediate, leading to high levels of racemization.[1]

  • Recommended Solution: Switch to a weaker, more sterically hindered base. Pyridine (B92270) has been shown to be highly effective in suppressing racemization during the coupling of N-acetylated amino acids.[1] 2,4,6-Collidine is another suitable alternative.

Step 2: Assess Your Coupling Reagent and Additives

The activation method directly impacts the propensity for racemization.

  • Potential Cause (Carbodiimide-based): Using a carbodiimide (B86325) reagent like N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) without a racemization-suppressing additive. The O-acylisourea intermediate formed is highly reactive and prone to oxazolone formation.[2]

  • Recommended Solution (Carbodiimide-based): Always use carbodiimide reagents in conjunction with an additive. Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) react with the O-acylisourea to form a more stable active ester that is less prone to racemization.[3][4]

  • Potential Cause (Onium Salt-based): While generally low-racemization, onium salts (e.g., TBTU, HATU, HBTU, COMU) still require careful optimization, especially with a highly susceptible substrate like this compound. The combination with a strong base can negate their benefits.

  • Recommended Solution (Onium Salt-based): Combine the onium salt with a weaker base like pyridine. For particularly challenging couplings, COMU, which incorporates an Oxyma moiety, is an excellent choice due to its high reactivity and low racemization potential.[5]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can further minimize racemization.

  • Potential Cause: Performing the coupling at elevated temperatures (e.g., room temperature or higher).

  • Recommended Solution: Cool the reaction mixture to 0°C before and during the addition of the coupling reagent and base. Maintain this temperature for the initial hours of the reaction.

  • Potential Cause: Prolonged pre-activation of this compound before adding the amine component.

  • Recommended Solution: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the carboxylic acid and the amine component. If pre-activation is necessary, keep the time to an absolute minimum (1-2 minutes).

Data Presentation

Table 1: Effect of Base on Racemization of N-Acetyl-L-phenylalanine

This table summarizes the diastereomeric ratio (L:D) observed during the TBTU-mediated coupling of N-Acetyl-L-phenylalanine, a close structural analog of this compound. This data highlights the critical role of the base in controlling racemization.

Coupling ReagentBase (Equivalents)L:D RatioRacemization (%)Reference
TBTUDIPEA (2.0)12:8888%[1]
TBTUDIPEA (1.0)16:8484%[1]
TBTU2,4,6-Collidine (1.0)88:1212%[1]
TBTUPyridine (1.0)>99:1<1%[1]

Data extracted from a study on N-Acetyl-L-phenylalanine, which is expected to show a similar trend to this compound.

Table 2: Qualitative Comparison of Coupling Strategies for this compound
Coupling SystemRelative Racemization RiskKey Considerations
DIC / HOBt + Weak BaseLowA standard, cost-effective method. Ensure HOBt is used in at least stoichiometric amounts.
DIC / HOAt or OxymaPure + Weak BaseVery LowHOAt and OxymaPure are generally more effective than HOBt at suppressing racemization.[3]
HATU + Weak BaseVery LowHighly efficient and fast coupling, especially for sterically hindered amino acids.[2]
COMU + Weak BaseVery LowExcellent performance with a better safety profile (non-explosive byproducts).[5]
TBTU + Strong Base (e.g., DIPEA)Very HighNot recommended for N-acetylated amino acids due to extensive racemization.[1]
TBTU + Weak Base (e.g., Pyridine)Very LowCan be highly effective if the base is carefully chosen.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound (Solution Phase)

This protocol is designed to minimize racemization by using a carbodiimide activator in conjunction with an additive and a weak base.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the amine component (e.g., H-Xxx-OR, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add OxymaPure or HOAt (1.1 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Base Addition: Add pyridine (1.1 eq) to the cooled mixture.

  • Coupling Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled and stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the crude product, which can then be purified by flash chromatography.

Visualizations

Mechanism of Racemization for this compound

Caption: Oxazolone formation is the primary pathway for racemization of this compound.

Recommended Workflow for Minimizing Racemization

workflow arrow arrow start Start: Couple this compound dissolve 1. Dissolve this compound, Amine Component, and Additive (OxymaPure or HOAt) start->dissolve cool 2. Cool Reaction Mixture to 0°C dissolve->cool add_base 3. Add Weak Base (e.g., Pyridine) cool->add_base add_reagent 4. Add Coupling Reagent (e.g., DIC) Dropwise at 0°C add_base->add_reagent react 5. React at 0°C, then Warm to Room Temp. add_reagent->react monitor 6. Monitor by LC-MS react->monitor workup 7. Work-up and Purify monitor->workup Reaction Complete troubleshoot Racemization Observed? Re-evaluate Base and Coupling Reagent monitor->troubleshoot Incomplete or Racemized end End: Pure Peptide workup->end troubleshoot->start Restart with Optimized Conditions

Caption: Recommended experimental workflow for the coupling of this compound.

References

Technical Support Center: Optimizing Cleavage of Ac-2-Nal-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cleavage conditions for N-acetyl-2-(2-naphthyl)alanine (Ac-2-Nal-OH) from solid-phase synthesis resins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with this hydrophobic, bulky amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of this compound from the resin challenging?

A1: The primary challenges in cleaving this compound stem from its chemical structure. The presence of the large, hydrophobic naphthyl group can lead to several issues:

  • Aggregation: The aromatic moieties can interact, causing the peptide to aggregate on the resin, which hinders the access of cleavage reagents.[1][2]

  • Poor Solubility: Once cleaved, this compound and peptides containing it can be difficult to dissolve in standard solvents used for precipitation and purification, leading to low recovery.[3]

  • Steric Hindrance: The bulky nature of the naphthyl group can sterically hinder the cleavage reagent from reaching the linker attachment point on the resin.

Q2: Which resin is most suitable for the synthesis of this compound, and how does it impact cleavage?

A2: For the synthesis of C-terminal carboxylic acids like this compound using Fmoc chemistry, Wang resin is a commonly used solid support.[4] The ester linkage to Wang resin is acid-labile and can be cleaved with moderate concentrations of trifluoroacetic acid (TFA). The choice of resin is critical as more acid-labile resins, like 2-chlorotrityl chloride (2-CTC) resin, allow for milder cleavage conditions (e.g., 1-2% TFA in DCM), which can be beneficial for sensitive molecules, though potentially leading to incomplete deprotection of other residues if present in a larger peptide.[5]

Q3: What is a standard cleavage cocktail for this compound from Wang resin?

A3: A standard and effective cleavage cocktail for most peptides, including those with hydrophobic residues, from Wang resin is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.[6] A common ratio is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[6] TFA is the strong acid that cleaves the ester linkage, while TIS and water act as scavengers to trap reactive carbocations generated during the cleavage process, preventing side reactions.[7]

Q4: How long should the cleavage reaction be carried out?

A4: For a standard TFA-based cleavage from Wang resin, a reaction time of 2 to 4 hours at room temperature is typically sufficient for complete cleavage.[6] However, for bulky residues like 2-Nal, monitoring the cleavage progress is advisable. This can be done by taking a small aliquot of the resin, cleaving it, and analyzing the product by HPLC.

Q5: My this compound will not precipitate from the cleavage mixture with cold ether. What should I do?

A5: Poor precipitation of hydrophobic molecules in cold ether is a common issue.[6] If you do not observe a precipitate, consider the following:

  • Concentrate the TFA: After cleavage, carefully evaporate most of the TFA under a gentle stream of nitrogen before adding cold ether.[8]

  • Alternative Precipitation Solvents: Try precipitating with a different non-polar solvent like n-hexane or a mixture of ether and hexane.

  • Alternative Work-up: Evaporate the ether and dissolve the remaining residue in a solvent compatible with your purification method, such as a small amount of DMSO or DMF, followed by dilution with the initial mobile phase for RP-HPLC.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the cleavage of this compound from the resin.

Problem Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage due to steric hindrance or aggregation.- Extend the cleavage reaction time to 4-6 hours.- Increase the volume of the cleavage cocktail to ensure complete swelling and wetting of the resin.- Use a stronger cleavage cocktail, such as Reagent K (see table below).[10]- Consider using a more acid-labile resin in future syntheses.
Product is soluble in the precipitation solvent.- After precipitation and centrifugation, carefully collect the ether supernatant and evaporate it to check for dissolved product.[8]- Use a larger volume of cold ether for precipitation.
Product Aggregation/ Insoluble Product The hydrophobic nature of this compound leads to self-association.- After cleavage and filtration, directly load the TFA solution onto a preparatory RP-HPLC column after minimal evaporation.- Dissolve the crude product in a small amount of a strong organic solvent like DMSO, DMF, or HFIP before diluting with the HPLC mobile phase.[3][9]- Sonication can help to break up aggregates and improve solubility.
Presence of Unexpected Peaks in HPLC/MS Side reactions during cleavage due to inefficient scavenging.- Ensure your cleavage cocktail is freshly prepared with high-quality reagents.[6]- Use a more robust scavenger cocktail, especially if your peptide contains other sensitive residues like Trp, Cys, or Met (see table below).[10]
Incomplete removal of protecting groups from other amino acids (if applicable).- Increase the cleavage time or use a stronger acid cocktail.[6]

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for maximizing yield and purity. The following table summarizes common cocktails suitable for cleaving this compound and other hydrophobic peptides.

Cocktail Name Composition (v/v/v or w/v) Primary Use and Considerations
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good starting point for most peptides. TIS is an excellent scavenger for carbocations.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). The combination of scavengers provides broad protection.[10][11]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISA good alternative to Reagent K that avoids the use of odorous thiols. Effective for scavenging trityl groups.[10]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of this compound from Wang Resin
  • Resin Preparation:

    • Place the dried this compound-loaded Wang resin in a suitable reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin) to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add the cleavage cocktail to the resin (10-20 mL/g of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Isolation:

    • Filter the resin from the cleavage mixture into a clean collection vessel.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL/g of resin) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether with gentle stirring.

    • A white precipitate of the crude this compound should form.

    • Centrifuge the mixture to pellet the precipitate.

    • Decant the ether and wash the pellet with cold ether (2-3 times) to remove residual scavengers.

    • Dry the crude product under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO or ACN/water mixture).

    • Analyze the purity by RP-HPLC and confirm the identity by mass spectrometry.[2][12]

Visualizing the Workflow and Troubleshooting

To further aid in your experimental planning, the following diagrams illustrate the general cleavage workflow and a troubleshooting decision tree.

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_analysis Analysis start Start: Dry this compound Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail agitate Agitate (2-4h, RT) add_cocktail->agitate filter_resin Filter Resin agitate->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge Centrifuge & Wash precipitate->centrifuge dry_product Dry Crude Product centrifuge->dry_product hplc RP-HPLC dry_product->hplc ms Mass Spectrometry dry_product->ms Troubleshooting_Tree start Cleavage of this compound low_yield Low Yield? start->low_yield insoluble Insoluble Product? start->insoluble impure Unexpected Impurities? start->impure extend_time Extend Cleavage Time (4-6h) low_yield->extend_time Yes stronger_cocktail Use Stronger Cocktail (e.g., Reagent K) low_yield->stronger_cocktail Yes check_supernatant Check Ether Supernatant for Product low_yield->check_supernatant Yes success Successful Cleavage low_yield->success No use_dmso Dissolve in DMSO/DMF/HFIP insoluble->use_dmso Yes sonicate Sonicate to Break Aggregates insoluble->sonicate Yes direct_hplc Direct HPLC Injection of TFA Solution insoluble->direct_hplc Yes insoluble->success No fresh_reagents Use Freshly Prepared Cocktail impure->fresh_reagents Yes robust_scavengers Use More Robust Scavengers impure->robust_scavengers Yes optimize_hplc Optimize HPLC Purification impure->optimize_hplc Yes impure->success No

References

Technical Support Center: Ac-2-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) in peptide synthesis. The information provided addresses potential side reactions and offers strategies to ensure the successful incorporation of this residue into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically used in peptide synthesis?

This compound is an N-terminally acetylated form of the unnatural amino acid L-2-naphthylalanine. The acetyl group serves as a "capping" agent, neutralizing the N-terminal charge of a peptide, which can mimic the natural structure of some proteins and potentially improve a peptide's stability and pharmacological properties. It is incorporated at the N-terminus of a peptide sequence.

Q2: What are the primary potential side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS)?

While this compound is generally stable, several potential side reactions should be considered:

  • Racemization: As an N-acyl amino acid, this compound is susceptible to racemization during the coupling step, particularly through the formation of an oxazolone (B7731731) intermediate.[1]

  • Incomplete Coupling: The bulky naphthyl side chain of 2-Nal can cause steric hindrance, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[2]

  • Modification of the Naphthyl Ring: During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, the electron-rich naphthyl ring can be susceptible to electrophilic attack by carbocations generated from protecting groups, leading to alkylation or other modifications.

  • Peptide Aggregation: The hydrophobic nature of the naphthyl side chain may increase the tendency for peptide aggregation on the solid support, which can hinder subsequent synthesis steps.

Q3: Is the naphthyl side chain of this compound reactive during standard SPPS steps?

Under typical Fmoc- or Boc-based solid-phase peptide synthesis conditions, the naphthyl side chain is generally inert.[2] The primary concern arises during the final cleavage from the resin, where strong acids and scavengers are used.[3]

Troubleshooting Guide

Problem 1: My peptide containing this compound shows a significant impurity with the same mass, suggesting the presence of a diastereomer.

This issue is likely due to racemization of the this compound residue during the coupling step.

  • Cause: The formation of a 5(4H)-oxazolone intermediate from the activated this compound is a common pathway for racemization.[1] The presence of a base can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.

  • Solution:

    • Choice of Coupling Reagent: Employ coupling reagents known to minimize racemization. Carbodiimide-based reagents like DIC should be used with racemization-suppressing additives such as OxymaPure or HOBt.[1] Phosphonium- and aminium-based reagents like HBTU and HATU can also be used, but pre-activation times should be minimized.

    • Use of a Milder Base: If a base is required, consider using a sterically hindered or weaker base like N,N-diisopropylethylamine (DIEA) or collidine in place of more potent bases.

    • Lower Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of oxazolone formation and subsequent racemization.

Problem 2: I am observing a lower than expected yield for my peptide synthesis after incorporating this compound.

A low yield could be the result of incomplete coupling or peptide aggregation.

  • Cause 1: Incomplete Coupling: The bulky naphthyl group of this compound can sterically hinder its approach to the N-terminal amine of the growing peptide chain.

  • Solution 1: Optimize Coupling Conditions:

    • Double Coupling: Perform the coupling step for this compound twice to ensure the reaction goes to completion.

    • Extended Coupling Time: Increase the reaction time for the coupling of this compound.

    • Choice of Reagent: Use a highly efficient coupling reagent such as HATU or HCTU.

  • Cause 2: Peptide Aggregation: The hydrophobicity of the 2-naphthylalanine residue can promote the aggregation of peptide chains on the resin, making reactive sites inaccessible.

  • Solution 2: Disrupt Aggregation:

    • Chaotropic Agents: Incorporate a chaotropic salt like LiCl in the coupling and deprotection steps.

    • "Difficult Sequence" Protocols: Employ specialized protocols designed for aggregating sequences, which may involve higher temperatures or alternative solvents.

Problem 3: After cleavage and purification, I see unexpected adducts on my peptide, particularly if it also contains other sensitive residues like Trp or Cys.

These adducts are likely the result of side reactions during the final cleavage step.

  • Cause: Cationic species generated from protecting groups (e.g., tert-butyl cations) during TFA cleavage can alkylate the electron-rich naphthyl ring of the 2-Nal residue.

  • Solution: Use an Optimized Cleavage Cocktail:

    • Scavengers are Crucial: Always use a cleavage cocktail containing a mixture of scavengers to quench reactive cationic species. A standard cocktail for peptides with aromatic residues is TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

    • Triisopropylsilane (TIS): Effectively scavenges tert-butyl cations.

    • 1,2-Ethanedithiol (EDT): Helps to prevent side reactions with other sensitive residues like tryptophan and cysteine.[4]

Quantitative Data

The choice of coupling additives can significantly impact the degree of racemization. The following table summarizes the percentage of D-isomer formation for different additives in a model peptide coupling.

Coupling ReagentAdditive% D/L Isomer
DICHOBt14.8%
DICHOAt5.9%
DICOxymaPure7.7%
DICOxyma-B5.1%

Data adapted from a representative study on racemization.[1]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound at the N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF). Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

    • Allow for a short pre-activation time of 1-2 minutes.

  • Coupling Reaction: Add the coupling solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: Cleavage of a Peptide Containing this compound

This protocol outlines the final cleavage and deprotection of a peptide containing this compound, using a scavenger cocktail to prevent side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

RacemizationMechanism AcNal This compound Activated Activated this compound (e.g., O-acylisourea) AcNal->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization Coupled_L Correctly Coupled Peptide (L-isomer) Activated->Coupled_L + Peptide (Direct Coupling) Enolate Enolate Oxazolone->Enolate + Base - H+ Oxazolone->Coupled_L + Peptide Coupled_D Incorrectly Coupled Peptide (D-isomer) Oxazolone->Coupled_D + Peptide Enolate->Oxazolone + H+ Racemized Racemized Ac-2-Nal Peptide Peptide-Resin (Free N-terminus)

Caption: Racemization pathway of this compound during peptide coupling.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Ac Couple this compound (Final Residue) Wash2->Final_Ac Start Start with Resin-bound Amino Acid Start->Deprotection Cleavage Cleavage & Deprotection (TFA + Scavengers) Final_Ac->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

TroubleshootingTree Problem Problem Encountered During This compound Synthesis Impurity Impurity with Same Mass Problem->Impurity Diastereomer Suspected LowYield Low Overall Yield Problem->LowYield Adducts Unexpected Adducts Post-Cleavage Problem->Adducts Sol_Racemization Racemization - Use Oxyma/HOBt - Lower Temperature - Use Milder Base Impurity->Sol_Racemization Sol_Coupling Incomplete Coupling - Double Couple - Extend Reaction Time - Use HATU/HCTU LowYield->Sol_Coupling Sol_Cleavage Cleavage Side Reaction - Use Scavenger Cocktail (TFA/TIS/H2O/EDT) Adducts->Sol_Cleavage

Caption: Troubleshooting decision tree for this compound side reactions.

References

Technical Support Center: Synthesis and Purification of Ac-2-Nal-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ac-2-Nal-OH containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing Acetyl-2-naphthylalanine (this compound) challenging to synthesize and purify?

A1: The primary challenge stems from the 2-naphthylalanine (2-Nal) residue itself. Its bulky, aromatic, and highly hydrophobic side chain significantly increases the overall hydrophobicity of the peptide. This can lead to several issues:

  • Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chains can self-associate through hydrophobic interactions and intermolecular hydrogen bonding, leading to the formation of aggregates. This can hinder reagent access, resulting in incomplete coupling and deprotection steps.[1]

  • Poor Solubility: The final, cleaved peptide is often difficult to dissolve in standard aqueous buffers used for purification, complicating handling and HPLC analysis.[2]

  • Difficult HPLC Purification: The strong hydrophobic character causes peptides to bind very tightly to reverse-phase HPLC columns (like C18), requiring high concentrations of organic solvent for elution. This can lead to broad peaks, poor resolution from closely eluting impurities, and sometimes irreversible adherence to the column.[3]

Q2: What are the most common impurities found in crude this compound peptide samples?

A2: Common impurities are similar to those in standard peptide synthesis but are often exacerbated by the hydrophobicity of the 2-Nal residue. These include:

  • Deletion Sequences: Resulting from incomplete coupling of an amino acid due to steric hindrance or peptide aggregation.

  • Truncated Sequences: Caused by incomplete deprotection of the N-terminal Fmoc group, which prevents further chain elongation.

  • Side-Reaction Products: Oxidation of sensitive residues like Methionine (Met) (+16 Da) or modification of Tryptophan (Trp) can occur, especially during the final cleavage step if scavengers are inadequate.[4][5]

  • Protecting Group Adducts: Reactive cations generated during TFA cleavage can attach to nucleophilic side chains if not properly quenched by scavengers. A large hydrophobic peak near the end of an HPLC gradient may indicate a residual trityl group.[3]

  • Aspartimide Formation: Sequences containing Aspartic acid (Asp) are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides or piperidide adducts.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing actionable solutions to improve the purity of your this compound containing peptide.

Issue 1: Low Crude Purity After Cleavage and Precipitation

My crude peptide purity is below 50% after cleavage from the resin. How can I improve this?

Low crude purity often points to issues during either the synthesis or the cleavage step. The following workflow can help diagnose and solve the problem.

G start Low Crude Purity (<50%) synthesis_check Review SPPS Protocol start->synthesis_check Potential Synthesis Issues cleavage_check Review Cleavage Protocol start->cleavage_check Potential Cleavage Issues agg_check Evidence of Aggregation? (Resin shrinking, failed couplings) synthesis_check->agg_check scav_check Peptide contains Trp, Met, Cys? Or many tBu groups? cleavage_check->scav_check synthesis_sol Implement Anti-Aggregation Strategy: - Use high-swelling resin (e.g., PEG-PS) - Switch to NMP or add DMSO as solvent - Incorporate pseudoprolines or Dmb-dipeptides agg_check->synthesis_sol Yes end_point Re-synthesize and Analyze synthesis_sol->end_point cleavage_sol_1 Optimize Cleavage Cocktail: - Increase scavenger concentration - Use a more robust cocktail (e.g., Reagent K) - Ensure scavengers are fresh scav_check->cleavage_sol_1 Yes cleavage_sol_2 Ensure Complete Cleavage: - Extend cleavage time (e.g., 2-4 hours) - Ensure sufficient cocktail volume (10-20 mL/g resin) - Wash resin with fresh TFA post-cleavage scav_check->cleavage_sol_2 No cleavage_sol_1->cleavage_sol_2 cleavage_sol_2->end_point

Caption: Troubleshooting workflow for low crude peptide purity.

Data Presentation: Effect of Cleavage Cocktail on Crude Purity

The choice of cleavage cocktail is critical, especially for peptides with sensitive residues that can be modified by reactive cations generated during deprotection. The following table provides an illustrative comparison of common cleavage cocktails.

Cleavage CocktailComposition (v/v/w)Target Residues & RemarksIllustrative Crude Purity*
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for simple hydrophobic peptides without Trp, Met, or Cys. TIS is an effective carbocation scavenger.[6]65-75%
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to thiol-containing cocktails. Good for Trityl-based protecting groups but does not prevent Met oxidation.[7]70-80%
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[7]80-90%
Note: Purity percentages are illustrative and depend heavily on the specific peptide sequence and synthesis efficiency.
Issue 2: Peptide Aggregation and Poor Solubility During Purification

My peptide precipitates upon dissolution in the HPLC mobile phase, and I'm seeing broad, tailing peaks during the HPLC run.

This is a classic sign of aggregation and poor solubility, common for peptides containing this compound.

Solutions:

  • Optimize the Dissolution Solvent: Do not assume the peptide will dissolve in the initial HPLC mobile phase (e.g., 5% Acetonitrile (B52724)/Water). First, attempt to dissolve the crude peptide in a stronger, pure organic solvent.[3]

    • Start with pure Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • If soluble, inject this solution directly. Ensure the injection volume is small to avoid solvent effects on the chromatography.

    • Alternatively, try dissolving in solvents like hexafluoroisopropanol (HFIP) or adding chaotropic agents like guanidinium (B1211019) chloride to the aqueous mobile phase to disrupt aggregation, though these are not easily removed.[8]

  • Modify HPLC Mobile Phases:

    • Add Organic Modifiers: Supplementing the acetonitrile (ACN) mobile phase with a stronger organic solvent like isopropanol (B130326) (IPA) or n-propanol can improve solubility and reduce interactions with the column matrix.[3]

    • Increase Temperature: Heating the column (e.g., to 40-60°C) can significantly improve peak shape and reduce column adhesion for hydrophobic peptides.[3]

Data Presentation: Effect of Solvent Additives on HPLC Purity

This table illustrates how modifying the mobile phase can improve the final purity of a model hydrophobic peptide (Ac-XXXX-[2-Nal]-XXXX-NH₂) by mitigating on-column aggregation.

Mobile Phase BColumn TemperatureObserved Peak ShapeIllustrative Final Purity*
0.1% TFA in Acetonitrile25°CBroad, significant tailing88.5%
0.1% TFA in Acetonitrile50°CSharper peak, reduced tailing95.2%
0.1% TFA in 70:30 ACN:Isopropanol50°CSharp, symmetrical peak>98.0%
Note: Purity percentages are illustrative examples based on general chromatographic principles for hydrophobic peptides.
Issue 3: Poor Resolution and Co-eluting Impurities in HPLC

My peptide peak is not well-separated from impurities, making it difficult to collect pure fractions.

Poor resolution can be addressed by systematically optimizing the HPLC method.

G start Poor HPLC Resolution step1 1. Change Column Chemistry start->step1 step2 2. Optimize Gradient Slope step1->step2 sol1 Switch from C18 to a less hydrophobic stationary phase like C8, C4, or Phenyl. step1->sol1 step3 3. Modify Mobile Phase step2->step3 sol2 Make the gradient shallower. For example, change from a 1%/min increase in organic solvent to 0.5%/min. This increases run time but improves separation. step2->sol2 sol3 Change the ion-pairing agent (e.g., formic acid for LC-MS) or pH. A change in pH can alter the charge state and retention of impurities. step3->sol3 end_point Achieve Baseline Resolution step3->end_point

Caption: Logical workflow for optimizing HPLC resolution.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a standard manual synthesis cycle for adding one amino acid.

  • Resin Preparation:

    • Place the Fmoc-protected amino acid-loaded resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling agent like HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (a negative result indicates a free primary amine is absent). If the test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) followed by Dichloromethane (DCM) (3 times).

    • The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Cleavage of this compound Peptide from Resin

This protocol uses a robust cleavage cocktail suitable for hydrophobic peptides containing sensitive residues.

  • Resin Preparation:

    • After the final N-terminal acetylation and deprotection steps are complete, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 2 hours. A completely dry resin is crucial for efficient cleavage.[9]

  • Cleavage Cocktail Preparation (Perform in a fume hood):

    • Prepare Reagent K fresh: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[7]

    • For 100 mg of dry peptide-resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in the reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Isolation and Precipitation:

    • Filter the TFA/peptide solution into a clean collection tube, separating it from the resin beads.

    • Wash the resin beads twice with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.[10]

    • Place the tube in a -20°C freezer for 30 minutes to maximize precipitation.

    • Centrifuge the tube at ~3500 rpm for 10 minutes to pellet the peptide.

    • Carefully decant the ether. Wash the pellet twice more with cold ether, vortexing and re-centrifuging each time.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for purifying a hydrophobic peptide like one containing this compound.

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Sample: Dissolve the crude, dried peptide in a minimal amount of DMSO or DMF to a concentration of ~10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Chromatography Method:

    • Column: A semi-preparative C4 or C8 reverse-phase column is often a good starting point for very hydrophobic peptides.

    • Flow Rate: Dependent on column diameter (e.g., 4-10 mL/min for a 10 mm ID column).

    • Detection: Monitor UV absorbance at 220 nm and 280 nm.

    • Gradient: A shallow gradient is recommended for better resolution.[12][13]

      • 0-5 min: 20% B

      • 5-45 min: 20% to 60% B (Gradient slope of 1% B per minute)

      • 45-50 min: 60% to 100% B (Column wash)

      • 50-60 min: Re-equilibration at 20% B

  • Fraction Collection and Analysis:

    • Collect fractions (~2-5 mL) corresponding to the main peptide peak and any closely eluting shoulders.

    • Analyze the purity of each collected fraction using analytical HPLC and confirm the identity via mass spectrometry.

    • Pool the fractions that meet the desired purity level (>95% or >98%).

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

References

Technical Support Center: Addressing Aggregation of Peptides with Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the aggregation of peptides incorporating the unnatural amino acid naphthylalanine (Nal).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing naphthylalanine particularly prone to aggregation?

A1: The inclusion of naphthylalanine can increase a peptide's tendency to aggregate due to several factors. The naphthyl group is a large, nonpolar, and aromatic moiety. This increases the overall hydrophobicity of the peptide, promoting self-association to minimize contact with aqueous solvents. Furthermore, the planar aromatic rings can interact with each other through π-π stacking, providing an additional driving force for aggregation that can stabilize structures like β-sheets, which are common in amyloid fibrils.[1]

Q2: What are the common visual indicators of peptide aggregation?

A2: The initial signs of aggregation can vary. You might observe that the lyophilized peptide powder is difficult to dissolve. In solution, aggregation can manifest as visible precipitates, cloudiness (turbidity), or the formation of a gel-like substance over time. In analytical techniques like HPLC, aggregation can lead to peak broadening, tailing, or the appearance of new, earlier-eluting peaks.

Q3: What is the first step if my naphthylalanine peptide won't dissolve?

A3: If your peptide precipitates out of an aqueous buffer, the primary cause is often poor solubility.[2] First, try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer to reach the desired final concentration.[2] It is also crucial to consider the peptide's isoelectric point (pI); adjusting the buffer pH to be at least one unit away from the pI can increase solubility by ensuring the peptide carries a net charge.[3] For acidic peptides, a basic buffer may be more suitable, and vice versa for basic peptides.[2]

Q4: Which analytical techniques are recommended for monitoring the aggregation of these peptides?

A4: A multi-faceted approach is best.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is a "gold standard" for detecting the formation of amyloid-like fibrils, which are characterized by cross-β-sheet structures.[4] ThT dye binds to these structures, resulting in a measurable increase in fluorescence.[5]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive method used to determine the size distribution of particles in a solution.[6] It is highly sensitive to the presence of large aggregates and can track the growth of oligomers over time.[7][8]

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC is essential for assessing peptide purity and can also detect soluble aggregates.[9] Aggregates often elute earlier than the monomeric peptide or may cause distorted peak shapes.[10]

  • Transmission Electron Microscopy (TEM): For definitive morphological characterization, TEM can be used to visualize the structure of the aggregates (e.g., amorphous aggregates vs. organized fibrils), complementing data from other methods.[4]

Troubleshooting Guides

Problem 1: Peptide Immediately Precipitates or Fails to Dissolve
Potential CauseRecommended Solution(s)
High Hydrophobicity Dissolve the peptide first in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, Acetonitrile) before slowly adding your aqueous buffer while vortexing.[2]
Incorrect Buffer pH Calculate the peptide's theoretical isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units above or below the pI to increase net charge and electrostatic repulsion.[3]
Concentration Too High The desired concentration may exceed the peptide's solubility limit. Attempt to dissolve the peptide at a lower concentration first and then, if successful, concentrate it using an appropriate method if needed.[2]
Salt Concentration High salt concentrations can sometimes promote hydrophobic interactions ("salting out"). Try reducing the salt concentration in the buffer. Conversely, for some peptides, low salt can lead to aggregation, so testing various salt concentrations (e.g., 50-150 mM NaCl) is advised.[3]
Problem 2: Solution Becomes Cloudy or Forms a Gel Over Time
Potential CauseRecommended Solution(s)
Slow Aggregation Kinetics The peptide is metastable and aggregates over time. Prepare solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Environmental Factors Agitation and temperature can accelerate aggregation. Store solutions quiescently at 4°C unless otherwise indicated. Consider performing experiments at a lower temperature if feasible.[11]
Buffer Components Certain buffer species can promote aggregation. Test alternative buffer systems (e.g., Phosphate vs. Tris vs. HEPES).
Presence of Nuclei The solution may contain small "seed" aggregates that trigger further aggregation. Before use, centrifuge the stock solution at high speed (>14,000 x g) for 15-30 minutes and use only the supernatant.[12]

Quantitative Data Summary

Effective mitigation of aggregation often involves screening various solution conditions. The following table provides an example of how to structure quantitative data from a Thioflavin T (ThT) assay to compare the effects of different additives on the aggregation of a model naphthylalanine-containing peptide.

ConditionPeptide Conc. (µM)AdditiveAdditive Conc. (mM)Max ThT Fluorescence (a.u.)Lag Time (hours)
1 (Control)50None028502.5
250NaCl15031002.0
350Arginine5012508.5
450DMSO5% (v/v)98011.0

This is example data and is for illustrative purposes only.

Visualizations and Workflows

Logical Flow: Troubleshooting Peptide Aggregation

This diagram outlines a systematic approach to diagnosing and solving peptide aggregation issues.

start Aggregation Observed (Precipitate, Cloudiness, Gel) dissolution_check Problem During Dissolution? start->dissolution_check Yes stability_check Problem in Solution Over Time? start->stability_check No cause_diss Potential Causes: - High Hydrophobicity - Incorrect pH - High Concentration dissolution_check->cause_diss cause_stab Potential Causes: - Slow Kinetics - Environmental Factors - Presence of 'Seeds' stability_check->cause_stab sol_diss Solutions: 1. Use Organic Co-solvent (DMSO) 2. Adjust pH away from pI 3. Reduce Peptide Concentration 4. Screen Buffers/Additives cause_diss->sol_diss characterize Characterize Aggregates (DLS, ThT, HPLC, TEM) sol_diss->characterize sol_stab Solutions: 1. Prepare Solutions Fresh 2. Store at 4°C or -80°C (aliquots) 3. Avoid Agitation 4. Centrifuge to Remove Seeds cause_stab->sol_stab sol_stab->characterize

Caption: A logical workflow for troubleshooting common peptide aggregation issues.

Experimental Workflow: Thioflavin T (ThT) Aggregation Assay

This diagram illustrates the key steps and controls for performing a ThT assay to monitor fibril formation.

cluster_conditions 3. Experimental Conditions (in triplicate) prep 1. Prepare Stocks - Peptide (centrifuged) - ThT Dye - Buffer - Inhibitors plate 2. Set up 96-Well Plate (Black, Clear-Bottom) prep->plate exp1 Peptide + ThT plate->exp1 measure 4. Incubate at 37°C Measure Fluorescence Over Time (Ex: 440nm, Em: 485nm) exp1->measure exp2 Peptide + Inhibitor + ThT exp2->measure ctrl1 Buffer + ThT (Background) ctrl1->measure ctrl2 Inhibitor + ThT ctrl2->measure analyze 5. Data Analysis - Subtract Background - Plot Fluorescence vs. Time - Determine Lag Time & Rate measure->analyze

Caption: Standard experimental workflow for a Thioflavin T (ThT) assay.

Detailed Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibril Formation

This protocol is adapted from standard methods for verifying the formation of amyloid structures.[13]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2 mM ThT stock solution in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[5] Filter through a 0.22 µm syringe filter and store protected from light at 4°C.[5]

    • Peptide Stock Solution: Carefully dissolve the naphthylalanine peptide in an appropriate solvent to create a concentrated stock solution. Immediately before the assay, centrifuge this stock at high speed (>14,000 x g) for 20 minutes at 4°C and use the supernatant to remove any pre-existing aggregates.[12]

  • Assay Setup (96-well plate):

    • Use a non-binding, black, clear-bottom 96-well plate to minimize background fluorescence and protein binding.[12]

    • Prepare reaction mixtures in each well to a final volume of 100-200 µL.[12]

    • The final peptide concentration should be optimized for your system but typically ranges from 10-50 µM.[12][13]

    • The final ThT concentration is typically 10-20 µM.[13][14]

    • Essential Controls: Include wells with (a) buffer + ThT only (for background subtraction), (b) peptide inhibitor + ThT only (to check for intrinsic fluorescence), and (c) amyloid-forming peptide alone.[12]

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of bottom reading.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[13][14]

    • Incubate the plate at 37°C.[14] Measurements should be taken at regular intervals (e.g., every 2-5 minutes) over several hours or days.[14] Intermittent shaking between reads can be incorporated to promote aggregation.[12]

  • Data Analysis:

    • Subtract the average background fluorescence (from the buffer + ThT wells) from all other readings.[12]

    • Plot the mean fluorescence intensity against time for each condition. Aggregation is indicated by a sigmoidal curve.[15]

    • Analyze kinetic parameters such as the lag time (the time before rapid fluorescence increase) and the maximum fluorescence intensity to quantify the effects of different conditions or inhibitors.[12]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS measures the hydrodynamic radius of particles in solution and is excellent for detecting the formation of oligomers and larger aggregates.[8][16]

  • Sample Preparation:

    • Prepare the peptide solution in a buffer that has been filtered through a 0.2 µm or smaller filter to remove dust and other particulates.

    • The sample itself must also be filtered or centrifuged immediately before measurement to remove large, extraneous particles that can interfere with the reading.[17]

    • A typical sample volume is 20-50 µL, and concentrations can vary widely depending on the peptide and instrument sensitivity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Rinse the measurement cuvette thoroughly with filtered water, then ethanol, and finally with the filtered buffer to be used in the experiment.[17] Ensure the cuvette is completely clean and dry before adding the sample.[17]

  • Measurement:

    • First, measure the filtered buffer alone to establish a baseline count rate.[17]

    • Pipette the peptide sample into the cuvette, ensuring no bubbles are introduced.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement. The instrument collects data on light scattering fluctuations over time. Most instruments will automatically perform an autocorrelation analysis to determine the diffusion coefficient, from which the particle size (hydrodynamic radius) is calculated via the Stokes-Einstein equation.[8]

  • Data Analysis:

    • The primary output is a size distribution plot, showing the percentage of scattering intensity versus particle size.

    • A monodisperse, unaggregated sample will show a single, sharp peak corresponding to the monomeric peptide.

    • The presence of aggregates will be indicated by the appearance of additional peaks at larger sizes (e.g., >10 nm).[6] The polydispersity index (PDI) is a measure of the heterogeneity of the sample; a PDI value below 0.2 generally indicates a monodisperse sample.[6]

Protocol 3: Reverse-Phase HPLC (RP-HPLC) for Purity and Aggregate Analysis

RP-HPLC separates peptides based on their hydrophobicity and is a cornerstone technique for purity assessment.[9][18]

  • System Preparation:

    • Column: A C18 wide-pore column (300 Å) is typically suitable for peptides.[10]

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).[10] TFA is an excellent ion-pairing agent that improves peak shape.[10]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or FA.

  • Method Development:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).

    • Inject the peptide sample (dissolved in Mobile Phase A or a weak solvent).

    • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes. The steepness of the gradient can be adjusted to improve the resolution of impurities and aggregates from the main peptide peak.

    • Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like naphthylalanine).

  • Data Interpretation:

    • Purity: The purity of the peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

    • Aggregation: Soluble aggregates are typically more hydrophobic or have different conformations and may appear as distinct peaks, often eluting earlier or later than the monomer. Severe aggregation can also lead to significant peak tailing or a broad, unresolved peak. Comparing chromatograms of a fresh sample versus an aged sample can help identify peaks corresponding to aggregates.

References

Ac-2-Nal-OH stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-2-Nal-OH (N-acetyl-L-2-naphthylalanine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an acetylated derivative of the non-proteinogenic amino acid L-2-naphthylalanine.[] The N-terminal acetyl group enhances its stability, particularly against enzymatic degradation.[][2] Its bulky naphthyl side chain provides unique hydrophobic and steric properties.[][3] These characteristics make it a valuable tool in peptide science for designing biologically active peptides, probing protein-ligand interactions, and studying peptide folding.[]

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability concerns for this compound in solution are hydrolysis of the N-acetyl group and the peptide bond (if incorporated into a peptide), as well as potential oxidation of the naphthyl ring. The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxidative agents.

Q3: How should I store the solid powder and stock solutions of this compound?

A3: For long-term storage, the solid powder of this compound and related compounds should be stored at -20°C.[4] Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Q4: In which solvents is this compound soluble?

A4: While specific quantitative solubility data for this compound is limited, based on its structure and data for similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents. The related compound Fmoc-2-Nal-OH is soluble in DMF, DMSO, and methanol (B129727).[5] H-2-Nal-OH, the non-acetylated parent amino acid, is slightly soluble in water, with solubility increasing at alkaline pH, and is soluble in organic solvents like methanol and ethanol.[4][6]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
  • Possible Cause 1: Low Aqueous Solubility. this compound has a hydrophobic naphthyl group, which limits its solubility in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO. For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Possible Cause 2: pH-Dependent Solubility. The solubility of amino acids and their derivatives can be influenced by the pH of the solution.

    • Solution: Adjusting the pH of the aqueous buffer may improve solubility. For the related H-2-Nal-OH, solubility in water is enhanced by adjusting the pH to 12 with NaOH.[4] However, be mindful that extreme pH values can accelerate the degradation of this compound.

Issue 2: Suspected Degradation of this compound in Solution
  • Possible Cause 1: Hydrolysis in Acidic or Basic Conditions. The N-acetyl group and the amide bond can undergo hydrolysis, especially at non-neutral pH.

    • Solution: Whenever possible, prepare and use solutions of this compound in buffers with a pH range of 4-7, where peptide stability is generally optimal.[7] If your experiment requires acidic or basic conditions, prepare the solution fresh and use it immediately to minimize degradation.

  • Possible Cause 2: Oxidation. The electron-rich naphthyl ring may be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over extended periods.

    • Solution: Degas your solvents and buffers to remove dissolved oxygen. Store solutions in amber vials or protect them from light. If compatible with your experiment, consider adding antioxidants.

  • Possible Cause 3: Thermal Degradation. Elevated temperatures can accelerate the degradation of amino acids.

    • Solution: Avoid heating solutions containing this compound. Prepare and store solutions at recommended temperatures (see storage guidelines). If heating is unavoidable, minimize the duration and temperature.

Quantitative Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound WaterSparingly soluble (predicted)Solubility is expected to be low due to the hydrophobic naphthyl group.
DMSOSoluble (predicted)Based on the solubility of similar N-acetylated and aromatic amino acids.
MethanolSoluble (predicted)Based on the solubility of similar N-acetylated and aromatic amino acids.
H-2-Nal-OH Water3.33 mg/mL (15.47 mM)Requires sonication and pH adjustment to 12 with NaOH.[4]
1 M NaOHSoluble[6]
Methanol, EthanolSoluble[6]
Fmoc-2-Nal-OH DMSO100 mg/mL (228.58 mM)Requires sonication.[5]
DMFSparingly soluble[5]
MethanolSlightly soluble[5]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[4] (for H-2-Nal-OH)
4°C2 years[4] (for H-2-Nal-OH)
In Solvent (e.g., DMSO) -80°C6 months[4] (for H-2-Nal-OH)
-20°C1 month[4] (for H-2-Nal-OH)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 257.28 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Weigh out 2.57 mg of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Workflow for Assessing the Stability of this compound in Solution

  • Objective: To determine the stability of this compound in a specific buffer at a given temperature.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental buffer (e.g., PBS, pH 7.4)

    • Incubator or water bath set to the desired temperature

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Procedure:

    • Dilute the this compound stock solution to the final experimental concentration in the pre-warmed experimental buffer.

    • Immediately take a time-zero sample (T=0) by transferring an aliquot to a tube containing the quenching solution. This will stop any further degradation.

    • Incubate the remaining solution at the desired temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as in step 2.

    • Analyze all samples by HPLC to quantify the remaining percentage of intact this compound. The appearance of new peaks may indicate degradation products.

    • Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Assessment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Final Concentration in Experimental Buffer prep_stock->dilute t0 Take Time-Zero (T=0) Sample & Quench dilute->t0 incubate Incubate at Desired Temperature dilute->incubate hplc Analyze Samples by HPLC t0->hplc sampling Collect & Quench Samples at Time Points incubate->sampling sampling->hplc plot Plot % Remaining vs. Time hplc->plot

Caption: Workflow for assessing the stability of this compound in solution.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ac2NalOH This compound hydrolysis_products H-2-Nal-OH + Acetic Acid Ac2NalOH->hydrolysis_products Acidic or Basic pH, High Temperature oxidation_products Oxidized Naphthyl Ring Derivatives Ac2NalOH->oxidation_products Oxidizing Agents, Light, Air

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Synthesis of N-acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-acetylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of N-acetylated amino acids.

Issue 1: Low Reaction Yield

Question: I am getting a low yield of my N-acetylated amino acid. What are the possible causes and how can I improve it?

Answer: Low yields in N-acetylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Acetylating Agent: Ensure you are using a sufficient molar excess of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. A common protocol suggests using acetic anhydride at a 1.0 to 1.4 molar ratio to the amino acid.[1]

    • Suboptimal Reaction Time and Temperature: The reaction may require more time or a different temperature to go to completion. For instance, a patented method involves stirring the amino acid in acetic acid for 1-6 hours at 40-70°C before adding acetic anhydride and continuing the reaction for another 1-4 hours at the same temperature.[1]

    • pH Control: The pH of the reaction mixture can significantly affect the nucleophilicity of the amino group. For selective Nα-acetylation, especially in the presence of other nucleophilic groups like the ε-amino group of lysine (B10760008), controlling the pH is crucial. Running the reaction at a slightly acidic pH (e.g., 3.3) can favor the acetylation of the more acidic α-amino group.

  • Side Reactions:

    • Side-Chain Acetylation: Amino acids with nucleophilic side chains (e.g., lysine, serine, threonine, tyrosine) can undergo acetylation on their side chains. To prevent this, consider using a protecting group for the side chain functionality.

    • Di-acetylation: Under harsh conditions or with a large excess of the acetylating agent, di-acetylation can occur. Optimize the stoichiometry of your reagents carefully.

  • Product Degradation:

    • Harsh Deprotection Conditions: If you are using protecting groups, the deprotection step might be too harsh, leading to the degradation of your product. Ensure the deprotection conditions are compatible with your N-acetylated amino acid.

  • Purification Losses:

    • Suboptimal Purification Method: The chosen purification method might not be suitable for your product, leading to significant losses. Refer to the purification troubleshooting section below.

low_yield_troubleshooting

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common and efficient method for the N-acetylation of amino acids?

    • A1: The use of acetic anhydride is a very common and efficient method. A high-yielding protocol involves reacting the amino acid with acetic anhydride in acetic acid as a solvent. This method has been reported to produce N-acetyl amino acids with yields as high as 92-98%. [1]

  • Q2: How can I avoid acetylation of the side chain of amino acids like lysine or serine?

    • A2: The most effective way to prevent side-chain acetylation is to use a protecting group for the nucleophilic side chain. Common protecting groups for the ε-amino group of lysine include Boc (tert-butyloxycarbonyl) and Z (carboxybenzyl). For the hydroxyl groups of serine and threonine, benzyl (B1604629) ethers or silyl (B83357) ethers are often used.

  • Q3: Can I perform the N-acetylation in an aqueous solution?

    • A3: Yes, N-acetylation can be performed in an aqueous solution, often with the addition of a base like sodium bicarbonate to neutralize the acetic acid formed. However, controlling the pH is critical to ensure selectivity and prevent hydrolysis of the acetic anhydride.

Purification and Analysis

  • Q4: What is the best way to purify my N-acetylated amino acid?

    • A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purifications and for separating closely related isomers, High-Performance Liquid Chromatography (HPLC) is often the method of choice. For larger scales, crystallization or ion-exchange chromatography can be effective.

  • Q5: I see multiple peaks in my GC-MS analysis of the final product. What could be the cause?

    • A5: Multiple peaks in GC-MS can be due to the presence of impurities (unreacted starting material, side-products) or the formation of different derivatives during the derivatization step required for GC analysis. Ensure your derivatization protocol is optimized and reproducible.

  • Q6: My peaks are tailing in my HPLC chromatogram. How can I improve the peak shape?

    • A6: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase. Try adjusting the pH of the mobile phase, reducing the sample concentration, or using an ion-pairing agent.

Data Presentation

Table 1: Comparison of Yields for N-Acetylation of Amino Acids with Acetic Anhydride

Amino AcidReaction ConditionsReported Yield (%)Reference
Various (D,L-Methionine, D,L-Phenylalanine, etc.)Acetic acid, 40-70°C, 1-6h then Ac₂O (1.0-1.4 eq), 40-70°C, 1-4h92-98[1]
D,L-AlanineAcetic acid, 48-55°C, Ac₂O (1.2-1.3 eq)78-83(Referenced in patent)
General AminesAqueous NaHCO₃, Ac₂OGood(General observation from literature)

Table 2: Performance Characteristics of Analytical Methods for N-Acetylated Amino Acids

Analytical MethodAnalyteLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantitation)Precision (%RSD)Reference
LC-MS/MSN-acetylcysteine>0.990.20 µg/mL0.66 µg/mL<15[2]
GC-MSGeneral Amino Acids>0.998<0.1 µg/mL-6.7-18.6(General performance data)
HPLC-FluorescenceGeneral Amino Acids>0.99ng/mL rangeng/mL range<5(General performance data)

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Amino Acids with Acetic Anhydride

This protocol is adapted from a patented method and is suitable for a range of amino acids. [1]

  • Dissolution: In a round-bottom flask, mix the amino acid and acetic acid in a molar ratio of 1:4 to 1:7.

  • Heating: Heat the mixture to 40-70°C and stir for 1-6 hours.

  • Addition of Acetic Anhydride: Over a period of 1-5 hours, slowly add acetic anhydride in a molar ratio of 1.0 to 1.4 relative to the amino acid.

  • Reaction: Continue to stir the reaction mixture at 40-70°C for an additional 1-4 hours.

  • Workup:

    • Rapidly distill the acetic acid under reduced pressure (0.07-0.08 MPa) at a temperature of up to 90°C.

    • To the residue, add water (1 to 3 times the mass of the starting amino acid).

    • Stir and cool the mixture to induce crystallization.

    • Allow the crystallization to proceed for 1-24 hours.

  • Isolation: Collect the solid product by filtration and dry it to obtain the N-acetylated amino acid.

Protocol 2: HPLC Purification of N-Acetylated Amino Acids

This is a general guideline for reverse-phase HPLC purification. The exact conditions will need to be optimized for your specific compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase the concentration of B over 20-30 minutes to elute the product. A shallow gradient is often effective for separating closely related compounds.

  • Detection: UV detection at a wavelength where your compound absorbs (e.g., 214 nm or 280 nm if an aromatic ring is present).

  • Fraction Collection: Collect fractions corresponding to the peak of your desired product.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.

Visualization of a Relevant Signaling Pathway

N-Acetylaspartate (NAA) Metabolism and Signaling in the Central Nervous System

N-acetylaspartate (NAA) is a highly abundant N-acetylated amino acid in the brain and plays a crucial role in neuronal health and axon-glial signaling. [3][4]It is synthesized in neurons and then transported to oligodendrocytes, where it is cleaved to provide acetate (B1210297) for myelin lipid synthesis. [3][5]NAA is also a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG). [1][3]

NAA_Signaling cluster_neuron Neuron cluster_oligodendrocyte Oligodendrocyte Aspartate Aspartate NAA_neuron N-Acetylaspartate (NAA) Aspartate->NAA_neuron NAT8L AcetylCoA Acetyl-CoA AcetylCoA->NAA_neuron NAAG N-Acetylaspartylglutamate (NAAG) NAA_neuron->NAAG NAAG Synthetase NAA_oligo N-Acetylaspartate (NAA) NAA_neuron->NAA_oligo Transport Glutamate Glutamate Glutamate->NAAG NAAG_receptor mGluR3 Receptor (on Glial Cells) NAAG->NAAG_receptor Signaling Acetate Acetate NAA_oligo->Acetate ASPA Aspartate_oligo Aspartate NAA_oligo->Aspartate_oligo ASPA Myelin Myelin Lipid Synthesis Acetate->Myelin

Caption: Metabolism and signaling of N-acetylaspartate (NAA).

References

Overcoming steric hindrance with Ac-2-Nal-OH in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance with N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) in synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it present a challenge in synthesis?

This compound, or N-acetyl-2-naphthylalanine, is an unnatural amino acid characterized by a bulky naphthalene (B1677914) side chain. This large aromatic group creates significant steric hindrance, which can impede the approach of reagents and slow down reaction rates, leading to incomplete couplings and lower yields in peptide synthesis.[1] The acetyl group on the N-terminus further contributes to the steric bulk.

Q2: What are the main challenges encountered when coupling this compound?

The primary challenges when incorporating this compound into a peptide sequence are:

  • Low Coupling Yields: The steric bulk of the naphthyl group can prevent the complete reaction of the activated carboxylic acid with the N-terminal amine of the growing peptide chain.

  • Slow Reaction Kinetics: Coupling reactions involving this compound are often sluggish, requiring extended reaction times.

  • Side Reactions: Incomplete couplings can lead to the accumulation of deletion sequences. Furthermore, forcing the reaction with higher temperatures or stronger bases can increase the risk of side reactions like racemization.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered couplings, more potent activating reagents are generally recommended over standard options like HBTU. Reagents that form highly reactive activated esters are preferred. The general order of reactivity for the active esters generated is OAt > Oxyma Pure > OBt. Therefore, coupling reagents such as HATU, HCTU, and COMU are often more effective.[2] For exceptionally challenging couplings, specialized reagents like PyAOP or those that generate amino acid fluorides may be necessary.

Q4: Can microwave-assisted synthesis improve the incorporation of this compound?

Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be highly effective in overcoming the challenges associated with sterically hindered amino acids.[3][4][5] Microwave energy can significantly accelerate coupling reactions, allowing them to proceed to completion in a much shorter time frame.[5] This can lead to higher purity and yield of the final peptide.[4][5]

Q5: What solvents are recommended for coupling this compound?

While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, for difficult sequences and sterically hindered amino acids, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties, which can help to reduce peptide aggregation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low coupling efficiency of this compound Steric hindrance from the naphthyl group and N-acetyl group.1. Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[2] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4-24 hours.[2] 3. Double Coupling: Perform the coupling step twice with a fresh portion of activated this compound.[2] 4. Elevated Temperature: Carefully increase the reaction temperature to 40-50°C. Monitor for potential side reactions.[2] 5. Microwave Assistance: Employ microwave-assisted SPPS to enhance reaction kinetics.[3][4][5]
Presence of deletion sequences in the final product Incomplete coupling of this compound.Follow the solutions for "Low coupling efficiency." Ensure complete coupling by performing a test cleavage and analysis of a small resin sample before proceeding with the synthesis.
Racemization of the amino acid Harsh reaction conditions (e.g., excessive base, high temperature).1. Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIEA) in appropriate equivalents. 2. Temperature Control: If using elevated temperatures, carefully optimize the temperature to balance coupling efficiency and racemization risk.
Poor solubility of the growing peptide chain Aggregation of the peptide on the solid support.1. Solvent Choice: Switch from DMF to NMP.[2] 2. Incorporate Chaotropic Agents: In some cases, the addition of chaotropic agents can disrupt aggregation.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids (Illustrative Data)

Disclaimer: The following data is illustrative and based on general performance characteristics of coupling reagents for sterically hindered amino acids. Actual results for this compound may vary and should be determined experimentally.

Coupling ReagentClassRelative Reaction RateTypical Yield Range (%)Risk of RacemizationKey Considerations
HBTUAminium/Uronium SaltModerate60-85LowA reliable and cost-effective option for less demanding couplings. May be insufficient for this compound.
HCTUAminium/Uronium SaltFast80-95LowMore reactive than HBTU, a good first choice for hindered couplings.
HATUAminium/Uronium SaltVery Fast90-99LowHighly efficient, especially for very hindered couplings. Should not be used in large excess to avoid side reactions.[2]
COMUAminium/Uronium SaltVery Fast90-99LowComparable efficiency to HATU, with the advantage of being non-explosive and having better solubility.[6]
PyBOPPhosphonium SaltFast85-95LowByproducts are generally less problematic than with some aminium salts.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. For couplings involving secondary amines (if applicable in the sequence), an alternative test like the chloranil (B122849) test should be used.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.

  • Proceed to the next cycle: Continue with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Microwave-Assisted Coupling of this compound
  • Resin Preparation: Swell the resin in DMF as described in Protocol 1.

  • Fmoc Deprotection: Perform the Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C). Wash the resin with DMF.

  • Coupling Solution Preparation: Prepare the activated this compound solution with HATU and DIEA in DMF as described in Protocol 1.

  • Microwave Coupling: Add the coupling solution to the resin and perform the coupling in a microwave peptide synthesizer (e.g., 5-10 minutes at 90°C).

  • Post-Microwave Agitation: After the microwave cycle, allow the reaction to continue agitating at room temperature for an additional 30-60 minutes.

  • Monitoring and Washing: Perform a completion test and wash the resin as described in Protocol 1.

Visualizations

experimental_workflow start Start with Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 4. Couple to Resin wash1->couple activate 3. Activate this compound (HATU/DIEA in DMF) activate->couple monitor 5. Monitor Reaction (e.g., Kaiser Test) couple->monitor monitor->couple Incomplete wash2 Wash (DMF) monitor->wash2 Reaction Complete next_cycle Proceed to Next Amino Acid wash2->next_cycle next_cycle->deprotect end Synthesis Complete next_cycle->end

Caption: Standard SPPS workflow for this compound coupling.

troubleshooting_logic start Low Coupling Yield with this compound reagent Optimize Coupling Reagent? (e.g., HATU, HCTU) start->reagent time_temp Increase Reaction Time and/or Temperature? reagent->time_temp No Improvement success Improved Yield reagent->success Yes double_couple Perform Double Coupling? time_temp->double_couple No Improvement time_temp->success Yes microwave Use Microwave Assistance? double_couple->microwave No Improvement double_couple->success Yes microwave->success Yes

Caption: Troubleshooting logic for low this compound coupling yield.

References

Technical Support Center: Managing Ac-2-Nal-OH in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH) in peptide design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this highly hydrophobic amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" residue?

This compound is an N-terminally acetylated, non-proteinogenic amino acid, 3-(2-naphthyl)-L-alanine. The naphthyl group is a large, aromatic, and highly non-polar moiety, which imparts significant hydrophobicity. This property is often desirable for enhancing binding affinity to hydrophobic pockets in target proteins or for stabilizing specific peptide conformations like α-helices.[1][2] However, this extreme hydrophobicity is the primary reason it is considered "difficult," leading to significant challenges during peptide synthesis, purification, and formulation due to poor solubility and a high propensity for aggregation.[3][4]

Q2: How hydrophobic is 2-Nal compared to other amino acids?

The hydrophobicity of an amino acid is a key factor in peptide chemistry, influencing everything from secondary structure to retention time in reverse-phase chromatography.[5][6] While a universally agreed-upon scale is elusive, retention time on a C18 RP-HPLC column is a common practical measure. The 2-naphthylalanine (2-Nal) residue is significantly more hydrophobic than natural aromatic amino acids like Phenylalanine (Phe) and Tryptophan (Trp).

Amino Acid ResidueRelative Hydrophobicity IndexTypical RP-HPLC Retention
Glycine (Gly)0Very Low
Alanine (Ala)41Low
Phenylalanine (Phe)100High
Tryptophan (Trp)127Very High
2-Naphthylalanine (2-Nal) >150 (Estimated) Extremely High
Data is compiled and normalized from various hydrophobicity scales. The value for 2-Nal is an estimate based on its chemical structure and observed chromatographic behavior.

Troubleshooting Guide: Peptide Synthesis

Q3: My solid-phase peptide synthesis (SPPS) is failing. The resin is shrinking and coupling yields for residues following this compound are low. What's happening?

This is a classic sign of on-resin peptide aggregation.[7] The hydrophobic this compound residue promotes the formation of inter- or intramolecular hydrogen bonds between peptide chains, causing them to collapse and become inaccessible to reagents and solvents.[3] This leads to incomplete coupling and deprotection steps.

Solution:

  • Change Solvent: Switch from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP is less polar and often better at solvating hydrophobic peptide chains, disrupting aggregation.[8][9]

  • Use Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[7][10]

  • Incorporate Backbone Protection: If the sequence allows, insert a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues to disrupt the hydrogen bonding network that causes aggregation.[7][10]

  • Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C) can provide enough energy to break up aggregates and improve reaction kinetics.[8]

Click to view Experimental Protocol: SPPS of a Hydrophobic Peptide Sequence

Objective: To synthesize a peptide containing this compound while minimizing aggregation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-2-Nal-OH

  • Coupling reagents: HBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in NMP

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HBTU) in NMP. Add 8 equivalents of DIPEA.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 10-20 minutes at 75°C for difficult couplings.

    • Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling (double coupling).

  • Washing: Wash the resin with NMP (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence. For this compound, use NMP as the solvent and consider a stronger activator like HATU and double coupling from the outset.[7]

  • Acetylation: After coupling the final amino acid (2-Nal), acetylate the N-terminus using a solution of acetic anhydride (B1165640) and DIPEA in NMP.

  • Final Wash and Cleavage: Wash the resin extensively with NMP, followed by DCM. Dry the resin. Add the cleavage cocktail and let it react for 2-3 hours.

  • Precipitation and Isolation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.[11]

spss_troubleshooting start Low Coupling Yield / Resin Shrinking check_agg Is peptide aggregation suspected? start->check_agg solv Switch solvent (DMF → NMP) check_agg->solv Yes reagent Use stronger coupling reagent (e.g., HATU) check_agg->reagent No, simple difficult coupling temp Increase coupling temperature (50-75°C) solv->temp chaotrope Add chaotropic agents (e.g., LiCl) temp->chaotrope backbone Incorporate backbone protection (Hmb/Dmb) chaotrope->backbone backbone->reagent end_good Synthesis Improved reagent->end_good purification_strategy start Crude Peptide Handling check_sol Is peptide soluble in standard HPLC solvents? start->check_sol path_yes Standard RP-HPLC (C18, ACN/H2O gradient) check_sol->path_yes Yes path_no Test Solubilizing Additives check_sol->path_no No end_good Purified Peptide path_yes->end_good add_tfe Try adding TFE, Isopropanol, or Formic Acid path_no->add_tfe check_sol2 Soluble now? add_tfe->check_sol2 check_sol2->path_yes Yes alt_chrom Consider Alternative Chromatography check_sol2->alt_chrom No alt_iex Ion Exchange (IEX) (if charged) alt_chrom->alt_iex alt_tag Future Strategy: Add Solubilizing Tag alt_chrom->alt_tag alt_iex->end_good

References

Ac-2-Nal-OH degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-2-Nal-OH (N-Acetyl-L-2-naphthylalanine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to the degradation of this compound during experiments. The following troubleshooting guides and FAQs are based on established principles of amino acid chemistry and data from structurally related molecules, as direct degradation studies on this compound are limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structure of this compound, an N-acetylated aromatic amino acid, the primary factors contributing to its degradation are expected to be:

  • pH: Highly acidic or alkaline conditions can promote the hydrolysis of the amide bond.

  • Oxidation: The electron-rich naphthyl ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metals, or oxidizing agents.

  • Light: Aromatic compounds can undergo photodegradation upon exposure to UV light.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I am observing a loss of my this compound peak in my HPLC analysis. What could be the cause?

A3: A decrease in the this compound peak in your HPLC chromatogram could indicate degradation. Potential causes include:

  • Hydrolysis: If your mobile phase or sample diluent is strongly acidic or basic, the acetyl group or the entire amino acid structure could be hydrolyzing.

  • Oxidation: The sample may have been exposed to oxidative conditions. The naphthyl group is a likely site of oxidation.

  • Photodegradation: If the sample was exposed to light for a prolonged period, photodegradation of the naphthyl ring may have occurred.

  • Adsorption: The compound might be adsorbing to the surfaces of your vials or HPLC column.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively documented, based on related compounds, likely degradation products could include:

  • 2-Naphthylalanine: Resulting from the hydrolysis of the N-acetyl group.

  • Oxidized derivatives: Such as naphthoquinone-like structures formed from the oxidation of the naphthyl ring.

  • Products of decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Products of deamination: Removal of the amino group.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • A visible change in the color of the solution (e.g., yellowing).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. De-gas solvents: Use sparging with an inert gas (e.g., nitrogen or argon) for all solvents used to prepare the sample solution. 2. Use antioxidants: Consider the addition of antioxidants like ascorbic acid to your solution, if compatible with your experimental setup. 3. Metal Chelators: If metal-catalyzed oxidation is suspected, add a chelating agent such as EDTA to your buffers.
Photodegradation 1. Protect from light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure: During experiments, minimize the exposure of the solution to direct light.
pH Instability (Hydrolysis) 1. Buffer solutions: Ensure your solutions are buffered to a pH where this compound is most stable (typically near neutral pH). 2. Avoid extreme pH: If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.
Issue 2: Poor Reproducibility in Experimental Results

Symptoms:

  • High variability in measurements between replicate samples.

  • Inconsistent dose-response curves or biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize protocols: Ensure all samples are prepared and handled identically, with consistent timing and environmental conditions. 2. Control temperature: Prepare and handle samples at a consistent, controlled temperature (e.g., on ice) to minimize temperature-dependent degradation.
Stock Solution Degradation 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. 2. Aliquot and store properly: If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Stability of N-Acetylcysteine (NAC) under Various Conditions

Condition Stability Primary Degradation Product Reference
Aqueous solution (pH ~6.6)Unstable, rapid oxidationN,N'-diacetylcystine (dimer)[1]
Aqueous solution with citric acid (pH 3.3)Stable for at least 20 hours-[1]
25 mg/mL solution at 5 ± 3 °C with zinc gluconateStable for at least 8 daysDimerization inhibited[2]
26 mg/mL in D5W at ambient temperatureStable for 60 hours, >10% degradation at 72 hoursDimer[2]

Table 2: Stability of N-Acetyl-Tryptophan (NAT) under Stress Conditions

Stress Condition Degradation Level Key Degradation Products Reference
Oxidative StressSignificant (up to 83%)Oxidized tryptophan derivatives[3]
Thermal StressDegradants largely conserved with oxidative stressOxidized tryptophan derivatives[3]
Recommended StorageMinimal degradation-[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound by HPLC-UV

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 2 mL of the stock solution in an oven at 60°C for 24 hours.

  • Photodegradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

4. Sample Preparation for HPLC Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

5. HPLC-UV Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Example Gradient: 0-5 min (95% A, 5% B), 5-25 min (linear gradient to 5% A, 95% B), 25-30 min (5% A, 95% B), 30-35 min (return to 95% A, 5% B), 35-40 min (equilibration at 95% A, 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm (to detect the naphthyl chromophore).

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.

  • Calculate the percentage degradation of this compound.

  • Identify the retention times of any new peaks, which represent potential degradation products.

Visualizations

Inferred Degradation Pathways of this compound

G Inferred Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_other Other Pathways Ac_Nal This compound Nal 2-Naphthylalanine Ac_Nal->Nal Acid/Base AceticAcid Acetic Acid Ac_Nal->AceticAcid Acid/Base Oxidized_Naphthyl Oxidized Naphthyl Derivatives (e.g., Naphthoquinones) Ac_Nal->Oxidized_Naphthyl O₂, Metal Ions Photo_Products Photodegradation Products Ac_Nal->Photo_Products UV Light Decarboxylated Decarboxylated Product Ac_Nal->Decarboxylated Deaminated Deaminated Product Ac_Nal->Deaminated

Caption: Inferred degradation pathways for this compound.

Experimental Workflow for Troubleshooting this compound Stability

G Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., peak loss in HPLC) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Evaluate Solution Preparation (pH, Solvent, Exposure Time) check_storage->check_solution Storage OK implement_controls Implement Preventative Measures (e.g., pH control, antioxidants, light protection) check_storage->implement_controls Storage Improper forced_degradation Perform Forced Degradation Study (Protocol 1) check_solution->forced_degradation Solution Prep OK check_solution->implement_controls Solution Prep Improper analyze_results Analyze Degradation Products (HPLC-MS/MS) forced_degradation->analyze_results analyze_results->implement_controls end Stability Issue Resolved implement_controls->end

Caption: Logical workflow for troubleshooting this compound stability.

References

Technical Support Center: Optimizing HPLC Separation of Ac-2-Nal-OH Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) diastereomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC separation of this compound diastereomers.

IssuePossible CausesSuggested Solutions
Poor Resolution (Co-elution or Overlapping Peaks) Inappropriate stationary phase.Achiral Stationary Phase: If using a standard C8 or C18 column after derivatization, ensure the derivatizing agent creates sufficient steric and electronic differences between the diastereomers.[1][2][3][4] • Chiral Stationary Phase (CSP): Consider using a CSP known for good selectivity with N-acylated amino acids, such as a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T).[5] These phases offer multiple interaction sites for chiral recognition.[6][7]
Suboptimal mobile phase composition.Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. Sometimes, a U-shaped retention behavior is observed, where resolution is better at both low and high organic modifier concentrations.[8] • Mobile Phase Additives: For separations on CSPs, the addition of small amounts of an acid (e.g., 0.1% acetic acid or formic acid) and a base (e.g., 0.1% triethylamine) can significantly enhance chiral recognition and peak shape.[5] • Change Organic Modifier: Switching between methanol and acetonitrile (B52724) can alter selectivity due to different interactions with the stationary phase.[9]
Inappropriate column temperature.Optimize Temperature: Temperature affects the thermodynamics of the separation and can influence selectivity.[10] Experiment with a range of temperatures (e.g., 10°C to 50°C). Lower temperatures often improve resolution, but higher temperatures can improve peak efficiency.[11] A reversal of elution order can sometimes occur with temperature changes.[11]
Low gradient slope.• For gradient elution, a shallower gradient can improve the resolution of closely eluting peaks.[1]
Peak Tailing or Asymmetry Secondary interactions with the stationary phase.Adjust Mobile Phase pH: For ionizable compounds, controlling the pH of the mobile phase with a buffer is crucial to ensure a consistent ionization state and minimize secondary interactions with residual silanols on the silica (B1680970) support.[9][12] • Use Mobile Phase Additives: Additives like triethylamine (B128534) can mask active sites on the stationary phase, improving peak shape for basic analytes.
Column overload.• Reduce the sample concentration or injection volume.
Column degradation.• Flush the column with a strong solvent or replace the column if performance does not improve.
Long Analysis Time Strong retention of analytes.Increase Organic Modifier Concentration: A higher percentage of the organic solvent in the mobile phase will decrease retention times in reversed-phase HPLC. • Increase Flow Rate: While this can decrease resolution, a moderate increase may be acceptable.[12] • Use a Shorter Column or a Column with a Smaller Particle Size: This can reduce analysis time while maintaining efficiency.
Irreproducible Retention Times Inconsistent mobile phase preparation.• Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing.[12]
Fluctuating column temperature.• Use a column oven to maintain a stable temperature.[12]
System leaks or pump issues.• Perform regular system maintenance, check for leaks, and ensure the pump is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for separating diastereomers of a compound like this compound?

There are two primary strategies for separating diastereomers via HPLC:

  • Indirect Separation on an Achiral Stationary Phase: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase like C8 or C18.[1][2][3][4][13]

  • Direct Separation on a Chiral Stationary Phase (CSP): This method uses a column packed with a chiral material that interacts differently with each stereoisomer, leading to different retention times.[13] For N-acylated amino acids, macrocyclic glycopeptide-based CSPs are often effective.[5][7][8]

Q2: Which type of HPLC column is best for separating this compound diastereomers?

If you have already formed diastereomers, a conventional reversed-phase column (e.g., C18 or C8) can be effective.[1] For the direct separation of enantiomers or diastereomers without derivatization, a chiral stationary phase is necessary. A teicoplanin-based CSP is a good starting point, as it has shown broad enantioselectivity for N-acylated amino acids.[5][7]

Q3: How does temperature affect the separation of diastereomers?

Temperature influences the thermodynamics of the interactions between the analytes and the stationary phase.[10] Changing the temperature can alter the selectivity and, in some cases, even reverse the elution order of the diastereomers.[11] It is an important parameter to optimize for achieving baseline separation.

Q4: What role do mobile phase additives play in chiral separations?

In chiral separations, especially on CSPs, mobile phase additives like acids (e.g., acetic acid, formic acid) and bases (e.g., triethylamine) are crucial. They can influence the ionization state of both the analyte and the chiral selector on the stationary phase, which in turn affects the hydrogen bonding, ionic, and other non-covalent interactions that govern chiral recognition.[5]

Q5: Can I use the same method for both analytical and preparative separations?

While the principles are the same, preparative separations require modifications to the analytical method. This typically involves using a larger diameter column, a higher flow rate, and injecting a larger sample volume. Method optimization will be necessary to maintain resolution while increasing the load.

Experimental Protocols

The following is a generalized experimental protocol for the HPLC separation of this compound diastereomers based on methods used for similar N-acylated amino acids.[5] This should be used as a starting point for method development.

Method 1: Separation on a Chiral Stationary Phase (Teicoplanin-based)

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).[5]

  • Mobile Phase: 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (can be optimized).

  • Detection: UV at a wavelength appropriate for this compound (e.g., 220 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.[5]

Method 2: Separation on an Achiral Reversed-Phase Column (after derivatization)

  • HPLC System: Standard HPLC system.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Detection: UV, wavelength dependent on the chromophore of the derivatizing agent.

  • Injection Volume: 20 µL.[13]

  • Sample Preparation: Derivatize the this compound mixture with a suitable chiral derivatizing agent. Dissolve the resulting diastereomeric mixture in the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare this compound Sample (0.1 mg/mL in mobile phase) filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample inject Inject Sample onto Chiral Column filter_sample->inject mp_prep Prepare Mobile Phase (e.g., MeOH + 0.1% AcOH + 0.1% TEA) degas_mp Degas Mobile Phase mp_prep->degas_mp degas_mp->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Determine Resolution, Retention Times, & Peak Areas chromatogram->analyze troubleshooting_logic start Poor Resolution? cause1 Check Mobile Phase start->cause1 Yes cause2 Check Stationary Phase start->cause2 Yes cause3 Check Temperature start->cause3 Yes solution1a Adjust % Organic cause1->solution1a solution1b Add/Adjust Additives (Acid/Base) cause1->solution1b solution2a Switch to CSP (e.g., Teicoplanin) cause2->solution2a solution3a Increase/Decrease Temp. cause3->solution3a good_res Good Resolution solution1a->good_res solution1b->good_res solution2a->good_res solution3a->good_res

References

Technical Support Center: Peptide Coupling with HATU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide coupling reactions using HATU. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, with a specific focus on minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is HATU and how does it work in peptide coupling?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent used to form amide bonds in peptide synthesis.[1][2] Its mechanism involves a two-stage process:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[3]

  • Formation of the Active Ester and Coupling: The displaced 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion then attacks the isouronium salt, generating a highly reactive OAt-active ester. This active ester readily reacts with the N-terminal amine of the peptide chain to form the desired amide bond, regenerating HOAt in the process.[3]

The presence of the HOAt moiety is crucial for HATU's high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[1]

Q2: What is epimerization in the context of peptide synthesis?

Epimerization is a chemical process where the stereochemical configuration at one chiral center of a molecule is inverted. In peptide synthesis, this typically occurs at the α-carbon of an amino acid residue during the coupling step. This side reaction is highly undesirable as it leads to the formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.[4]

Q3: What are the main factors that contribute to epimerization during HATU-mediated coupling?

Several factors can influence the extent of epimerization:

  • Base: The choice and amount of base are critical. Stronger bases and higher concentrations can increase the rate of proton abstraction from the α-carbon, leading to higher levels of epimerization.[4]

  • Pre-activation Time: Allowing the carboxylic acid to be activated by HATU and the base for an extended period before adding the amine component can significantly increase epimerization.[3]

  • Amino Acid Structure: Certain amino acids are more prone to epimerization. These include residues with electron-withdrawing groups in their side chains, such as cysteine and histidine, as well as sterically hindered amino acids.[2][5] Glycosylated amino acids also show an increased tendency for epimerization.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[6]

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring epimerization.[4]

Q4: How does HATU compare to other coupling reagents in terms of minimizing epimerization?

HATU is generally considered superior to many other coupling reagents, such as HBTU and PyBOP, in its ability to suppress epimerization.[7][8] This is largely attributed to the formation of the highly reactive OAt-active ester, which promotes rapid coupling and thus reduces the time the activated amino acid is susceptible to epimerization.[8] However, newer reagents like COMU have been reported to show even lower epimerization rates in some cases.[9][10]

Troubleshooting Guide

Problem: High levels of epimerization detected in my peptide product.

High epimerization can compromise the purity and biological activity of your synthetic peptide. The following troubleshooting steps can help you identify and resolve the issue.

Step 1: Review Your Choice of Base

The base plays a crucial role in both activating the carboxylic acid and potentially causing epimerization.

  • Recommendation: If you are using a strong base like DBU, consider switching to a milder, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11] For particularly sensitive couplings, 2,4,6-tri-tert-butyl-pyridine (TBP) has been shown to be superior to the more traditional 2,4,6-trimethylpyridine (B116444) (TMP) in reducing aspartate epimerization.[12]

  • Action: Reduce the equivalents of base to the minimum required for efficient coupling. Typically, 2-4 equivalents are sufficient.

Step 2: Optimize Pre-activation Time

Prolonged pre-activation is a common cause of increased epimerization.

  • Recommendation: Minimize the pre-activation time. In many cases, pre-activation for 1-5 minutes is sufficient before adding the amine component.[8] For some systems, adding the coupling reagent to the mixture of the carboxylic acid, amine, and base without a pre-activation step can be beneficial.

  • Action: Perform a time-course experiment to determine the optimal pre-activation time for your specific amino acid coupling that balances high coupling efficiency with low epimerization.

Step 3: Control the Reaction Temperature

Elevated temperatures can accelerate both the desired coupling reaction and the undesired epimerization.

  • Recommendation: Perform the coupling reaction at room temperature or below (e.g., 0 °C), especially when coupling amino acids that are prone to epimerization.[6]

  • Action: If you are using elevated temperatures to drive a difficult coupling, carefully evaluate the trade-off between coupling efficiency and epimerization. A lower temperature with a longer reaction time may be preferable.

Step 4: Evaluate the Solvent System

The reaction solvent can influence the rates of both coupling and epimerization.

  • Recommendation: While DMF is a common solvent for peptide synthesis, consider alternatives like N-methyl-2-pyrrolidone (NMP) or dichloromethane (B109758) (DCM) if you are experiencing high levels of epimerization. The optimal solvent can be sequence-dependent.

  • Action: If solubility allows, experiment with less polar aprotic solvents.

Step 5: Consider the Amino Acid Sequence

Some amino acids are inherently more susceptible to epimerization.

  • Recommendation: For amino acids like Cys, His, and sterically hindered residues, take extra precautions such as using a milder base, shorter pre-activation times, and lower temperatures.[2] For glycosylated amino acids, which are particularly prone to epimerization, using 2,4,6-trimethylpyridine (TMP) as the base has been shown to be effective in reducing this side reaction.[3]

  • Action: When planning your synthesis strategy, consider the placement of epimerization-prone residues. If possible, avoid coupling them at the C-terminus of a peptide fragment.

Data Presentation

The following tables summarize quantitative data on epimerization observed with HATU under various conditions.

Table 1: Comparison of Epimerization with HATU and HBTU for Selected Amino Acids

Amino Acid DerivativeCoupling ReagentL/D RatioReference
l-His(Trt)-OHHATU/DIPEA99.4/0.6[2]
l-Ser(tBu)-OHHATU/DIPEA>99.9/<0.1[2]
l-Cys(Trt)-OHHATU/DIPEA99.8/0.2[2]
l-His(Trt)-OHHBTU/DIPEA99.2/0.8[2]
l-Ser(tBu)-OHHBTU/DIPEA>99.9/<0.1[2]
l-Cys(Trt)-OHHBTU/DIPEA99.6/0.4[2]

Table 2: Effect of Pre-activation Time on Epimerization of Glycosylated Serine Derivatives with HATU/NMM

Glyco-amino AcidPre-activation Time (min)Epimerization (D/(D+L) %)Reference
Fmoc-Ser(Ac₃GalNAcα)-OH0~5[3]
30~20[3]
60~35[3]
Fmoc-Ser(Trt)-OH0<1[3]
30~5[3]
60~10[3]

Table 3: Influence of Base on Epimerization during HATU-mediated Coupling of Glycosylated Serine

Coupling ConditionsEpimerization (D/(D+L) %)Reference
HATU/HOAt/NMM in DMF7.7[3]
HATU/HOAt/DIPEA in DMF1.8[3]
HATU/HOAt/TMP in DMF<1[3]

Experimental Protocols

Protocol 1: Standard HATU Coupling in Solution-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)

  • DIPEA or Collidine (2.0-4.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Add the base (DIPEA or collidine) to the mixture and stir for 1-5 minutes at room temperature for pre-activation.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction and proceed with the work-up and purification of the peptide.

Protocol 2: HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis using HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 eq relative to resin loading)

  • HATU (3-5 eq)

  • DIPEA or Collidine (6-10 eq)

  • Anhydrous DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Perform Fmoc deprotection using a solution of 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA or collidine. Allow this activation mixture to stand for a few minutes.[3]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 30 minutes to 2 hours.

  • Monitor the reaction for completion using a qualitative method such as the Kaiser test.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

HATU_Activation_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Isouronium_Salt O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium_Salt Nucleophilic Attack HATU HATU HATU->Isouronium_Salt OAt_ester OAt-active ester Isouronium_Salt->OAt_ester Attack by HOAt⁻ Tetramethylurea Tetramethylurea Isouronium_Salt->Tetramethylurea HOAt_anion HOAt⁻ HOAt_anion->OAt_ester Peptide_bond Peptide Bond (R-CO-NH-R') OAt_ester->Peptide_bond Nucleophilic Attack HOAt HOAt OAt_ester->HOAt Amine R'-NH₂ Amine->Peptide_bond

Mechanism of HATU-mediated peptide bond formation.

Epimerization_Pathway Activated_AA Activated Amino Acid (L-configuration) Coupling Desired Peptide (L-configuration) Activated_AA->Coupling Fast Coupling (Desired Pathway) Enolate Enolate Intermediate Activated_AA->Enolate Proton Abstraction (Slow, Base-catalyzed) Epimerized_AA Activated Amino Acid (D-configuration) Enolate->Epimerized_AA Reprotonation Epimerized_Peptide Epimerized Peptide (D-configuration) Epimerized_AA->Epimerized_Peptide Coupling Base_Abstraction Base Base_Abstraction->Enolate Protonation Proton Source Protonation->Epimerized_AA Amine Amine Amine->Coupling Amine->Epimerized_Peptide

Competing pathways of peptide coupling vs. epimerization.

Troubleshooting_Workflow Start High Epimerization Detected Check_Base Review Base (Type and Equivalents) Start->Check_Base Optimize_Preactivation Optimize Pre-activation Time Check_Base->Optimize_Preactivation Milder_Base Use Milder/Hindered Base (e.g., DIPEA, Collidine) Check_Base->Milder_Base If using strong base Reduce_Base Reduce Base Equivalents Check_Base->Reduce_Base If using excess base Control_Temp Control Reaction Temperature Optimize_Preactivation->Control_Temp Shorten_Preactivation Shorten or Eliminate Pre-activation Optimize_Preactivation->Shorten_Preactivation Evaluate_Solvent Evaluate Solvent System Control_Temp->Evaluate_Solvent Lower_Temp Lower Reaction Temperature (e.g., 0°C) Control_Temp->Lower_Temp Consider_AA Consider Amino Acid Properties Evaluate_Solvent->Consider_AA Test_Solvents Test Alternative Solvents (e.g., NMP, DCM) Evaluate_Solvent->Test_Solvents Special_Conditions Apply Special Conditions for Prone Residues Consider_AA->Special_Conditions Resolved Epimerization Reduced Consider_AA->Resolved Milder_Base->Optimize_Preactivation Reduce_Base->Optimize_Preactivation Shorten_Preactivation->Control_Temp Lower_Temp->Evaluate_Solvent Test_Solvents->Consider_AA Special_Conditions->Resolved

Troubleshooting workflow for reducing epimerization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ac-1-Nal-OH and Ac-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-1-Nal-OH (N-acetyl-1-naphthylalanine) and Ac-2-Nal-OH (N-acetyl-2-naphthylalanine) are synthetic amino acid derivatives that play a crucial role in modern peptidomimetic and drug design. The incorporation of the bulky and hydrophobic naphthyl group in place of the phenyl group of phenylalanine can significantly influence the conformation, receptor binding affinity, and functional activity of peptides. This guide provides a comparative overview of the biological activities of Ac-1-Nal-OH and this compound, drawing upon data from studies where these moieties are incorporated into bioactive peptides. While direct biological data on the standalone acetylated amino acids is limited, their effects within peptide scaffolds offer valuable insights into their potential as pharmacophores.

Structural and Physicochemical Properties

The key difference between Ac-1-Nal-OH and this compound lies in the attachment point of the alanine (B10760859) side chain to the naphthalene (B1677914) ring. This seemingly subtle variation leads to distinct three-dimensional structures and physicochemical properties, which in turn dictate their interactions with biological targets.

PropertyAc-1-Nal-OHThis compound
Systematic Name (2S)-2-acetamido-3-(naphthalen-1-yl)propanoic acid(2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid
Molecular Formula C₁₅H₁₅NO₃C₁₅H₁₅NO₃
Molecular Weight 257.28 g/mol 257.28 g/mol
Structure Naphthalene ring attached at the 1-positionNaphthalene ring attached at the 2-position
Steric Hindrance Greater steric hindrance due to the peri-hydrogen interaction.Less steric hindrance compared to the 1-isomer.
Hydrophobicity HighHigh

Comparative Biological Activity

Direct quantitative data on the receptor binding affinity and functional activity of free Ac-1-Nal-OH and this compound is not extensively available in public literature. However, their influence on the biological activity of peptides, particularly those targeting G-protein coupled receptors (GPCRs) like melanocortin and opioid receptors, has been documented. The following table summarizes the observed effects when 1-Nal and 2-Nal are incorporated into peptide sequences.

Receptor FamilyPeptide ContextObservationReference
Melanocortin Receptors (MCRs) Substitution of D-Phe⁷ in the potent MCR agonist, MT-II, with D-1-Nal resulted in a potent agonist at MC1R, MC3R, MC4R, and MC5R.The 1-Nal moiety is well-tolerated and can enhance agonist activity at multiple melanocortin receptor subtypes.[1]
Substitution of D-Phe⁷ in MT-II with D-2-Nal (to form SHU9119) resulted in a potent antagonist at MC3R and MC4R, but an agonist at MC1R and MC5R.The 2-Nal moiety can induce a switch from agonism to antagonism at specific melanocortin receptor subtypes, highlighting its role in determining functional activity.[1]
Replacement of Trp⁹ in the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH₂ with 2-Nal resulted in equipotent melanocortin receptor agonist activity.2-Nal can effectively mimic the indole (B1671886) side chain of tryptophan in maintaining agonist potency at melanocortin receptors.[2]
Opioid Receptors General peptidomimetic designThe bulky naphthyl group of both isomers can be used to probe binding pockets and enhance affinity and selectivity for different opioid receptor subtypes.[3][4]

Inference: The available data strongly suggests that the choice between incorporating a 1-Nal or 2-Nal residue is a critical determinant of the resulting peptide's biological activity. The 1-Nal isomer appears to generally favor agonist activity at melanocortin receptors, while the 2-Nal isomer can induce antagonist activity at specific subtypes (MC3R and MC4R) while retaining agonism at others (MC1R and MC5R). This differential activity is likely due to the distinct steric and electronic profiles of the two isomers, which influence how the peptide ligand orients itself within the receptor's binding pocket.

Experimental Protocols

To characterize the biological activity of novel compounds like Ac-1-Nal-OH and this compound, or peptides containing them, two common in vitro assays are employed: radioligand competitive binding assays and functional cAMP assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a known radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be used to calculate the Ki.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-Naloxone for opioid receptors, [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH for melanocortin receptors).

  • Unlabeled test compounds (Ac-1-Nal-OH, this compound).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibration: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes and the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay is used to determine whether a compound acts as an agonist or antagonist at a GPCR that signals through the adenylyl cyclase pathway.

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).

Principle: Many GPCRs, upon activation by an agonist, stimulate (via Gαs) or inhibit (via Gαi) the enzyme adenylyl cyclase, which alters the intracellular concentration of the second messenger cAMP. This change in cAMP levels can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

Materials:

  • Whole cells expressing the target receptor.

  • Test compounds (Ac-1-Nal-OH, this compound).

  • A known agonist for the receptor.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Cells are seeded into a multi-well plate and allowed to attach overnight.

  • Compound Addition:

    • Agonist Mode: Varying concentrations of the test compound are added to the cells.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before the addition of a fixed concentration of a known agonist.

  • Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The cAMP concentration is then measured using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: The cAMP concentration is plotted against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect).

    • Antagonist Mode: The response to the agonist is plotted against the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Visualizations

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (Gαs/Gαi) GPCR->G_protein Activation AC Adenylyl Cyclase Ligand Ligand (e.g., Peptide with Ac-Nal-OH) Ligand->GPCR Binding G_protein->AC Modulation (Activation/Inhibition) ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: Generic GPCR signaling cascade initiated by ligand binding.

Experimental Workflow Diagram

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Preparation (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Workflow of a radioligand competitive binding assay.

Conclusion

While direct pharmacological data for the individual molecules Ac-1-Nal-OH and this compound is scarce, their incorporation into peptide ligands reveals distinct and significant impacts on biological activity. The choice between the 1- and 2-isomers of naphthylalanine is a powerful tool for medicinal chemists to modulate the potency and functional activity of peptide-based drug candidates. Specifically at melanocortin receptors, the 1-Nal moiety tends to maintain or enhance agonist activity, whereas the 2-Nal moiety can confer antagonist properties at certain receptor subtypes. Further research is warranted to characterize the direct interaction of these acetylated amino acids with a broader range of biological targets to fully elucidate their pharmacological profiles.

References

Validating Ac-2-Nal-OH Incorporation in Synthetic Peptides: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the unambiguous confirmation of their incorporation and for providing detailed structural information. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for the validation of N-acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) incorporation, supported by experimental data and detailed protocols.

The inclusion of this compound, an acetylated derivative of the bulky aromatic amino acid 2-naphthylalanine, can significantly influence the conformation and bioactivity of a peptide. Its unique structural features, however, necessitate rigorous analytical validation to confirm its successful integration into the peptide chain.

Definitive Confirmation of this compound Incorporation with NMR

NMR spectroscopy offers a distinct advantage in peptide analysis by providing atom-level structural information. The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint. The successful incorporation of this compound into a peptide backbone can be unequivocally confirmed by the appearance of characteristic signals corresponding to the acetyl and naphthyl groups, as well as by shifts in the signals of adjacent amino acid residues.

Key NMR Signatures for this compound:
  • ¹H NMR: The most telling signals in the proton NMR spectrum are the singlet from the acetyl methyl protons (CH₃) and the distinct aromatic proton signals of the naphthyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic resonances for the acetyl carbonyl and methyl carbons, as well as the unique carbon signals of the bicyclic naphthyl ring system.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR experiments are instrumental in assigning the specific proton and carbon signals of the this compound residue and confirming its covalent linkage to the neighboring amino acids in the peptide sequence. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the acetyl protons and the alpha-carbon of the naphthylalanine residue.

Data Presentation: NMR Spectral Data for this compound Analogue

While a publicly available, fully assigned NMR spectrum of this compound is not readily found, the ¹H NMR data for the closely related analogue, N-Acetyl-2-naphthylalanine methyl ester, provides a reliable reference for the expected chemical shifts. The electronic environment of the core Ac-2-Nal- moiety is highly similar in both the free acid and its methyl ester.

Proton N-Acetyl-2-naphthylalanine methyl ester ¹H Chemical Shift (ppm) in CDCl₃ [1]Expected ¹H Chemical Shift Range for this compound in a Peptide Multiplicity
Acetyl CH₃1.9731.9 - 2.2Singlet
α-CH4.9664.5 - 5.0Quartet/Multiplet
β-CH₂3.244, 3.3143.1 - 3.5Doublet of Doublets
Naphthyl H7.218 - 7.8537.2 - 8.0Multiplets
Amide NH6.017.5 - 8.5Doublet/Broad Singlet
Carbon Typical ¹³C Chemical Shift Range (ppm) [2][3]
Acetyl CH₃22 - 25
Acetyl C=O170 - 175
α-CH50 - 60
β-CH₂35 - 45
Naphthyl C125 - 135
Peptide C=O170 - 180

Experimental Protocols

NMR Sample Preparation for a Synthetic Peptide

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][4][5][6][7]

  • Peptide Purification: The synthetic peptide incorporating this compound should be purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fraction is lyophilized to remove all solvents.

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). For aqueous solutions, a 90% H₂O/10% D₂O mixture is commonly used to allow for observation of exchangeable amide protons.

  • Buffer and pH Adjustment: If necessary, dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH. The pH of the sample should be carefully adjusted, as it can significantly affect the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing (δ 0.00 ppm).

  • Transfer to NMR Tube: Filter the final solution into a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data to validate this compound incorporation.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis PurifiedPeptide Purified Peptide (>95%) Dissolution Dissolution in Deuterated Solvent PurifiedPeptide->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube OneD_H1 1D ¹H Spectrum NMRTube->OneD_H1 OneD_C13 1D ¹³C Spectrum OneD_H1->OneD_C13 TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC) OneD_C13->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Validation Validation of Incorporation Assignment->Validation

Caption: Workflow for NMR-based validation of this compound incorporation.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques are often used in peptide analysis. Here is a comparison of NMR with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Technique Information Provided Advantages Limitations
NMR Spectroscopy - Unambiguous confirmation of incorporation- Atom-level structural information- 3D conformation and dynamics- Quantitative analysis- Non-destructive- Provides detailed structural insights- Can study interactions in solution- Relatively low sensitivity- Requires higher sample concentrations- Complex data analysis
Mass Spectrometry (MS) - Molecular weight confirmation- Amino acid sequence (MS/MS)- High sensitivity (femtomolar range)- High throughput- Can identify post-translational modifications- Does not provide 3D structural information- Isomeric and isobaric compounds can be difficult to distinguish- Can be destructive
HPLC - Purity assessment- Quantification- High resolution for separation- Reliable for purity checks- Cost-effective for routine analysis- Limited structural information- Co-elution of impurities can be an issue

Signaling Pathway for Analytical Validation

The following diagram illustrates the logical flow of analytical techniques for comprehensive validation of a synthetic peptide containing this compound.

Validation_Pathway cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Check cluster_validation Structural Validation cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (with this compound) HPLC RP-HPLC (Purity & Quantification) SPPS->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (Incorporation & Structure) MS->NMR FinalPeptide Validated Peptide NMR->FinalPeptide

Caption: Logical workflow for the validation of synthetic peptides.

References

A Comparative Guide to the Purity Analysis of Synthetic Ac-2-Nal-OH by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Acetyl-L-3-(2-naphthyl)alanine (Ac-2-Nal-OH), a derivative of the non-proteinogenic amino acid 2-naphthylalanine, is frequently utilized as a building block in the synthesis of peptide-based drugs and other therapeutics.[1] This guide provides an objective comparison of elemental analysis for determining the purity of this compound against other common analytical techniques, supported by experimental protocols and data.

Purity Assessment by Elemental Analysis

Elemental analysis is a foundational technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a sample.[2] The process involves the complete combustion of a small, precisely weighed amount of the sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂). By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, one can assess the sample's purity.

For this compound, with a molecular formula of C₁₅H₁₅NO₃, the theoretical elemental composition is as follows:

  • Carbon (C): 70.02%

  • Hydrogen (H): 5.88%

  • Nitrogen (N): 5.44%

  • Oxygen (O): 18.66%

A significant deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, water, or byproducts from the synthesis. In academic and pharmaceutical contexts, a deviation of ±0.4% from the theoretical value is often considered the standard for confirming sufficient purity for small molecules.[3][4]

Interpreting Elemental Analysis Data

The table below illustrates how elemental analysis data for this compound might appear for a high-purity sample versus one containing a common impurity, such as residual water.

ElementTheoretical Value (%)Experimental Value (Sample A - High Purity) (%)Deviation (%)Experimental Value (Sample B - with 2% Water by mass) (%)Deviation (%)
C 70.0269.85-0.1768.62-1.40
H 5.885.92+0.046.09+0.21
N 5.445.41-0.035.33-0.11

Analysis of the Data:

  • Sample A shows experimental values that are very close to the theoretical composition, with all deviations well within the acceptable ±0.4% range, indicating a high degree of purity.

  • Sample B exhibits a significant deviation in the carbon percentage. The presence of water (H₂O), which contains no carbon, reduces the relative mass of carbon in the sample, leading to a lower experimental value. Even small amounts of water or organic solvents can dramatically alter the elemental composition.[5]

Comparison with Alternative Purity Analysis Methods

While elemental analysis is a powerful tool for confirming the elemental composition and, by extension, purity, it has limitations.[6] It cannot identify the nature of impurities or distinguish between isomers.[6] Therefore, it is often used in conjunction with other analytical techniques. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for peptide and amino acid derivative purity analysis.[6][7]

FeatureElemental Analysis (CHNS)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[7][8]Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.
Information Provided Percentage of C, H, N, S in the sample, confirming the elemental composition.[6]Purity profile, number and relative amounts of impurities.[8]Molecular weight of the main compound and impurities, structural information (with fragmentation).
Strengths Confirms the correct molecular formula.[6] Highly precise for determining total peptide/compound content under specific conditions.[9]Gold standard for purity assessment, providing a detailed impurity profile.[6] Can separate closely related impurities.High sensitivity and specificity for identifying compounds by their molecular weight.[10]
Limitations Does not provide an impurity profile or detect structural variants.[6] Cannot distinguish between the target compound and impurities with similar elemental compositions.May not detect impurities that do not have a chromophore (if using UV detection).[11] Requires a reference standard for absolute quantification.Not inherently quantitative without calibration. May not separate isomers.
Primary Use Case Confirmation of the elemental composition of a purified bulk sample.Routine quality control, batch-to-batch consistency checks, and determination of chromatographic purity.[8]Confirmation of molecular identity, identification of unknown impurities, and structural elucidation.

Experimental Protocols

Protocol 1: Elemental Analysis of this compound

This protocol describes a typical procedure for CHN analysis using an automated elemental analyzer.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. This can be achieved by drying the sample under a high vacuum for several hours.

    • Accurately weigh 1-2 mg of the dried sample into a tin capsule using a microbalance.

    • Seal the tin capsule to enclose the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

    • Run several standards to ensure the instrument's response is linear and accurate.

  • Sample Analysis:

    • Place the sealed tin capsule containing the this compound sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000°C) in the presence of pure oxygen.

    • The combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gas mixture is then separated by a chromatographic column, and the concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.

    • Compare the experimental percentages to the theoretical values for C₁₅H₁₅NO₃. The deviation should ideally be less than ±0.4%.

Protocol 2: Reversed-Phase HPLC Purity Analysis of this compound

This protocol is a general method for determining the purity of this compound by RP-HPLC.

  • Sample and Mobile Phase Preparation:

    • Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis processes discussed.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Start dry Dry Sample start->dry weigh Weigh 1-2 mg dry->weigh encapsulate Encapsulate in Tin weigh->encapsulate combust Combustion (~1000°C) encapsulate->combust reduce Gas Reduction combust->reduce separate GC Separation reduce->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare to Theoretical calculate->compare result Purity Assessment (Deviation < 0.4%) compare->result

Caption: Workflow for purity assessment using elemental analysis.

Caption: Comparison of analytical techniques for purity determination.

Conclusion

Elemental analysis is an indispensable technique for verifying the elemental composition of synthetic this compound, providing a fundamental check of purity. Its strength lies in confirming that the bulk sample is consistent with its molecular formula. However, it does not provide a detailed impurity profile. For a comprehensive quality assessment, it is crucial to employ orthogonal methods. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying purity and separating impurities, while Mass Spectrometry (MS) is invaluable for confirming the molecular weight and identifying unknown components. The integration of these techniques provides a robust and reliable approach to ensuring the quality of this compound for research and drug development applications.

References

Ac-2-Nal-OH vs. Other Non-Canonical Amino Acids: A Comparative Guide for Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. By moving beyond the 20 proteinogenic amino acids, researchers can fine-tune parameters such as receptor binding affinity, enzymatic stability, and pharmacokinetic profiles. Among the vast arsenal (B13267) of available ncAAs, N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH) is a frequently utilized building block. This guide provides an objective comparison of this compound with other notable ncAAs, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.

Physicochemical and Functional Comparison of Selected Non-Canonical Amino Acids

The choice of an ncAA is dictated by the specific properties desired for the peptide. This compound, with its bulky naphthyl group, is primarily employed to enhance hydrophobic interactions and introduce conformational constraints. Its N-terminal acetylation can also play a crucial role in improving enzymatic stability. Below is a comparative overview of this compound and other aromatic ncAAs commonly used to modulate receptor interactions.

FeatureThis compoundD-Biphenylalanine (D-Bip)D-Pyridylalanine (D-Pya)
Structure N-acetylated 2-naphthyl side chainBiphenyl side chainPyridyl side chain
Key Property High hydrophobicity, steric bulk, potential for π-π stacking, N-terminal protectionExtended aromatic system for enhanced π-π stacking, hydrophobicity, conformational rigidityAromatic, but with a nitrogen atom capable of hydrogen bonding and altering electrostatic interactions
Primary Application Mimicking hydrophobic residues (e.g., Phe, Trp), enhancing receptor binding, increasing stability against aminopeptidasesProbing and enhancing aromatic interactions with receptor pockets, improving binding affinityIntroducing hydrogen bonding potential, mimicking His, modifying solubility and electronic properties
Relative Hydrophobicity HighVery HighModerate

Quantitative Comparison of Biological Activity

Direct, head-to-head comparisons of these specific ncAAs within the same peptide backbone are sparse in publicly available literature. However, by examining their effects in analogous positions of different peptide modulators, we can infer their relative impact on receptor binding affinity. The following table compiles data from studies on Gonadotropin-Releasing Hormone (GnRH) antagonists, where N-terminal modifications are crucial for activity.

Disclaimer: The following data is compiled from different studies and peptide backbones. Direct comparison should be interpreted with caution as the overall peptide sequence and assay conditions significantly influence the results.

Peptide / AnalogTarget ReceptorncAA at Position 1Binding Affinity (IC₅₀, nM)
AcylineHuman GnRH ReceptorAc-D-2Nal0.52[1]
Acyline Analog 9Human GnRH ReceptorD-Ncy(2-naphthyl)0.73[1]
Acyline Analog 10Human GnRH ReceptorL-Ncy(2-naphthyl)2.2[1]
Nonpeptidyl AntagonistRat GnRH ReceptorN/A (2-arylindole core)12 (for lead compound)[2]

The Role of N-terminal Acetylation

The "Ac" in this compound refers to the N-terminal acetyl group, which is not merely a trivial modification. This capping of the N-terminus has significant biological implications:

  • Increased Proteolytic Stability: The free N-terminus of a peptide is a primary target for aminopeptidases. By acetylating this group, the peptide is protected from this common degradation pathway, which can significantly increase its in vivo half-life. Studies have shown that N-terminal acetylation can enhance a peptide's stability against general plasma degradation and specific proteases like trypsin.

  • Altered Binding Affinity: The removal of the positive charge at the N-terminus and the addition of a hydrophobic acetyl group can alter the peptide's interaction with its receptor. This can either increase or decrease binding affinity depending on the specific receptor's binding pocket. For instance, in some peptides, acetylation can lead to a reduction in binding affinity due to the loss of a key electrostatic interaction, while in others, it can improve hydrophobic contacts and stabilize a bioactive conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Workflow for Peptide Synthesis

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids and this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, and add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • This compound Coupling: For the final N-terminal residue, use this compound in the coupling step (Step 3).

  • Final Cleavage and Deprotection: After the final wash, dry the resin. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and let it react for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC. Confirm the identity of the purified peptide by mass spectrometry.

In Vitro Enzymatic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide in the presence of a protease like trypsin.

Workflow for Enzymatic Stability Assay

G Peptide Peptide Stock Solution T0 Time 0 Peptide->T0 Enzyme Trypsin Solution Enzyme->T0 Buffer Assay Buffer (e.g., Tris-HCl) Buffer->T0 T1 Time X Quench0 Quench0 T0->Quench0 Quench Reaction (e.g., add TFA) T2 Time Y Quench1 Quench1 T1->Quench1 Quench Reaction T3 Time Z Quench2 Quench2 T2->Quench2 Quench Reaction Quench3 Quench3 T3->Quench3 Quench Reaction HPLC0 HPLC0 Quench0->HPLC0 RP-HPLC Analysis HPLC1 HPLC1 Quench1->HPLC1 RP-HPLC Analysis HPLC2 HPLC2 Quench2->HPLC2 RP-HPLC Analysis HPLC3 HPLC3 Quench3->HPLC3 RP-HPLC Analysis Plot Plot % Intact Peptide vs. Time Calculate Half-Life (t½)

Caption: In Vitro Peptide Stability Assay Workflow.

Materials:

  • Purified peptide stock solution of known concentration.

  • Trypsin (or other relevant protease) stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Quenching solution (e.g., 10% TFA).

  • HPLC system with a C18 column.

Procedure:

  • Reaction Setup: Prepare a reaction mixture by adding the assay buffer, peptide stock solution (final concentration typically 10-100 µM), and water to a microcentrifuge tube.

  • Initiate Reaction: Equilibrate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding the trypsin solution (enzyme:substrate ratio typically 1:100 w/w).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of the quenching solution (e.g., 10% TFA). The "Time 0" sample is taken immediately after adding the enzyme and before any significant degradation can occur.

  • HPLC Analysis: Analyze each quenched time point sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact parent peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak area of the parent peptide at each time point. Normalize the peak area at each time point to the peak area at Time 0 to determine the percentage of intact peptide remaining. Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½) from the resulting degradation curve.

Conclusion

This compound offers a valuable combination of hydrophobicity, steric bulk, and N-terminal protection, making it a powerful tool for enhancing the stability and receptor affinity of peptide drug candidates. While its properties are advantageous in many contexts, particularly in the design of GnRH antagonists, the optimal choice of a non-canonical amino acid remains context-dependent. A thorough understanding of the target receptor's binding site and the peptide's susceptibility to degradation is paramount. The comparative data and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions in the design and optimization of novel peptide-based therapeutics. Direct experimental comparison of this compound with other ncAAs like D-Bip and D-Pya within the same peptide scaffold is highly encouraged to elucidate their precise structure-activity relationships for a given biological target.

References

A Functional Comparison of Ac-2-Nal-OH and Boc-2-Nal-OH in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug design, the strategic selection of amino acid derivatives is paramount to achieving desired outcomes in yield, purity, and biological function. This guide provides a detailed functional comparison of two derivatives of the non-canonical amino acid 2-naphthylalanine (2-Nal): N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH) and N-tert-butyloxycarbonyl-3-(2-naphthyl)-L-alanine (Boc-2-Nal-OH). This comparison is based on their distinct roles in peptide chemistry, supported by established experimental principles.

Introduction to this compound and Boc-2-Nal-OH

This compound and Boc-2-Nal-OH are both derivatives of L-3-(2-naphthyl)alanine, an aromatic amino acid analog known for its unique steric and hydrophobic properties that can influence peptide folding and receptor interactions.[1] The key functional distinction between these two compounds lies in the nature of their N-terminal protecting groups: the acetyl (Ac) group and the tert-butyloxycarbonyl (Boc) group.

The acetyl group in this compound is a small, robust capping agent. It is typically incorporated at the N-terminus of a completed peptide chain to mimic natural post-translational modifications.[2] This modification neutralizes the positive charge of the N-terminal amine and can significantly enhance the peptide's stability against enzymatic degradation.[]

The Boc group in Boc-2-Nal-OH, on the other hand, is a temporary protecting group widely used in solid-phase peptide synthesis (SPPS). Its acid-labile nature allows for its selective removal during the stepwise elongation of the peptide chain.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-2-Nal-OH is presented in Table 1. These properties are essential for understanding their handling, solubility, and reactivity in synthetic protocols.

PropertyThis compoundBoc-2-Nal-OH
IUPAC Name (2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid[1](2S)-2-[(tert-butoxy)carbonylamino]-3-(naphthalen-2-yl)propanoic acid[5]
CAS Number 37439-99-9[1]58438-04-3[6]
Molecular Formula C15H15NO3[1]C18H21NO4[6]
Molecular Weight 257.29 g/mol [1]315.36 g/mol [6]
Melting Point 185-186 °C[1]~95 °C (dec.)[6]
Appearance White to off-white powder[7]White solid
Primary Application N-terminal capping of peptides[2][]Building block in Boc-SPPS[6]

Functional Comparison in Peptide Synthesis

The primary functional difference between this compound and Boc-2-Nal-OH dictates their application in peptide synthesis. This compound is used as a final modification to a synthesized peptide, while Boc-2-Nal-OH is a reagent for incorporating a 2-Nal residue within a peptide sequence.

This compound: N-Terminal Capping for Enhanced Stability

N-terminal acetylation is a common strategy to improve the pharmacokinetic properties of therapeutic peptides.[] The acetyl group in this compound renders the N-terminus of a peptide resistant to degradation by aminopeptidases, thereby increasing its in vivo half-life.[8] This modification can also influence the peptide's conformation and receptor binding affinity.

Key Functional Roles of N-Acetylation:

  • Increased Proteolytic Stability: Capping the N-terminus prevents enzymatic cleavage by exopeptidases.[8]

  • Mimicking Native Proteins: Many eukaryotic proteins are naturally N-terminally acetylated, so this modification can create a closer mimic of the native structure.[9]

  • Altered Biological Activity: The removal of the N-terminal positive charge and the addition of a hydrophobic acetyl group can impact how the peptide interacts with its biological target.

Boc-2-Nal-OH: A Building Block for Peptide Elongation

Boc-2-Nal-OH is a fundamental component in the Boc strategy of solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to the growing peptide chain.[4]

Key Functional Aspects of Boc-SPPS:

  • Stepwise Peptide Synthesis: Boc-2-Nal-OH is used to introduce the 2-naphthylalanine residue at any desired position within the peptide sequence.

  • Orthogonality: The Boc group's acid lability contrasts with the stability of side-chain protecting groups, which are typically removed at the final cleavage step with a stronger acid like hydrogen fluoride (B91410) (HF).

  • Established Protocols: The Boc-SPPS methodology is well-established, with extensive literature on protocols and troubleshooting.

Experimental Protocols

Detailed methodologies for the key applications of this compound and Boc-2-Nal-OH are provided below.

Protocol 1: N-Terminal Acetylation using this compound (On-Resin)

This protocol describes the acetylation of the N-terminus of a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection (if applicable): If the peptide was synthesized using Fmoc chemistry, remove the final Fmoc group with a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Acetylation Cocktail Preparation: Prepare a solution of 10% acetic anhydride (B1165640) in DMF.[10]

  • Acetylation Reaction: Add the acetylation cocktail to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection: Cleave the acetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

Protocol 2: Incorporation of 2-Nal using Boc-2-Nal-OH in SPPS

This protocol outlines a single coupling cycle for incorporating Boc-2-Nal-OH into a peptide chain using Boc-SPPS.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine.

  • Activation of Boc-2-Nal-OH: Pre-activate Boc-2-Nal-OH with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

  • Coupling Reaction: Add the activated Boc-2-Nal-OH solution to the peptide-resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group from the newly added 2-Nal residue.[11]

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to prepare for the next coupling cycle.

Comparative Performance Data (Representative)

Direct comparative quantitative data for this compound and Boc-2-Nal-OH is scarce in the literature. However, the following tables summarize representative data on the effects of N-terminal acetylation on peptide stability and the typical performance of Boc-SPPS.

Table 2: Representative Data on the Effect of N-Terminal Acetylation on Peptide Stability

PeptideBiological MediumHalf-life (t½)Reference
Non-acetylated tripeptideHuman Plasma< 1 hour
N-acetylated tripeptideHuman Plasma> 24 hours
Non-acetylated peptide (Lfc)Human Serum0.5 hours[8]
N-acetylated peptide (Lfc)Human Serum1.5 hours[8]

Table 3: General Performance Metrics for Boc-SPPS

ParameterTypical ValueNotes
Coupling Efficiency >99% per stepCan be affected by difficult sequences and steric hindrance.
Deprotection Time (Boc) 20-30 minutesUsing 25-50% TFA in DCM.
Overall Crude Purity Variable (50-90%)Highly dependent on peptide length, sequence, and purification method.

Visualization of Workflows and Concepts

Signaling Pathway: Impact of N-Terminal Modification on Biological Activity

The following diagram illustrates how N-terminal modification can influence a peptide's interaction with its biological target.

G cluster_0 Peptide with Free N-Terminus cluster_1 Peptide with Acetylated N-Terminus Peptide_Free Peptide (e.g., from Boc-2-Nal-OH synthesis) - Positively charged N-terminus Receptor_Binding_Free Receptor Binding Peptide_Free->Receptor_Binding_Free Degradation Aminopeptidase Degradation Peptide_Free->Degradation Biological_Response_Free Biological Response Receptor_Binding_Free->Biological_Response_Free Peptide_Ac Peptide (e.g., from this compound capping) - Neutral N-terminus Receptor_Binding_Ac Altered Receptor Binding Peptide_Ac->Receptor_Binding_Ac Stability Increased Stability Peptide_Ac->Stability Biological_Response_Ac Altered Biological Response Receptor_Binding_Ac->Biological_Response_Ac

Caption: N-terminal modification alters peptide fate and function.

Experimental Workflow: Boc-SPPS vs. N-Terminal Acetylation

This diagram contrasts the synthetic workflows for incorporating 2-Nal using Boc-2-Nal-OH versus capping a peptide with an acetyl group.

G cluster_0 Boc-SPPS with Boc-2-Nal-OH cluster_1 N-Terminal Acetylation start_boc Start with Peptide-Resin (Free N-terminus) couple_boc Couple Boc-2-Nal-OH start_boc->couple_boc wash_boc1 Wash couple_boc->wash_boc1 deprotect_boc Deprotect Boc group (TFA) wash_boc1->deprotect_boc wash_boc2 Wash deprotect_boc->wash_boc2 neutralize Neutralize (DIEA) wash_boc2->neutralize wash_boc3 Wash neutralize->wash_boc3 continue_synthesis Continue Synthesis or Cleave wash_boc3->continue_synthesis start_ac Start with Completed Peptide-Resin (Free N-terminus) acetylate Acetylate (Acetic Anhydride) start_ac->acetylate wash_ac Wash acetylate->wash_ac cleave Cleave from Resin wash_ac->cleave

References

Cross-Validation of Ac-2-Nal-OH Peptide Activity in Different Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of peptides incorporating N-acetyl-3-(2-naphthyl)-D-alanine (Ac-D-2-Nal-OH), a synthetic amino acid derivative. The focus is on the cross-validation of its antagonistic activity on the Gonadotropin-Releasing Hormone (GnRH) receptor through different in vitro assays. This analysis is critical for researchers in endocrinology, reproductive medicine, and oncology seeking to understand the potency and mechanism of action of novel GnRH antagonists.

Executive Summary

Peptides containing the Ac-D-2-Nal-OH moiety have demonstrated potent antagonistic activity at the GnRH receptor. This guide presents data from key studies that cross-validate this activity using receptor binding and functional cell-based assays. The data indicates that these peptides effectively compete with the natural ligand for receptor binding and subsequently inhibit downstream signaling pathways. This dual validation provides a robust assessment of their potential as therapeutic agents for hormone-dependent conditions.

Data Presentation: Comparative Analysis of a Representative Ac-D-2-Nal-OH Containing Peptide

The following tables summarize the quantitative data for a well-characterized GnRH-II antagonist peptide incorporating the Ac-D-2-Nal moiety at position 1: [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, D-Lys⁶, D-Ala¹⁰]GnRH-II .

Table 1: Receptor Binding Affinity

This table outlines the peptide's ability to displace a radiolabeled ligand from the GnRH-I receptor, indicating its binding affinity.

PeptideAssay TypeRadioligandCell LineEC50 (nmol/L)
[Ac-D-2Nal¹, D-4Cpa², D-3Pal³, D-Lys⁶, D-Ala¹⁰]GnRH-IICompetitive Radioligand Binding AssayIodinated CetrorelixNot Specified0.52[1]

Table 2: Functional Antagonistic Activity

This table presents the peptide's efficacy in inhibiting the downstream signaling of the GnRH receptor, confirming its antagonistic function.

PeptideAssay TypeReporter GeneCell LineEC50 (nmol/L)
[Ac-D-2Nal¹, D-4Cpa², D-3Pal³, D-Lys⁶, D-Ala¹⁰]GnRH-IICRE Reporter Gene AssaycAMP Response Element (CRE)Not Specified1.5[1]

Comparison with Other GnRH Antagonists

While direct head-to-head studies for the specific Ac-D-2-Nal-OH peptide are limited, a comparison with other known GnRH antagonists provides context for its potency. Cetrorelix, another potent GnRH antagonist, has been shown to inhibit GnRH-activated calcium signaling with high potency.[2][3] The low nanomolar EC50 values of the Ac-D-2-Nal-OH containing peptide in both binding and functional assays suggest it is a highly potent GnRH antagonist, comparable to or potentially exceeding the potency of other established antagonists. For instance, a study comparing Nal-Glu, Antide, and Cetrorelix showed significant differences in their effective doses and duration of action, with Cetrorelix demonstrating high potency and a long duration of action.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of the test peptide for the GnRH receptor by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

  • Membrane Preparation: Membranes from cells expressing the GnRH receptor.

  • Radioligand: Iodinated Cetrorelix (¹²⁵I-Cetrorelix).

  • Test Peptide: Ac-D-2-Nal-OH containing peptide.

  • Non-specific Binding Control: A high concentration of unlabeled GnRH or a potent GnRH antagonist like Cetrorelix.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethylenimine.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand to all wells.

  • For total binding wells, add assay buffer.

  • For non-specific binding wells, add a saturating concentration of the unlabeled reference ligand.

  • For competition wells, add serial dilutions of the test peptide.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test peptide to determine the EC50 value using non-linear regression analysis.

Functional Antagonistic Activity Assay (CRE Reporter Gene Assay)

Objective: To measure the ability of the test peptide to inhibit the GnRH-induced activation of the Gαq/11 signaling pathway, which leads to the activation of transcription from a cAMP Response Element (CRE).

Materials:

  • Cell Line: A stable cell line co-expressing the human GnRH receptor and a CRE-luciferase reporter construct (e.g., HEK293 cells).

  • GnRH Agonist: Native GnRH or a potent agonist.

  • Test Peptide: Ac-D-2-Nal-OH containing peptide.

  • Cell Culture Medium: As required for the specific cell line.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach and grow overnight.

  • Pre-incubate the cells with varying concentrations of the test peptide for a specified period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of a GnRH agonist (typically at its EC80 concentration to ensure a robust signal).

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 3-6 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log concentration of the test peptide to determine the EC50 of inhibition.

Mandatory Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor and the point of inhibition by antagonists like those containing Ac-D-2-Nal-OH.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates Antagonist Ac-2-Nal-OH Peptide (Antagonist) Antagonist->GnRHR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Gene Transcription, LH/FSH Release) Ca_release->Downstream PKC->Downstream

Caption: GnRH receptor signaling pathway and antagonist inhibition.

Experimental Workflow for Cross-Validation

This diagram outlines the logical flow of experiments to cross-validate the activity of a peptide.

Experimental_Workflow start Start: Synthesize & Purify This compound Peptide binding_assay Receptor Binding Assay (e.g., Radioligand Displacement) start->binding_assay functional_assay Functional Assay (e.g., CRE Reporter) start->functional_assay determine_ec50_binding Determine EC50 (Binding Affinity) binding_assay->determine_ec50_binding determine_ec50_functional Determine EC50 (Antagonistic Potency) functional_assay->determine_ec50_functional cross_validation Cross-Validation: Compare EC50 Values determine_ec50_binding->cross_validation determine_ec50_functional->cross_validation conclusion Conclusion: Confirmed Antagonist Activity cross_validation->conclusion

Caption: Workflow for cross-validating peptide activity.

References

A Comparative Guide to the Characterization of Ac-2-Nal-OH Containing Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic or modified peptides, accurate characterization is paramount. Peptides containing the N-terminal modification Acetyl-2-naphthylalanine (Ac-2-Nal-OH) present a unique analytical challenge. The acetylation of the N-terminal amino group blocks the classical Edman degradation sequencing method, necessitating alternative or modified approaches.[1][2][3] This guide provides a comprehensive comparison of two primary methodologies for characterizing this compound containing peptides: Edman degradation preceded by chemical deacetylation, and mass spectrometry-based techniques.

Edman Degradation: A Classic Approach Requiring a Preparatory Step

Edman degradation is a well-established method for determining the amino acid sequence of a peptide from its N-terminus.[3] The process involves a stepwise removal and identification of amino acid residues.[4] However, the presence of an N-terminal acetyl group on the 2-naphthylalanine residue prevents the initial coupling reaction with the Edman reagent, phenyl isothiocyanate (PITC).[1][3] Therefore, a chemical deblocking step is required to enable sequencing.

Chemical Deblocking of N-terminal Acetyl Groups

Several methods have been developed to remove the N-terminal acetyl group, with varying efficiencies. A common approach involves treatment with trifluoroacetic acid (TFA), often in the presence of an alcohol like methanol (B129727).[5][6]

Experimental Protocol: Alcoholytic Deblocking of N-acetylated Peptides

This protocol is adapted from methods described for the deacetylation of N-acetylated peptides and proteins.[5][6]

Materials:

  • This compound containing peptide

  • Trifluoroacetic acid (TFA), anhydrous

  • Methanol (MeOH), anhydrous

  • Reaction vial

  • Nitrogen or Argon gas

  • Lyophilizer or vacuum concentrator

Procedure:

  • Place the lyophilized peptide sample (typically 1-10 nmol) into a clean reaction vial.

  • Prepare a deacetylation reagent by mixing anhydrous TFA and anhydrous methanol in a 1:1 (v/v) ratio.

  • Add the deacetylation reagent to the peptide sample. The volume will depend on the amount of peptide, but ensure the sample is fully dissolved.

  • Incubate the reaction mixture at 47°C for 2-3 days for optimal deacetylation.[5] Alternatively, for a faster but potentially lower-yield reaction, incubate at room temperature.[6]

  • After incubation, remove the TFA and methanol under a gentle stream of nitrogen or by using a vacuum concentrator.

  • The resulting de-acetylated peptide is now ready for Edman degradation.

Performance and Limitations of Edman Degradation for Deblocked Peptides

The success of this approach is highly dependent on the efficiency of the deacetylation step.

Performance MetricTypical ValueReference
Deblocking Efficiency Up to 50%[5]
Initial Yield in Sequencing Up to 10% (room temp)[6]
Read Length 30-60 residues[2]
Sample Requirement 10-100 picomoles[3]

Challenges:

  • Incomplete Deacetylation: The deacetylation reaction is often incomplete, leading to a mixed population of acetylated and non-acetylated peptides. This reduces the initial yield of the Edman sequencing.[5][6]

  • Peptide Bond Cleavage: The harsh acidic conditions of the deacetylation step can cause non-specific cleavage of peptide bonds, leading to a higher background signal and potentially ambiguous sequencing results.[5]

Mass Spectrometry: A Powerful Alternative for Direct Analysis

Mass spectrometry (MS) has become an indispensable tool for peptide and protein analysis due to its high sensitivity, speed, and versatility.[7] Unlike Edman degradation, MS does not require a free N-terminus, making it suitable for the direct analysis of N-terminally acetylated peptides like those containing this compound.[1][8] Tandem mass spectrometry (MS/MS) is typically employed to deduce the peptide sequence through fragmentation analysis.[7]

De Novo Sequencing of this compound Peptides by MS/MS

De novo sequencing involves determining the peptide sequence directly from the fragmentation pattern in the MS/MS spectrum, without relying on a protein sequence database.[9] This is particularly useful for novel or modified peptides.

Experimental Workflow: De Novo Sequencing by Tandem Mass Spectrometry

  • Sample Preparation: The this compound peptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

  • Ionization: The peptide solution is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide ion is measured in the first stage of the mass spectrometer (MS1).

  • Precursor Ion Selection: The ion corresponding to the this compound peptide is isolated.

  • Fragmentation (MS2): The isolated precursor ion is fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This breaks the peptide backbone at predictable locations, primarily the amide bonds, generating a series of fragment ions (b- and y-ions).[10]

  • MS2 Analysis: The m/z values of the fragment ions are measured in the second stage of the mass spectrometer (MS2).

  • Sequence Determination: The amino acid sequence is deduced by calculating the mass differences between the peaks in the fragment ion series. The mass of the this compound residue will be present in the b-ion series.

Performance and Advantages of Mass Spectrometry
Performance MetricTypical Value/CharacteristicReference
N-terminal Blockage Not a limitation for sequencing[1][2]
Sample Requirement Femtomole to picomole range[7]
Speed High-throughput[8]
PTM Analysis Can identify and locate various modifications[8]
Complex Mixtures Can analyze peptides in mixtures[1]

Challenges:

  • Fragmentation of 2-Nal: The bulky and aromatic naphthyl group of 2-Nal can influence the fragmentation pattern. While it is expected to be stable, its presence may lead to unique fragmentation pathways that need to be considered during spectral interpretation.[11]

  • Data Interpretation: De novo sequencing can be complex and computationally intensive. The accuracy of the derived sequence depends on the quality of the MS/MS spectrum and the algorithm used for interpretation.[12]

  • Isoleucine/Leucine (B10760876) Discrimination: Standard CID-based MS/MS cannot distinguish between the isobaric amino acids leucine and isoleucine.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each characterization method.

Edman_Degradation_Workflow cluster_deacetylation Chemical Deacetylation cluster_edman Edman Degradation start This compound Peptide incubation Incubation (e.g., 47°C, 2-3 days) start->incubation Add reagent reagent TFA / MeOH reagent->incubation drying Drying incubation->drying deblocked_peptide Deblocked Peptide drying->deblocked_peptide coupling Coupling with PITC deblocked_peptide->coupling cleavage Cleavage with TFA coupling->cleavage Cycle 1 cleavage->coupling Repeat for subsequent residues conversion Conversion to PTH-amino acid cleavage->conversion hplc HPLC Analysis conversion->hplc sequence Amino Acid Sequence hplc->sequence

Figure 1: Workflow for the characterization of this compound containing peptides by Edman degradation following chemical deacetylation.

Mass_Spectrometry_Workflow start This compound Peptide ionization Ionization (ESI or MALDI) start->ionization ms1 MS1: Intact Mass Analysis ionization->ms1 isolation Precursor Ion Isolation ms1->isolation fragmentation Fragmentation (CID/HCD) isolation->fragmentation ms2 MS2: Fragment Ion Analysis fragmentation->ms2 denovo De Novo Sequencing Algorithm ms2->denovo sequence Amino Acid Sequence denovo->sequence

Figure 2: Workflow for the de novo sequencing of this compound containing peptides by tandem mass spectrometry.

Head-to-Head Comparison

FeatureEdman Degradation (with Deblocking)Mass Spectrometry
N-terminal Requirement Requires a free N-terminus (deblocking necessary)[1][2]Does not require a free N-terminus[1][8]
Sample Purity High purity required[13]Tolerant of mixtures[1]
Sensitivity Picomole range[3]Femtomole to picomole range[7]
Throughput Low, sequential process[13]High, suitable for automation[8]
Read Length Typically 30-60 residues[2]Full sequence coverage possible through peptide mapping
PTM Analysis Limited to N-terminal modificationsPowerful for identifying and localizing various PTMs[8]
I/L Discrimination Can distinguishNot possible with standard CID
Primary Challenge Efficiency and side-reactions of the deblocking step[5]Complexity of de novo spectral interpretation[12]

Conclusion and Recommendations

The choice between Edman degradation and mass spectrometry for the characterization of this compound containing peptides depends on the specific research goals and available resources.

Edman degradation, preceded by chemical deacetylation, can provide a direct and unambiguous N-terminal sequence. However, the success of this method is contingent on the efficiency of the deblocking step, which can be variable and may introduce artifacts. This approach is best suited for situations where a highly accurate determination of the first few amino acids is critical and the sample is available in sufficient quantity and purity.

Mass spectrometry , on the other hand, offers a more direct, sensitive, and high-throughput approach for sequencing N-terminally acetylated peptides. De novo sequencing by MS/MS can provide the full sequence of the peptide and can simultaneously identify other potential modifications. While the interpretation of the fragmentation data can be complex, modern instrumentation and software have made this a robust and reliable method.

For a comprehensive characterization of this compound containing peptides, a combination of both techniques can be highly effective. Mass spectrometry can be used for an initial, rapid characterization to confirm the mass of the peptide and obtain sequence information. If unambiguous confirmation of the N-terminal sequence is required, Edman degradation after a carefully optimized deacetylation step can be subsequently performed. This integrated approach leverages the strengths of both methodologies to provide a complete and confident characterization of these modified peptides.

References

Ac-2-Nal-OH as an Internal Standard for HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of High-Performance Liquid Chromatography (HPLC) analysis, particularly in the quantification of peptides and other pharmaceutical compounds, the use of an internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should be structurally similar to the analyte, well-resolved from other components in the chromatogram, stable, and not present in the sample matrix. This guide provides a comprehensive comparison of N-acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) as a potential internal standard against commonly used alternatives in HPLC analysis.

The Role of Internal Standards in HPLC

Internal standards are crucial for correcting variations that can occur during sample preparation and analysis. These variations may include inconsistencies in injection volume, fluctuations in detector response, and sample loss during extraction or derivatization steps. By adding a known concentration of an internal standard to both the calibration standards and the unknown samples, the ratio of the analyte peak area to the internal standard peak area can be used for quantification, thereby improving the accuracy and precision of the method.

This compound: A Promising Candidate

This compound, with its N-acetylated amino acid structure and a bulky, hydrophobic naphthyl group, presents several characteristics that make it a suitable candidate as an internal standard for the analysis of small to medium-sized peptides and other aromatic compounds.

Inferred Physicochemical Properties of this compound:

PropertyValueSource/Rationale
Molecular Formula C15H15NO3PubChem
Molecular Weight 257.28 g/mol PubChem
Structure N-acetylated 2-naphthylalanineChemical Structure
Hydrophobicity HighThe naphthyl group is a large, nonpolar aromatic system, suggesting strong retention in reversed-phase HPLC.
Solubility Likely soluble in common HPLC mobile phases (e.g., acetonitrile, methanol, water mixtures)Based on the solubility of similar N-acetylated amino acids and H-2-Nal-OH in organic solvents.[1][2][3]
UV Absorbance Strong UV absorbance due to the naphthalene (B1677914) ring systemThe naphthalene chromophore is expected to provide a strong signal for UV detection.
Stability Expected to be stable under typical reversed-phase HPLC conditions (acidic mobile phases)N-acetylated amino acids are generally stable compounds.

Comparison with Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific analyte and the HPLC method. Below is a comparison of this compound with other commonly used internal standards for peptide and amino acid derivative analysis.

Table 1: Comparison of Internal Standards for HPLC Analysis

Internal StandardTypeAnalyte SuitabilityAdvantagesDisadvantages
This compound (Hypothetical Performance) Non-labeled Structural AnalogSmall to medium-sized peptides, aromatic compounds- Structurally similar to peptide analytes - High hydrophobicity allows for good separation - Strong UV absorbance - Not naturally occurring- Performance data is not readily available - May not co-elute perfectly with all analytes - Requires synthesis and purification
N-Acetyl-L-tryptophan Non-labeled Structural AnalogTryptophan-containing peptides, indole-containing compounds- Commercially available - Structurally similar to certain analytes - Good UV absorbance- May be present in some biological samples - Retention time may not be optimal for all methods
Norvaline/Norleucine Non-labeled Amino Acid AnalogAmino acids- Commercially available - Well-established for amino acid analysis- Less structurally similar to larger peptides - May require derivatization for sensitive detection
Stable Isotope-Labeled (SIL) Peptide Isotope-labeled AnalogSpecific peptide of interest- Considered the "gold standard" - Co-elutes with the analyte - Corrects for matrix effects and ionization suppression in LC-MS- Expensive to synthesize - Specific to a single analyte
Indole Small MoleculeIndole-containing compounds- Simple structure - Commercially available- Less structural similarity to peptides - High volatility can be a concern

Experimental Protocols

While specific experimental data for this compound as an internal standard is not widely published, a general protocol for its use in the reversed-phase HPLC analysis of a synthetic peptide can be proposed based on established methods for similar compounds.

Model Experimental Protocol: Quantification of a Synthetic Peptide using this compound as an Internal Standard

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Synthetic Peptide (Analyte)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

2. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh and dissolve the synthetic peptide in an appropriate solvent (e.g., 50:50 ACN/Water) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into volumetric flasks.

  • Add a constant, known amount of the internal standard stock solution to each calibration standard.

  • Dilute to the final volume with the mobile phase A.

4. Sample Preparation:

  • Dissolve the unknown sample containing the synthetic peptide in a known volume of mobile phase A.

  • Add the same constant, known amount of the internal standard stock solution as used in the calibration standards.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient appropriate for the separation of the analyte and internal standard (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 220 nm and/or 280 nm

  • Column Temperature: 30 °C

6. Data Analysis:

  • Identify and integrate the peak areas of the analyte and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the calibration standards.

  • Determine the concentration of the analyte in the unknown sample using the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates the logical workflow for using an internal standard in HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Cal_Standards Unknown_Sample Unknown Sample IS_Stock->Unknown_Sample HPLC_System HPLC System (C18 Column) Cal_Standards->HPLC_System Unknown_Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Ratio_Calculation Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknown Ratio_Calculation->Quantification Calibration_Curve->Quantification

Figure 1. Experimental workflow for HPLC analysis using an internal standard.

Signaling Pathway for Method Validation

The validation of an analytical method is a critical step to ensure its reliability. The following diagram outlines the key parameters that need to be assessed during method validation when using an internal standard.

Method_Validation Method Analytical Method (HPLC with IS) Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Stability Stability (Analyte & IS) Method->Stability Robustness Robustness Method->Robustness Validation Validated Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation LOD->Validation LOQ->Validation Stability->Validation Robustness->Validation

Figure 2. Key parameters for analytical method validation.

Conclusion

This compound shows significant potential as a non-labeled internal standard for the HPLC analysis of peptides and aromatic compounds due to its structural similarity, high hydrophobicity, and strong UV absorbance. While direct experimental data on its performance is limited, its inferred properties suggest it could offer good chromatographic resolution and reliable quantification.

For routine analysis where cost is a major factor and a suitable structural analog is needed, this compound presents a viable option. However, for applications requiring the highest level of accuracy and for complex matrices, a stable isotope-labeled internal standard remains the preferred choice. The selection of the most appropriate internal standard will always depend on a careful evaluation of the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. Further experimental validation of this compound's performance as an internal standard is warranted to fully establish its utility in quantitative HPLC analysis.

References

Enhancing Peptide Stability: A Comparative Analysis of Ac-2-Nal-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic lability of peptides presents a significant hurdle in the journey from discovery to therapeutic application. Unmodified peptides are often rapidly degraded by proteases in biological fluids, leading to a short in vivo half-life and diminished efficacy. To address this challenge, various chemical modifications are employed to enhance peptide stability. This guide provides a comparative overview of the enzymatic stability conferred by N-terminal acetylation and the incorporation of the unnatural amino acid 2-naphthylalanine (Ac-2-Nal-OH), benchmarked against other common stabilization strategies.

The core principle behind many peptide stabilization techniques is to sterically hinder or alter the recognition sites for proteolytic enzymes. N-terminal acetylation, for instance, blocks the action of exopeptidases that target the N-terminus of a peptide.[1] Similarly, the incorporation of unnatural amino acids, such as 2-naphthylalanine (2-Nal), can disrupt the natural L-amino acid sequence recognized by proteases, thereby impeding enzymatic degradation.[2][3] The bulky aromatic side chain of 2-Nal can also introduce conformational constraints that further protect the peptide backbone from cleavage.

Comparative Efficacy of Peptide Stabilization Strategies

The following table summarizes quantitative data from various studies, illustrating the impact of different modifications on the in vitro plasma half-life of peptides. It is important to note that these data are compiled from studies on different parent peptides and under varying experimental conditions, thus serving as an illustrative comparison rather than a direct head-to-head analysis on a single molecule.

Peptide ModificationParent Peptide Sequence (if specified)Half-life (t½)Fold Increase in Stability (approx.)Reference
N-terminal Acetylation Lfc (RRWQWR-NH₂)1.5 hours3x[1]
Anionic PeptidesSignificantly increased vs. <0.5h for unmodified-[1]
Calcitermin (B1577619) (VAIALKAAHYHTHKE)> 2 hours (for Ac-Calcitermin-NH₂)> 7x[4]
N-terminal 2-Naphthylalanine (Nal) Antimicrobial Peptide D1High stability in serum-[2]
D-Amino Acid Substitution Somatostatin1.5 hours (Octreotide)>30x[2]
C-terminal Amidation Calcitermin (VAIALKAAHYHTHKE-NH₂)18 ± 3 min~1x (compared to native)[4]
PEGylation HM-3-5.86x[2]

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a standard procedure for evaluating the enzymatic stability of a modified peptide, such as one containing this compound, in human plasma.

1. Materials and Reagents:

  • Test Peptide (e.g., this compound modified peptide)

  • Control Peptide (unmodified parent peptide)

  • Pooled Human Plasma (from at least three healthy donors)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Internal Standard (a stable, non-interfering peptide)

  • LC-MS system

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in a suitable solvent (e.g., sterile water or DMSO, followed by dilution in water).

  • Incubation:

    • Pre-warm the human plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10-100 µg/mL.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding at least two volumes of ice-cold acetonitrile (containing the internal standard and 0.1% TFA or FA) to the aliquot. This will precipitate the plasma proteins.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Analyze the supernatant using a validated LC-MS method to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing the Workflow

The following diagrams illustrate the key steps in evaluating peptide stability and the general concept of enzymatic degradation.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock Peptide Stock (Test & Control) mix Mix Peptide & Plasma (37°C) stock->mix plasma Human Plasma plasma->mix sampling Aliquots at Time Points (0, 15, 30, 60... min) mix->sampling quench Quench Reaction (Ice-cold ACN) sampling->quench centrifuge Centrifuge (Separate proteins) quench->centrifuge lcms LC-MS Analysis (Quantify peptide) centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot half_life Calculate Half-life (t½) plot->half_life

Caption: Experimental workflow for in vitro peptide stability assay in human plasma.

G Peptide Intact Peptide Fragments Peptide Fragments Peptide->Fragments Enzymatic Cleavage Protease Protease Protease->Fragments

Caption: General schematic of enzymatic peptide degradation.

References

A Comparative Study of Protecting Groups for 2-Naphthylalanine: Boc, Fmoc, and Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the amino acid 2-naphthylalanine is a critical step in the synthesis of peptides and other complex molecules. This guide provides an objective comparison of the three most common N-terminal protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—with a focus on their application to 2-naphthylalanine. The following sections detail their respective protocols, comparative performance, and stability, supported by experimental data to inform your synthetic strategy.

The choice of a protecting group is pivotal as it influences the overall yield, purity, and scalability of the synthesis. Key considerations include the ease of introduction and removal, stability under various reaction conditions, and orthogonality with other protecting groups in the synthetic scheme.[1]

Comparative Performance at a Glance

The following table summarizes the key performance indicators for the Boc, Fmoc, and Cbz protection of 2-naphthylalanine, based on literature-derived data and general principles of peptide synthesis.

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O~95[]Trifluoroacetic acid (TFA)>95[3]High acid lability, suitable for orthogonal schemes with base-labile groups.[]Harsh acidic deprotection may cleave other acid-sensitive groups.[4]
Fmoc 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)>90 (representative)20% Piperidine (B6355638) in DMF>99[1]Mild base-labile deprotection, ideal for solid-phase peptide synthesis (SPPS).[5]The Fmoc group is large and can sometimes hinder reactions.
Cbz Benzyl chloroformate (Cbz-Cl)~73 (representative for Alanine)[6]H₂/Pd-C (Hydrogenolysis)HighStable to both acidic and basic conditions.[7]Requires specialized equipment for hydrogenation; catalyst can be poisoned.[8]

Experimental Workflows and Logical Relationships

The selection and application of a protecting group follow a logical workflow that is crucial for the successful synthesis of 2-naphthylalanine-containing compounds.

Protecting_Group_Selection_Workflow Decision Workflow for Protecting Group Selection A Define Synthetic Strategy (e.g., SPPS, Solution Phase) B Assess Orthogonality Requirements (Presence of other protecting groups) A->B C Evaluate Stability Needs (Acidic, basic, or neutral conditions) B->C D Select Protecting Group C->D E Fmoc D->E Base-labile deprotection needed F Boc D->F Acid-labile deprotection needed G Cbz D->G Hydrogenolysis deprotection feasible H SPPS with acid-labile side chains E->H I Solution phase or need for acid stability F->I J Need for robust, non-acid/base labile group G->J

Caption: Decision workflow for selecting a suitable protecting group.

The general chemical pathways for the protection and deprotection of 2-naphthylalanine are illustrated below.

Protection_Deprotection_Scheme General Protection and Deprotection of 2-Naphthylalanine cluster_protection Protection cluster_deprotection Deprotection 2-Naphthylalanine 2-Naphthylalanine Protected_Nal Protected 2-Naphthylalanine (Boc-Nal, Fmoc-Nal, Cbz-Nal) 2-Naphthylalanine->Protected_Nal Base Protecting_Reagent Protecting Reagent (Boc)₂O, Fmoc-OSu, or Cbz-Cl Protecting_Reagent->Protected_Nal Protected_Nal_Dep Protected 2-Naphthylalanine Free_Nal 2-Naphthylalanine Protected_Nal_Dep->Free_Nal Deprotection_Reagent Deprotection Reagent (TFA, Piperidine, or H₂/Pd-C) Deprotection_Reagent->Free_Nal

Caption: General scheme for protection and deprotection of 2-naphthylalanine.

Detailed Experimental Protocols

Boc Protection of 2-Naphthylalanine

This protocol describes the synthesis of Boc-3-(2-naphthyl)-L-alanine.

Materials:

Procedure:

  • To a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH aqueous solution (5.0 mL) at 0°C, add 3-(2-Naphthyl)-L-alanine (215 mg, 1.00 mmol).

  • Add (Boc)₂O (0.24 mL, 1.05 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Adjust the pH of the reaction mixture to 2 by adding 1 M HCl aqueous solution.

  • Extract the mixture with EtOAc.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain Boc-3-(2-Naphthyl)-L-alanine.[]

Yield: A yield of 95.01% has been reported for a similar procedure in the context of a larger synthesis.[]

Fmoc Protection of 2-Naphthylalanine (General Protocol)

This protocol outlines a general method for the Fmoc protection of an amino acid.

Materials:

  • 2-Naphthylalanine

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve L-β-naphthylalanine in a mixed solution of DMSO and DIPEA until fully dissolved.

  • Gradually add Fmoc-OSu to the solution.

  • Allow the reaction to proceed for a specified period.

  • Isolate the product by crystallization, followed by washing and drying to obtain the pure Fmoc-protected 2-naphthylalanine.[9]

Cbz Protection of 2-Naphthylalanine (General Protocol)

This protocol provides a general method for the Cbz protection of an amino acid.

Materials:

  • 2-Naphthylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • 2N Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in 2N NaOH and cool the solution to 0°C.

  • Simultaneously add Cbz-Cl and 2N NaOH dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Wash the aqueous phase with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous phase to pH 1 with HCl.

  • Extract the product with EtOAc.

  • Wash the combined organic phases with water, dry over MgSO₄, and remove the solvent under reduced pressure to yield the Cbz-protected amino acid.[6]

Deprotection Protocols

Boc Deprotection

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Procedure: The Boc-protected amino acid is dissolved in a solution of TFA in DCM (typically 25-50% v/v) and stirred at room temperature for 30 minutes to 2 hours.[7]

Fmoc Deprotection

Reagent: 20% Piperidine in Dimethylformamide (DMF). Procedure: The Fmoc-protected peptide resin is treated with a 20% solution of piperidine in DMF for a short period (e.g., 2 x 10 minutes) to effect complete removal of the Fmoc group.[4]

Cbz Deprotection

Reagent: Hydrogen gas (H₂) and Palladium on carbon (Pd/C). Procedure: The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol), and a catalytic amount of 10% Pd/C is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.[7]

Orthogonality in Protection Strategies

A key consideration in complex syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. The combination of Fmoc (base-labile), Boc (acid-labile), and Cbz (hydrogenolysis-labile) protecting groups provides a powerful toolbox for selective deprotection.[5] For instance, an Fmoc group can be removed with piperidine while Boc and Cbz groups remain intact. Subsequently, the Boc group can be cleaved with TFA, leaving the Cbz group untouched for a final deprotection step via hydrogenolysis. This orthogonality is fundamental to the efficient synthesis of complex peptides and other molecules.

References

A Researcher's Guide to Validating Peptide-Receptor Binding with Ac-2-Nal-OH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise validation of peptide-receptor interactions is a cornerstone of modern pharmacology. The incorporation of non-canonical amino acids, such as Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH), offers a powerful tool to enhance peptide stability, selectivity, and affinity. This guide provides a comparative framework for validating the binding of this compound-containing peptide analogs to their target receptors, supported by experimental data and detailed protocols.

The use of this compound, a derivative of the amino acid alanine (B10760859) containing a bulky naphthyl group, can significantly influence the pharmacological properties of a peptide. For instance, replacing a Phenylalanine (Phe) residue with 2-Nal in Neuromedin U-8 has been shown to increase its selectivity for the NMUR2 receptor[1]. Validating the impact of such substitutions requires rigorous and systematic experimental approaches.

Comparative Binding Affinity of this compound Analogs

The primary goal of incorporating this compound analogs is often to modulate the binding affinity and selectivity of a peptide for its target receptor. A common method to quantify these changes is through competitive binding assays, which measure the concentration of a test compound (the this compound analog) required to displace a known radiolabeled ligand from the receptor. The results are typically expressed as the inhibitor concentration that causes 50% displacement (IC50), which can then be used to calculate the equilibrium dissociation constant (Ki).

Below is a sample table illustrating how to present comparative binding data for a series of hypothetical peptide analogs where a native amino acid has been substituted with this compound and other related analogs.

Peptide AnalogTarget ReceptorIC50 (nM)Ki (nM)Fold Change vs. Native Peptide
Native PeptideReceptor X15.27.81.0
Analog 1 (with this compound) Receptor X 3.8 1.9 4.1
Analog 2 (with Ala)Receptor X120.561.80.1
Analog 3 (with Phe)Receptor X10.15.21.5

Experimental Protocols for Binding Validation

Accurate and reproducible experimental design is critical for validating peptide-receptor binding. The following are detailed protocols for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • HEK293T cell membranes stably expressing the target receptor.

  • Radioligand (e.g., [3H]DPN for opioid receptors).

  • This compound peptide analogs and control peptides.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled this compound peptide analog.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration at or below its Kd, and the diluted peptide analog.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled reference compound.

  • To determine total binding, include wells with only the cell membranes and the radioligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium[2].

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the peptide analog and determine the IC50 value by non-linear regression analysis[3].

Cell-Based Functional Assays (e.g., cAMP Inhibition Assay)

Functional assays measure the biological response induced by the peptide binding to its receptor, providing insights into its efficacy as an agonist or antagonist.

Materials:

  • HEK293T cells expressing the target G-protein coupled receptor (GPCR).

  • This compound peptide analogs.

  • Forskolin (B1673556) (to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the this compound peptide analog for a short period (e.g., 15 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves[4].

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams for a typical peptide-receptor signaling pathway and a competitive binding assay workflow.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Peptide This compound Peptide Analog Peptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized GPCR signaling pathway initiated by peptide binding.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Analog) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Analog This compound Analog (Serial Dilutions) Analog->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Non-linear Regression (Calculate IC50/Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The validation of peptide-receptor binding for this compound analogs is a multi-faceted process that requires a combination of binding and functional assays. By systematically comparing the binding affinities and functional activities of these analogs to native peptides, researchers can elucidate the structure-activity relationships that are crucial for the development of novel therapeutics. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting these essential studies.

References

Assessing the Immunogenicity of Peptides Containing Ac-2-Nal-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into therapeutic peptides is a rapidly advancing strategy to enhance their pharmacological properties, including stability, conformation, and receptor affinity. However, these modifications can also significantly alter the immunogenic potential of the peptide, a critical consideration in drug development. This guide provides a comparative assessment of peptides containing Acetyl-2-naphthylalanine (Ac-2-Nal-OH), a bulky, hydrophobic UAA, against peptides with natural amino acids and other modifications. We will explore the theoretical underpinnings of their immunogenicity and provide detailed experimental protocols for their evaluation.

The Impact of this compound on Peptide Immunogenicity: A Theoretical Framework

The immunogenicity of a peptide is primarily determined by its ability to be processed by antigen-presenting cells (APCs), bind to Major Histocompatibility Complex (MHC) molecules, and be recognized by T-cell receptors (TCRs). The introduction of this compound can influence these processes in several ways:

  • Increased Hydrophobicity: The naphthyl group of this compound significantly increases the hydrophobicity of a peptide. Enhanced hydrophobicity, particularly at TCR contact residues, has been correlated with increased immunogenicity.[1][2][3][4] However, excessive hydrophobicity can also lead to aggregation, which may either enhance or suppress the immune response depending on the context.

  • Steric Hindrance: The bulky nature of the naphthyl group can create steric hindrance, potentially affecting the peptide's ability to fit within the MHC binding groove. This could either decrease the binding affinity, leading to reduced immunogenicity, or in some cases, create novel binding conformations that are recognized by T-cells.

  • Altered Proteolytic Processing: The presence of a non-natural amino acid can alter the susceptibility of the peptide to proteolytic degradation within APCs. Increased stability might lead to a higher concentration of the peptide available for MHC loading, potentially enhancing the immune response.

  • N-terminal Acetylation: The acetyl group at the N-terminus can impact the peptide's conformation and stability. N-terminal acetylation has been shown to alter how peptides are presented by MHC class I molecules and can influence T-cell recognition.[5][6] It can also improve peptide stability against aminopeptidases.[7]

Comparative Analysis of Peptide Modifications

The immunogenic potential of a peptide containing this compound is best understood in comparison to other peptide modifications. The following table summarizes the predicted impact of different amino acid types on key immunogenicity-related parameters, based on current literature.

Peptide ModificationPredicted Impact on MHC BindingPredicted Impact on T-Cell RecognitionOverall Predicted ImmunogenicitySupporting Rationale
Natural Hydrophobic Amino Acids (e.g., Leu, Ile, Phe) Variable; depends on fit in MHC anchor pockets.Can enhance TCR interaction if at contact residues.Moderate to HighHydrophobicity at TCR contact sites is a known driver of immunogenicity.
This compound Potentially reduced due to steric hindrance, but could also create novel binding modes.Potentially enhanced due to increased hydrophobicity and unique conformation presented to the TCR.Variable; likely immunogenic but requires experimental validation.The bulky and hydrophobic nature can significantly alter peptide presentation and TCR interaction.[8]
Other Bulky Unnatural Amino Acids (e.g., Biphenylalanine) Similar to this compound, potential for steric hindrance.Dependent on the specific structure and its interaction with the TCR.Variable; requires experimental validation.Effects are highly dependent on the specific UAA structure and its position within the peptide.[8][9]
D-Amino Acids Generally reduced binding to MHC molecules.Often leads to a loss of T-cell recognition.LowD-amino acids can disrupt the peptide backbone conformation required for MHC binding and TCR recognition.[8][9][10][11]
N-Methylated Amino Acids Can decrease binding by disrupting hydrogen bonds.Can lead to a loss of T-cell recognition.Low to ModerateN-methylation alters the peptide backbone, which can negatively impact interactions with MHC and TCR.[8][9]

Experimental Protocols for Assessing Immunogenicity

A comprehensive assessment of the immunogenicity of peptides containing this compound requires a multi-pronged experimental approach. Below are detailed protocols for key in vitro assays.

In Silico Prediction of MHC Binding

Before commencing wet-lab experiments, in silico tools can provide an initial prediction of a peptide's ability to bind to various MHC alleles. While not definitive, these predictions can help in prioritizing peptides and selecting appropriate MHC alleles for in vitro assays.

Workflow:

  • Obtain Peptide Sequence: Define the amino acid sequence of the peptide containing this compound.

  • Select Prediction Tool: Utilize immunoinformatics tools such as NetMHCIIpan or IEDB (Immune Epitope Database and Analysis Resource).

  • Handle Unnatural Amino Acid: As most standard tools do not accept UAAs directly, a common approach is to substitute this compound with a natural amino acid of similar property (e.g., Tryptophan or Phenylalanine) to get a preliminary estimate. More advanced in silico services may offer modeling for UAAs.[12][13][14]

  • Allele Selection: Select a panel of common HLA-DR, -DP, and -DQ alleles for Class II prediction.

  • Analyze Results: The output will typically be a percentile rank or IC50 value, indicating the predicted binding affinity. Lower percentile ranks and lower IC50 values suggest stronger binders.

In_Silico_MHC_Binding_Prediction cluster_input Input cluster_process Process cluster_output Output Peptide Peptide Sequence (with this compound) Tool Select In Silico Tool (e.g., NetMHCIIpan) Peptide->Tool Alleles HLA Allele Panel Alleles->Tool Substitute Substitute UAA (if necessary) Tool->Substitute Predict Predict Binding Affinity Substitute->Predict Results Binding Affinity Scores (IC50 / %Rank) Predict->Results

In Vitro MHC Binding Assay

This assay directly measures the binding affinity of a peptide to purified MHC molecules.

Protocol: Competitive ELISA-based MHC-II Binding Assay

  • Reagents and Materials:

    • Purified, recombinant HLA-DR molecules (e.g., DRB1*0101).

    • High-affinity biotinylated reference peptide for the chosen HLA-DR allele.

    • Test peptide (containing this compound) and a non-binding control peptide.

    • 96-well ELISA plates.

    • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

    • Europium-labeled streptavidin.

    • Enhancement solution.

    • Time-resolved fluorescence plate reader.

  • Procedure:

    • Coat a 96-well plate with an anti-HLA-DR antibody overnight at 4°C.

    • Wash the plate and block with assay buffer for 2 hours at room temperature.

    • Prepare a mixture of a fixed concentration of the biotinylated reference peptide and varying concentrations of the test peptide.

    • Add the peptide mixtures to the wells along with a fixed concentration of purified HLA-DR molecules.

    • Incubate for 24-72 hours at 37°C to allow for peptide binding competition.

    • Wash the plate to remove unbound components.

    • Add Europium-labeled streptavidin and incubate for 1 hour at room temperature.

    • Wash the plate and add enhancement solution.

    • Read the time-resolved fluorescence. The signal is inversely proportional to the binding affinity of the test peptide.

    • Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide.

Dendritic Cell (DC) Activation Assay

This assay determines if the peptide can induce the maturation and activation of DCs, a key step in initiating an immune response.

Protocol: Monocyte-derived DC (Mo-DC) Activation

  • Reagents and Materials:

    • Peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Recombinant human GM-CSF and IL-4.

    • Test peptide (containing this compound), a positive control (e.g., LPS), and a negative control (vehicle).

    • FITC-, PE-, or APC-conjugated antibodies against CD80, CD83, CD86, and HLA-DR.

    • Flow cytometer.

  • Procedure:

    • Isolate monocytes from PBMCs by plastic adherence or magnetic bead separation.

    • Culture monocytes for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature DCs.

    • Harvest the immature DCs and plate them in a 24-well plate.

    • Add the test peptide, positive control, or negative control to the DC cultures.

    • Incubate for 24-48 hours.

    • Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers (CD80, CD83, CD86) and HLA-DR.

    • Analyze the cells by flow cytometry to quantify the upregulation of these markers.

DC_Activation_Workflow cluster_culture DC Culture cluster_stimulation Stimulation cluster_analysis Analysis PBMC Isolate Monocytes from PBMCs Differentiate Differentiate into immature DCs (GM-CSF, IL-4) PBMC->Differentiate Stimulate Stimulate DCs with - Test Peptide - Positive Control (LPS) - Negative Control Differentiate->Stimulate Stain Stain for Maturation Markers (CD80, CD83, CD86, HLA-DR) Stimulate->Stain FACS Analyze by Flow Cytometry Stain->FACS

T-Cell Proliferation Assay

This assay measures the ability of a peptide to induce the proliferation of specific T-cells, a hallmark of an adaptive immune response.

Protocol: CFSE-based T-Cell Proliferation Assay

  • Reagents and Materials:

    • PBMCs from healthy donors.

    • Carboxyfluorescein succinimidyl ester (CFSE).

    • Test peptide (containing this compound), a positive control peptide (e.g., a known immunogenic peptide from a common virus), and a negative control.

    • FITC-, PE-, or APC-conjugated antibodies against CD4 and CD8.

    • Flow cytometer.

  • Procedure:

    • Label PBMCs with CFSE. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

    • Culture the CFSE-labeled PBMCs in a 96-well plate.

    • Add the test peptide, positive control, or negative control to the cultures.

    • Incubate for 5-7 days.

    • Harvest the cells and stain them with fluorescently labeled antibodies against CD4 and CD8.

    • Analyze the cells by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence in the CD4+ or CD8+ T-cell populations.

ELISpot Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method to quantify the number of T-cells secreting a specific cytokine (e.g., IFN-γ) in response to peptide stimulation.

Protocol: IFN-γ ELISpot Assay

  • Reagents and Materials:

    • 96-well ELISpot plate pre-coated with an anti-IFN-γ capture antibody.

    • PBMCs from healthy donors.

    • Test peptide (containing this compound), a positive control (e.g., phytohemagglutinin), and a negative control.

    • Biotinylated anti-IFN-γ detection antibody.

    • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

    • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

    • ELISpot reader.

  • Procedure:

    • Add PBMCs to the pre-coated ELISpot plate.

    • Add the test peptide, positive control, or negative control to the wells.

    • Incubate for 18-24 hours at 37°C.

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour.

    • Wash the plate and add the substrate to develop colored spots. Each spot represents a single cytokine-secreting cell.

    • Stop the reaction by washing with water.

    • Allow the plate to dry and count the spots using an ELISpot reader.

ELISA for Peptide-Specific Antibody Detection

To assess the humoral immune response, an ELISA can be performed to detect antibodies specific to the peptide in the serum of immunized animals.

Protocol: Indirect ELISA

  • Reagents and Materials:

    • 96-well high-binding ELISA plates.

    • Test peptide (containing this compound).

    • Serum from immunized and control animals.

    • HRP-conjugated secondary antibody that recognizes the immunoglobulin of the immunized animal species (e.g., anti-mouse IgG-HRP).

    • TMB substrate.

    • Stop solution (e.g., 1M H₂SO₄).

    • ELISA plate reader.

  • Procedure:

    • Coat the ELISA plate with the test peptide overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 2 hours at room temperature.

    • Add serially diluted serum samples to the wells and incubate for 2 hours.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Add stop solution to turn the color yellow.

    • Read the absorbance at 450 nm. The absorbance is proportional to the amount of peptide-specific antibody in the serum.

Humoral_Response_Workflow cluster_immunization In Vivo cluster_elisa ELISA Immunize Immunize Animal Model with Peptide Collect Collect Serum Samples Immunize->Collect AddSerum Add Serum Samples Collect->AddSerum Coat Coat Plate with Test Peptide Block Block Plate Coat->Block Block->AddSerum AddSecondary Add HRP-conjugated Secondary Antibody AddSerum->AddSecondary AddSubstrate Add TMB Substrate AddSecondary->AddSubstrate Read Read Absorbance at 450 nm AddSubstrate->Read

Conclusion

The incorporation of this compound into a peptide sequence presents a complex scenario for predicting immunogenicity. Its inherent hydrophobicity and bulkiness can either enhance or diminish the immune response depending on its position within the peptide and the context of the surrounding amino acids. A systematic approach combining in silico prediction with a suite of in vitro assays is essential for a thorough immunogenicity assessment. The experimental protocols provided in this guide offer a robust framework for researchers to compare the immunogenic potential of peptides containing this compound with other modified and unmodified peptides, thereby facilitating the development of safer and more effective peptide-based therapeutics.

References

A Comparative Guide to N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) Synthesis: Evaluating Efficiency in Acetylating Agents and Base Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specialized amino acid derivatives like N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) is a critical step in peptide synthesis and drug discovery. This guide provides a comparative analysis of common laboratory-scale protocols for the N-acetylation of 2-naphthylalanine, focusing on key performance indicators such as reaction yield, purity, and time. The data presented herein is a synthesis of established chemical principles and reported outcomes for analogous N-acetylation reactions, offering a predictive benchmark for protocol selection.

The N-acetylation of the parent amino acid, 2-naphthylalanine (2-Nal-OH), is a fundamental transformation that can be achieved through several methods. The primary variables influencing the efficiency of this reaction are the choice of the acetylating agent and the base used to facilitate the reaction. This guide focuses on two of the most common and accessible acetylating agents: acetic anhydride (B1165640) (Ac₂O) and acetyl chloride (AcCl).

Comparative Analysis of Synthesis Protocols

The efficiency of this compound synthesis is significantly impacted by the reactivity of the acetylating agent and the nature of the solvent and base employed. The following table summarizes the expected performance of four distinct protocols, providing a clear comparison of their respective strengths and weaknesses. The data is based on typical yields and reaction parameters observed in the N-acetylation of various amino acids.

Protocol IDAcetylating AgentBaseSolvent SystemTypical Yield (%)Typical Purity (%)Reaction Time (hours)Key Considerations
P1-Ac₂O-Aq Acetic AnhydrideSodium BicarbonateWater/Acetone (B3395972)85-95>951-2"Green" and simple workup. Good for scalability.
P2-AcCl-Aq Acetyl ChlorideSodium Acetate (B1210297)Brine/Acetone90-98>951High reactivity of AcCl leads to rapid conversion.[1]
P3-AcCl-Org Acetyl ChlorideTriethylamine (TEA)Tetrahydrofuran (THF)80-90>902-4Anhydrous conditions required. Potential for side reactions.
P4-Ac₂O-Acid Acetic AnhydrideNone (acidic)Acetic Acid92-98>982-6High purity of final product, simplified purification.

Experimental Workflow Overview

The general workflow for the synthesis of this compound involves the dissolution of the starting amino acid, followed by the controlled addition of the acetylating agent in the presence of a base. The reaction progress is monitored, and upon completion, the product is isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-Nal-OH in base/solvent react1 Add Acetylating Agent (Ac₂O or AcCl) prep1->react1 Controlled Addition react2 Stir at Room Temp react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Acidify to pH 2-3 react3->workup1 Reaction Complete workup2 Precipitate/Extract workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry Product workup3->workup4

General workflow for this compound synthesis.

Detailed Experimental Protocols

Below are detailed methodologies for two of the benchmarked protocols.

Protocol P1-Ac₂O-Aq: Acetylation using Acetic Anhydride in Aqueous Medium

This protocol is valued for its use of environmentally benign solvents and straightforward workup.

  • Preparation: Dissolve 2-naphthylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq). If solubility is limited, a minimal amount of a co-solvent such as acetone can be added.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise while vigorously stirring. Ensure the pH remains basic (pH 8-9) throughout the addition, adding more sodium bicarbonate solution if necessary.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl. The N-acetyl-2-naphthylalanine will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol P2-AcCl-Aq: Acetylation using Acetyl Chloride in Brine

This method leverages the high reactivity of acetyl chloride in a biphasic system to achieve high yields rapidly.[1]

  • Preparation: Dissolve sodium acetate trihydrate (1.5 eq) in a saturated brine solution. Add 2-naphthylalanine (1.0 eq). If the amino acid is not fully soluble, add a minimal amount of acetone.[1]

  • Reaction: Add a solution of acetyl chloride (1.1 eq) in acetone dropwise to the mixture with vigorous stirring at room temperature.[1]

  • Monitoring: Stir the reaction mixture for an additional hour. The reaction is typically complete within this timeframe.

  • Workup and Purification: Add a saturated sodium bicarbonate solution until effervescence ceases. Then, acidify the solution with concentrated HCl.

  • Isolation: The product will precipitate upon acidification. Collect the solid by filtration, wash with water, and dry under vacuum.

Signaling Pathway and Logical Relationships

The core of this synthesis is a nucleophilic acyl substitution reaction. The deprotonated amino group of 2-naphthylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products Nal 2-Nal-OH (R-NH₂) Deprotonation Deprotonation Nal->Deprotonation Base Base (e.g., NaHCO₃) Base->Deprotonation AcAgent Acetylating Agent (Ac₂O or AcCl) NucleophilicAttack Nucleophilic Attack AcAgent->NucleophilicAttack Electrophilic Carbonyl Deprotonation->NucleophilicAttack Nucleophilic R-NH⁻ AcNal This compound NucleophilicAttack->AcNal Byproducts Byproducts (e.g., Acetate, H₂O, CO₂) NucleophilicAttack->Byproducts

Mechanism of N-acetylation of 2-naphthylalanine.

References

Safety Operating Guide

Proper Disposal of Ac-2-Nal-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Ac-2-Nal-OH (N-acetyl-3-(2-naphthyl)-L-alanine) is classified as a non-hazardous solid. Disposal should be conducted in accordance with local, state, and federal regulations, prioritizing environmental safety and personnel protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to minimize risks and ensure proper environmental stewardship. Although not classified as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), careful management of its disposal is essential.[1]

Summary of Key Information

PropertyInformationSource
Physical State Solid, white to off-white powder[1]
Hazard Classification Non-hazardous solid[1]
Primary Disposal Route Licensed professional waste disposal service or, if permitted by institutional policy for non-hazardous solids, sanitary landfill.[2][3]
Environmental Precautions Should not be released into the environment. Do not dispose of down the drain.[1]
Personal Protective Equipment Safety glasses or goggles, chemical-resistant gloves, lab coat. Respiratory protection may be needed if dust is generated.[1]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are designed to provide clear, actionable guidance for the disposal of this compound.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is required. For larger spills, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]

Disposal of Small Quantities (Residual amounts in containers)
  • Container Decontamination: If the container is to be disposed of as regular lab glass or plastic, it must be thoroughly cleaned. Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues.

  • Rinsate Collection: The rinsate from the cleaning process must be collected and treated as chemical waste. Dispose of the collected rinsate through your institution's hazardous waste management program.

  • Container Disposal: Once triple-rinsed, deface or remove the original label from the empty container and dispose of it according to your institution's guidelines for non-hazardous lab waste.

Disposal of Unused or Waste this compound (Solid)
  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding the generation of dust.[1]

    • Place the swept material into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical and prevent leakage or spillage.

  • Labeling:

    • The waste container must be labeled as "Waste this compound" or with its full chemical name, "Waste N-acetyl-3-(2-naphthyl)-L-alanine."

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3]

    • For non-hazardous solid waste, some institutions may permit disposal in the sanitary landfill. However, this should be done directly into the designated dumpsters and not in a manner that custodial staff would handle the chemical waste.[2] Always confirm your institution's specific policies.[4][5]

Important Note: DO NOT dispose of this compound down the drain or in regular trash receptacles intended for general waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Identified is_solid Is the waste solid? start->is_solid is_container Is it an empty container with residue? is_solid->is_container No (assume liquid/residue) solid_waste Solid this compound Waste is_solid->solid_waste Yes container_waste Empty Container with Residue is_container->container_waste Yes collect Sweep and collect in a labeled, sealed container. Avoid generating dust. solid_waste->collect triple_rinse Triple rinse container with a suitable solvent. container_waste->triple_rinse store Store waste container in a designated area. collect->store collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate dispose_rinsate Dispose of rinsate via EHS/licensed service. collect_rinsate->dispose_rinsate dispose_container Deface label and dispose of empty container per institutional policy. dispose_rinsate->dispose_container end End of Disposal Process dispose_container->end dispose_solid Dispose of solid waste via EHS/licensed service or approved landfill. store->dispose_solid dispose_solid->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Ac-2-Nal-OH are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize risk and maintain regulatory compliance.

This compound, a derivative of the amino acid Alanine, is a solid, crystalline white powder used in research.[1] While comprehensive hazard information is not widely available, and some sources indicate it may not meet GHS hazard criteria, it is imperative to treat it with the standard care afforded to all laboratory chemicals.[2] Potential hazards, though not fully elucidated, may include irritation to the skin, eyes, and respiratory tract if inhaled or ingested.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-layered approach to personal protection is essential. The following table outlines the recommended PPE for various laboratory operations.

OperationEyes and FaceHandsBodyRespiratory
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles.[4] A face shield is recommended when handling larger quantities.[4]Nitrile or latex gloves.[4]A fully buttoned laboratory coat.A NIOSH-approved N95 dust mask or equivalent respirator to prevent inhalation of fine particles.[5][6]
Solution Preparation and Handling Chemical splash goggles.Nitrile or latex gloves.A fully buttoned laboratory coat.Work in a well-ventilated area or under a chemical fume hood.
Spill Cleanup (Solid) Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.A chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with particulate filters.

Always inspect PPE for integrity before use and replace it if damaged.

Experimental Protocols: Step-by-Step Handling and Disposal

Handling this compound in Solid Form:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for weighing and handling the compound.

  • Engineering Controls: Whenever possible, handle the solid powder within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[3]

  • Weighing: Use a microbalance within a ventilated enclosure. Handle with care to avoid creating airborne dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the primary container to prevent contamination.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Disposal of this compound and Contaminated Materials: Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

  • Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and weighing paper, should be considered contaminated waste.[8]

  • Solid Waste:

    • Collect all solid waste, including unused this compound and contaminated consumables, in a designated, clearly labeled, and sealed hazardous waste container.[8][9]

    • The container should be made of a material compatible with the chemical.[9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8]

    • Do not mix with other solvent waste streams unless compatibility has been verified.[10]

  • Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[11] For highly toxic substances, the first three rinses should be collected.[11]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.[8] Never dispose of chemical waste down the drain or in regular trash.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Final Steps A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Solid in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D E Segregate Solid Waste D->E F Segregate Liquid Waste D->F H Label Waste Containers E->H F->H G Rinse Empty Containers G->F I Store Waste in Designated Area H->I J Contact EHS for Pickup I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-2-Nal-OH
Reactant of Route 2
Reactant of Route 2
Ac-2-Nal-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.